4-(Aminomethyl)-1,3-oxazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-1-3-2-8-4(7)6-3/h3H,1-2,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMURSKJWYPYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Aminomethyl)-1,3-oxazolidin-2-one chemical properties
An In-Depth Technical Guide to 4-(Aminomethyl)-1,3-oxazolidin-2-one: Core Chemical Properties and Applications for Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound in modern medicinal chemistry. We will delve into its fundamental chemical properties, synthesis, reactivity, and critical role as a building block in the development of novel therapeutics, particularly within the renowned oxazolidinone class of antibiotics.
Core Molecular Profile and Physicochemical Properties
This compound is a chiral molecule featuring a stable five-membered oxazolidinone ring substituted with a primary aminomethyl group at the 4-position. This unique combination of a privileged scaffold and a reactive functional handle makes it an invaluable intermediate in synthetic chemistry.
Chemical Structure:
Caption: 2D Structure of this compound.
Key Identifiers and Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O₂ | [1] |
| Molecular Weight | 116.12 g/mol | [1] |
| CAS Number | 166395-15-9 | [1] |
| Synonyms | 4-(Aminomethyl)-2-oxazolidinone | [1] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [1] |
| LogP | -0.9465 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
The hydrochloride salt form (CAS: 1803589-70-9) is also commonly used in synthesis, offering improved handling and stability characteristics.[2][3]
Synthesis and Reactivity: A Chemist's Perspective
The utility of this compound stems from its accessible synthesis and the predictable reactivity of its functional groups.
Synthetic Strategy: From Chiral Precursors
A common and efficient strategy for synthesizing chiral this compound involves starting from readily available amino acids, such as L-Serine. This approach preserves the stereochemical integrity of the starting material, which is crucial for developing enantiomerically pure pharmaceuticals.
The general workflow involves the protection of the amine and carboxylic acid functionalities of serine, followed by cyclization and subsequent manipulation of the side chain to yield the target aminomethyl group.[4][5]
Caption: General synthetic workflow from L-Serine.
Chemical Reactivity
The reactivity profile is dominated by two key features:
-
Primary Amine (-CH₂NH₂): This group is the primary site for derivatization. It readily undergoes standard amine reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a key step in the synthesis of antibiotics like Linezolid.
-
Alkylation: Reaction with alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones.
-
Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.
-
-
Oxazolidinone Ring: The cyclic carbamate structure is generally stable under neutral and mildly acidic or basic conditions. This robustness is a desirable trait, allowing for selective modification of the aminomethyl side chain without compromising the core scaffold. However, harsh hydrolytic conditions (strong acid or base at elevated temperatures) can lead to ring-opening.
Role in Drug Discovery and Medicinal Chemistry
The oxazolidinone scaffold is a "privileged structure" in medicinal chemistry, most notably for its role in a class of potent antibiotics.[6][7]
Mechanism of Action: A Unique Antibacterial Strategy
Oxazolidinones, the class of drugs for which this molecule is a key building block, exhibit a novel mechanism of action against Gram-positive bacteria.[7][8] They are protein synthesis inhibitors that act at a very early stage of translation.[9][10]
-
Binding Target: The drug binds to the 50S ribosomal subunit.[7][8]
-
Site of Action: It specifically interacts with the P-site on the 23S rRNA of the 50S subunit.[11]
-
Inhibitory Effect: This binding event prevents the formation of the crucial initiation complex, which involves fMet-tRNA, mRNA, and the 30S subunit. By blocking this first step, the entire process of protein synthesis is halted before it can even begin.[9][11]
This mechanism is distinct from other protein synthesis inhibitors, which often target later stages like elongation. This uniqueness means there is typically no cross-resistance with other classes of antibiotics.[7]
Caption: Oxazolidinone mechanism of action on the bacterial ribosome.
Application as a Synthetic Intermediate
This compound is a direct precursor or key intermediate in the synthesis of numerous therapeutic agents, including:
-
Linezolid Analogues: Linezolid was the first FDA-approved oxazolidinone antibiotic.[6] Research into new analogues to overcome resistance or broaden the spectrum of activity often utilizes this aminomethyl intermediate for coupling with various aromatic and heterocyclic moieties.[12]
-
Rivaroxaban: This compound is an anticoagulant (Factor Xa inhibitor) that also contains an oxazolidinone core, demonstrating the scaffold's versatility beyond antibiotics.[13][14] The synthesis of rivaroxaban involves a similar intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.[13][15]
Analytical Characterization and Safety Protocols
Analytical Methods
Rigorous characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aminomethyl protons, the protons on the oxazolidinone ring, and the N-H proton. The exact chemical shifts and coupling patterns confirm the structure and stereochemistry.
-
¹³C NMR: Will display distinct peaks for the carbonyl carbon (highly deshielded), the two carbons of the heterocyclic ring, and the aminomethyl carbon.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight (116.12) and analyze fragmentation patterns to further validate the structure.
-
Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the N-H stretch of the amine and amide, and a strong C=O stretch for the cyclic carbamate carbonyl group.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum using the residual solvent peak.
-
Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling constants to confirm the structure.
Safety, Handling, and Storage
While specific toxicity data for this exact compound is limited, data from structurally related oxazolidinones suggests that appropriate precautions should be taken.[16][17]
-
GHS Hazard Statements (Anticipated): Based on related structures, may cause skin irritation (H315), allergic skin reactions (H317), serious eye irritation (H319), and respiratory irritation (H335).[15]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] It is typically shipped and stored at room temperature.[1]
Conclusion
This compound is more than a simple chemical; it is a cornerstone intermediate for the development of advanced therapeutics. Its straightforward synthesis from the chiral pool, combined with the robust nature of the oxazolidinone ring and the versatile reactivity of its primary amine, provides a reliable platform for medicinal chemists. Understanding its core properties, mechanism of action, and handling requirements is essential for any research professional aiming to leverage the proven therapeutic potential of the oxazolidinone scaffold in the fight against infectious diseases and beyond.
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An In-Depth Technical Guide to 4-(Aminomethyl)-1,3-oxazolidin-2-one
Abstract: The oxazolidinone ring is a privileged scaffold in modern medicinal chemistry, most notably recognized for its role in the development of last-resort antibiotics like Linezolid.[1][2][3] This guide provides a comprehensive technical overview of the lesser-explored isomer, 4-(Aminomethyl)-1,3-oxazolidin-2-one (CAS No. 166395-15-9). While its 5-substituted counterpart is a cornerstone of several FDA-approved drugs, this 4-substituted variant presents a unique chiral building block for the synthesis of novel chemical entities. We will detail a proposed synthetic pathway from sustainable starting materials, outline its key characterization features, discuss its potential applications in drug discovery, and provide a detailed protocol for assessing its biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space within the oxazolidinone class.
Introduction to the 4-Substituted Oxazolidinone Core
The 1,3-oxazolidin-2-one heterocycle is a five-membered ring containing nitrogen and oxygen, which has proven to be a remarkably versatile scaffold in drug development.[2][4] Its structural rigidity, ability to participate in hydrogen bonding, and chiral nature have made it a cornerstone in the design of compounds that interact with complex biological targets. The most prominent members of this class are antibacterial agents that function through a unique mechanism: the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit.[1][3] This mode of action circumvents many existing resistance mechanisms, making oxazolidinones critical tools against multidrug-resistant Gram-positive pathogens.
While extensive research has focused on 5-substituted oxazolidinones, the 4-substituted isomer, This compound , remains a more novel and less-explored entity. Its structure features a chiral center at the C4 position and a primary amine, providing a key vector for further chemical modification and library development. This guide aims to consolidate the available knowledge and provide a robust framework for its synthesis and evaluation.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 166395-15-9 | Generic Supplier Data |
| Molecular Formula | C₄H₈N₂O₂ | Generic Supplier Data |
| Molecular Weight | 116.12 g/mol | Generic Supplier Data |
| Synonyms | 4-(Aminomethyl)-2-oxazolidinone | Generic Supplier Data |
| Appearance | Expected to be a solid | Inferred |
Proposed Synthetic Pathway
The proposed pathway begins with the synthesis of the key intermediate, 4-(hydroxymethyl)-1,3-oxazolidin-2-one , from glycerol, a renewable resource. This intermediate is then converted to the target aminomethyl compound.
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The Cornerstone of Modern Antibiotics: An In-depth Technical Guide to 4-(Aminomethyl)-1,3-oxazolidin-2-one
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Unassuming Architect of Potent Therapeutics
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as pivotal building blocks, enabling the synthesis of complex and life-saving therapeutics. 4-(Aminomethyl)-1,3-oxazolidin-2-one is one such cornerstone. While modest in its own structure, this heterocyclic compound is a critical intermediate in the synthesis of the oxazolidinone class of antibiotics, including the landmark drug Linezolid, and the novel anticoagulant, Rivaroxaban.[1][2] Its rigid, chiral framework provides a reliable anchor for constructing molecules with precise three-dimensional orientations, a fundamental requirement for potent and selective drug action.
This technical guide offers an in-depth exploration of the molecular structure, synthesis, and characterization of this compound. Moving beyond a simple recitation of facts, this paper delves into the causality behind synthetic strategies and analytical methodologies, providing field-proven insights for researchers, scientists, and drug development professionals. Our objective is to furnish a comprehensive resource that not only informs but also empowers the scientific community in its pursuit of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The structural integrity of this compound is the foundation of its utility. The five-membered oxazolidinone ring is relatively planar, providing a rigid scaffold. The primary amine of the aminomethyl group at the 4-position serves as a key functional handle for derivatization, allowing for the facile introduction of a wide array of substituents.
Diagram 1: Molecular Structure of this compound
A 2D representation of the this compound molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O₂ | [3] |
| Molecular Weight | 116.12 g/mol | [3] |
| CAS Number | 166395-15-9 | [3] |
| Appearance | White to off-white solid | General Observation |
| SMILES | O=C1OCC(CN)N1 | [3] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [3] |
| logP | -0.9465 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 | [3] |
Strategic Synthesis and Mechanistic Considerations
The synthesis of this compound is a critical process in the production of oxazolidinone-based pharmaceuticals. The choice of synthetic route is often dictated by factors such as stereochemical control, scalability, and the cost of starting materials. A prevalent and efficient strategy involves the use of readily available and chiral starting materials like (S)-serine or its derivatives, ensuring the desired stereochemistry in the final product.
Rationale for a Chiral Synthetic Approach
The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. For oxazolidinone antibiotics, the (S)-configuration at the C5 position (bearing the aminomethyl group in derivatives) is crucial for antibacterial efficacy.[4] Therefore, employing a chiral precursor like (S)-serine allows for a stereospecific synthesis, obviating the need for costly and often inefficient chiral resolution steps later in the synthetic sequence.
Diagram 2: Conceptual Synthetic Workflow
A generalized workflow for the synthesis of this compound.
Exemplary Synthetic Protocol
The following protocol outlines a common multi-step synthesis, emphasizing the key transformations and the reasoning behind the choice of reagents.
Step 1: Protection of the Amino Group of (S)-Serine
-
Objective: To prevent the amino group from interfering with the subsequent reduction of the carboxylic acid.
-
Procedure: (S)-Serine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., sodium hydroxide) in a mixed solvent system (e.g., dioxane/water).
-
Causality: The Boc group is a robust protecting group that is stable to the reducing conditions in the next step but can be readily removed under acidic conditions.
Step 2: Reduction of the Carboxylic Acid
-
Objective: To convert the carboxylic acid to a primary alcohol, which is a precursor to the oxazolidinone ring.
-
Procedure: The N-Boc-(S)-serine is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or a milder one like sodium borohydride in the presence of a Lewis acid (e.g., BF₃·OEt₂) in an anhydrous solvent like tetrahydrofuran (THF).
-
Causality: LiAlH₄ is a powerful, non-selective reducing agent suitable for this transformation. The use of anhydrous conditions is critical to prevent quenching of the highly reactive hydride reagent.
Step 3: Cyclization to Form the Oxazolidinone Ring
-
Objective: To form the five-membered heterocyclic ring.
-
Procedure: The resulting N-Boc-amino alcohol is treated with a phosgene equivalent, such as carbonyldiimidazole (CDI) or diethyl carbonate, often with heating.
-
Causality: Phosgene itself is highly toxic, making equivalents like CDI a safer and effective alternative for forming the carbamate linkage within the oxazolidinone ring.
Step 4: Conversion of the Hydroxymethyl to the Aminomethyl Group
-
Objective: To introduce the primary amine functionality. This is a multi-step process.
-
a) Activation of the Hydroxyl Group: The hydroxyl group of the N-Boc-4-(hydroxymethyl)-1,3-oxazolidin-2-one is converted to a good leaving group, typically by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N).
-
b) Nucleophilic Substitution with Azide: The resulting mesylate is then displaced by an azide nucleophile (e.g., sodium azide) in a polar aprotic solvent like dimethylformamide (DMF).
-
c) Reduction of the Azide: The azide is reduced to the primary amine using a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or lithium aluminum hydride.
-
-
Causality: This three-step sequence (activation, displacement, reduction) is a reliable and high-yielding method for converting a primary alcohol to a primary amine with inversion of stereochemistry if the reaction center is chiral, although in this case, the chirality is on the adjacent carbon.
Step 5: Deprotection
-
Objective: To remove the Boc protecting group and yield the final product.
-
Procedure: The N-Boc protected amine is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Causality: The Boc group is labile under acidic conditions, providing the desired free amine.
Analytical Characterization: A Spectroscopic Fingerprint
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a comprehensive "fingerprint" of the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Multiplets in the range of 2.8-4.5 ppm corresponding to the CH₂ and CH protons of the oxazolidinone ring and the aminomethyl group.- A broad singlet for the NH and NH₂ protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - A peak for the carbonyl carbon (C=O) in the range of 155-160 ppm.- Peaks for the carbons of the oxazolidinone ring and the aminomethyl group in the aliphatic region (40-75 ppm). |
| FTIR (cm⁻¹) | - A strong absorption band for the carbonyl (C=O) stretch around 1750 cm⁻¹.- N-H stretching vibrations for the primary amine and the amide in the range of 3200-3400 cm⁻¹.- C-N and C-O stretching bands in the fingerprint region. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 116.- Characteristic fragmentation patterns involving the loss of the aminomethyl group or cleavage of the oxazolidinone ring.[5] |
Applications in Drug Discovery and Development
The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical agents.
-
Oxazolidinone Antibiotics: The aminomethyl group serves as an attachment point for the N-acetyl group in Linezolid and related antibiotics.[6] These antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism distinct from many other antibiotic classes.[4]
-
Anticoagulants: In the synthesis of Rivaroxaban, the oxazolidinone core is a key structural element that interacts with the active site of Factor Xa, a critical enzyme in the coagulation cascade.[2]
The intrinsic biological activity of this compound itself is not well-documented, as it is primarily valued as a synthetic building block. However, the broader class of oxazolidinones has been explored for a range of other biological activities, including as monoamine oxidase inhibitors.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling this compound and its derivatives.
-
Hazard Identification: While specific toxicology data for the title compound is limited, related oxazolidinones are classified as harmful if swallowed and may cause skin and eye irritation.[7][8] It is prudent to handle the compound with appropriate personal protective equipment (PPE).
-
Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place. Protect from moisture.[10]
Table 3: General Safety and Handling Information
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. |
| Engineering Controls | Work in a well-ventilated fume hood. |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes.[9] |
| First Aid (Skin) | Wash off with soap and plenty of water.[9] |
| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting.[7] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion: A Vital Component in the Medicinal Chemist's Toolbox
This compound represents a quintessential example of a foundational molecule in modern drug discovery. Its strategic importance far outweighs its structural complexity. A thorough understanding of its synthesis, characterization, and handling is indispensable for researchers and developers working on oxazolidinone-based therapeutics. The insights provided in this guide, from the rationale behind stereoselective synthesis to the nuances of spectroscopic analysis, are intended to facilitate the efficient and safe utilization of this vital chemical intermediate. As the quest for novel and more effective drugs continues, the role of such well-characterized and versatile building blocks will undoubtedly remain central to the advancement of medicinal chemistry.
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The Synthesis of 4-(Aminomethyl)-1,3-oxazolidin-2-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Aminomethyl)-1,3-oxazolidin-2-one is a pivotal structural motif in medicinal chemistry, serving as a key building block for a range of therapeutic agents. Its synthesis is a subject of significant interest, demanding strategies that are not only efficient and high-yielding but also offer stringent stereochemical control. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The guide is designed to be a valuable resource for researchers and professionals engaged in the synthesis of complex molecules for drug discovery and development.
Introduction: The Significance of the this compound Scaffold
The 1,3-oxazolidin-2-one ring system is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the linezolid class of antibiotics. The substitution pattern on this heterocyclic core is critical for its biological activity. The 4-(aminomethyl) substitution, in particular, offers a versatile handle for further functionalization, enabling the exploration of a broad chemical space for the development of novel therapeutic agents. The synthesis of this specific isomer, however, presents unique challenges in controlling regioselectivity and stereochemistry. This guide will delve into the primary strategies to construct this valuable molecule, providing both theoretical understanding and practical guidance.
Core Synthetic Strategies
The synthesis of this compound and its derivatives primarily revolves around the formation of the oxazolidinone ring from a suitable three-carbon precursor. The key is to introduce the necessary functionalities—a hydroxyl group and two amino groups (or their precursors) at the appropriate positions. The main strategies can be broadly categorized as follows:
-
Pathway A: From Chiral Amino Alcohols Derived from Serine
-
Pathway B: Cyclization of 2,3-Diaminopropan-1-ol Derivatives
-
Pathway C: Via Ring-Opening of Activated Aziridines or Epoxides
The choice of pathway often depends on the desired stereochemistry, the availability of starting materials, and the scale of the synthesis.
Pathway A: Synthesis from L-Serine Derivatives
L-serine is an economically attractive and enantiomerically pure starting material that provides a direct route to the (S)-enantiomer of this compound. This pathway leverages the inherent chirality of serine to establish the stereocenter at the 4-position of the oxazolidinone ring.
Mechanistic Rationale and Key Transformations
The core of this strategy involves the conversion of the carboxylic acid functionality of serine into a protected amine, followed by the cyclization of the resulting amino alcohol. A common approach involves the following key steps:
-
Protection of the Amino and Carboxyl Groups of L-Serine: The amino group is typically protected with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, while the carboxylic acid is often converted to an ester to prevent unwanted side reactions.
-
Reduction of the Carboxylic Acid: The protected serine ester is then reduced to the corresponding alcohol, yielding a protected 2-amino-1,3-propanediol derivative.
-
Functionalization of the Primary Hydroxyl Group: The primary hydroxyl group is selectively activated, often by conversion to a mesylate or tosylate, to facilitate its transformation into an amino group precursor.
-
Introduction of the Amino Group Precursor: The activated hydroxyl group is displaced with an azide (via sodium azide) or a phthalimide group. The azide is a particularly useful precursor as it can be cleanly reduced to the primary amine.
-
Cyclization to Form the Oxazolidinone Ring: The protected amino alcohol is then cyclized using a carbonylating agent such as phosgene, diphosgene, triphosgene, or, more safely, carbonyldiimidazole (CDI).[1][2][3][4]
-
Deprotection: Finally, the protecting groups on the exocyclic amine and the oxazolidinone nitrogen (if applicable) are removed to yield the target molecule.
Experimental Workflow and Visualization
Caption: Synthetic pathway from L-Serine.
Representative Experimental Protocol
Step 1: Synthesis of (S)-tert-butyl (2,3-dihydroxypropyl)carbamate
To a solution of (S)-3-(tert-butoxycarbonylamino)propane-1,2-diol (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (2.5 eq) and methanesulfonyl chloride (1.2 eq). The reaction is stirred for 2 hours at 0 °C.
Step 2: Synthesis of (S)-tert-butyl (3-azido-2-hydroxypropyl)carbamate
The crude mesylate from the previous step is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added. The mixture is heated to 80 °C for 12 hours.
Step 3: Synthesis of (S)-tert-butyl (2-oxo-1,3-oxazolidin-4-yl)methylcarbamate
To a solution of the azido alcohol (1.0 eq) in tetrahydrofuran (THF) is added triphenylphosphine (1.2 eq) and the mixture is stirred at room temperature for 2 hours, followed by the addition of water. The resulting amine is then cyclized without further purification. The crude amine is dissolved in DCM and carbonyldiimidazole (1.1 eq) is added. The reaction is stirred at room temperature for 16 hours.
Step 4: Synthesis of (S)-4-(aminomethyl)-1,3-oxazolidin-2-one
The Boc-protected oxazolidinone is dissolved in a solution of hydrochloric acid in dioxane and stirred at room temperature for 4 hours to afford the hydrochloride salt of the final product.
Pathway B: Cyclization of 2,3-Diaminopropan-1-ol
A more direct, though potentially less stereocontrolled if starting from an achiral precursor, is the cyclization of 2,3-diaminopropan-1-ol. This approach requires careful protection of the two amino groups to ensure regioselective cyclization.
Rationale and Key Considerations
The primary challenge in this pathway is the differentiation of the two amino groups. One must be involved in the ring formation, while the other remains as the exocyclic aminomethyl group. This is typically achieved through an orthogonal protection strategy.
-
Selective Protection: One of the amino groups of 2,3-diaminopropan-1-ol is selectively protected with a group that is stable during the cyclization step but can be removed later (e.g., a Cbz group). The other amino group is protected with a group that will become part of the oxazolidinone ring or can be easily removed to allow for cyclization (e.g., a Boc group).
-
Cyclization: The partially protected diaminopropanol is then treated with a carbonylating agent. The less hindered and more nucleophilic amino group will typically react with the hydroxyl group to form the oxazolidinone ring.
-
Deprotection: The remaining protecting group on the exocyclic amine is then removed.
Workflow Diagram
Caption: Synthesis from 2,3-Diaminopropan-1-ol.
Pathway C: From Chiral Aziridines or Epoxides
For highly stereoselective syntheses, the ring-opening of activated aziridines or epoxides is a powerful strategy.[5][6] This method often provides excellent control over the stereochemistry at both the C4 and C5 positions of the oxazolidinone ring.
Mechanistic Principles
The synthesis typically begins with a chiral aziridine or epoxide bearing a protected aminomethyl or hydroxymethyl group. The intramolecular attack of a carbamate nitrogen onto the aziridine or epoxide ring leads to the formation of the oxazolidinone.
-
From Aziridines: An N-protected 2-(aminomethyl)aziridine can undergo a Lewis acid-promoted intramolecular ring-opening by the carbamate oxygen to yield the 5-(aminomethyl)-1,3-oxazolidin-2-one. To obtain the 4-substituted isomer, a 2-(hydroxymethyl)aziridine would be the required starting material.
-
From Epoxides: Similarly, an N-alkoxycarbonylamino epoxide can cyclize upon acid catalysis, with the carbamate nitrogen attacking one of the epoxide carbons.[7] The regioselectivity of the ring-opening is a critical factor and is influenced by steric and electronic effects.
Data Summary Table
| Pathway | Starting Material | Key Advantages | Key Challenges | Stereocontrol |
| A | L-Serine | Readily available, enantiopure starting material. | Multi-step synthesis with protection/deprotection. | Excellent, derived from the chiral pool. |
| B | 2,3-Diaminopropan-1-ol | Potentially shorter route. | Requires selective protection of two amino groups. | Dependent on the chirality of the starting material. |
| C | Chiral Aziridines/Epoxides | High stereoselectivity. | Synthesis of the starting aziridine/epoxide can be complex. | Excellent, substrate-controlled. |
Conclusion and Future Perspectives
The synthesis of this compound is a well-established yet evolving field. While traditional methods starting from serine remain robust and reliable, newer strategies involving catalytic asymmetric reactions and novel ring-forming methodologies continue to emerge. The choice of the optimal synthetic route will always be a balance of factors including cost, scalability, stereochemical requirements, and the specific expertise of the research team. As the demand for novel oxazolidinone-based therapeutics grows, the development of even more efficient and sustainable synthetic methods for this key building block will remain a high priority in the field of organic and medicinal chemistry.
References
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- Park, C. S., Kim, M. S., Sim, T. B., Pyun, D. K., Lee, C. H., Choi, D., Lee, W. K., Chang, J.-W., & Ha, H.-J. (2002). Novel Stereoselective Synthesis of Functionalized Oxazolidinones from Chiral Aziridines. The Journal of Organic Chemistry, 68(1), 43–49.
- Figueiredo, R. M. de, Fröhlich, R., & Christmann, M. (2006). N,N′-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154.
- Lee, S., Lee, J., & Park, Y. (2014). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 79(19), 9353–9362.
- Shymanska, N. V., An, I. H., & Pierce, J. G. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B.
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Bhat, S. V., Kancharla, P. K., & Gawas, P. (2016). Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[5][6][7]Triazolo[4,3-a]pyridines. Organic Letters, 18(4), 736–739.
- Lee, J., & Kim, S. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(11), 2949.
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RSC Publishing. (n.d.). Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: a computational study. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Retrieved January 12, 2026, from [Link]
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Sci-Hub. (n.d.). Synthesis of Novel 4-Functionalised Oxazolidin-2-ones. Retrieved January 12, 2026, from [Link]
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Wikipedia. (2023, December 2). Carbonyldiimidazole. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved January 12, 2026, from [Link]
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YouTube. (2024, February 8). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. Retrieved January 12, 2026, from [Link]
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Wikipedia. (2023, December 2). 2-Oxazolidinone. Retrieved January 12, 2026, from [Link]
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Arkat USA, Inc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Retrieved January 12, 2026, from [Link]
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PubMed. (2015). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to the Biological Activity of 4-(Aminomethyl)-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Core Scaffold
The oxazolidinone ring system represents a cornerstone in modern medicinal chemistry, most notably for its profound impact on the development of novel antibacterial agents. The discovery of linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant breakthrough in combating multidrug-resistant Gram-positive infections. This guide delves into the specific biological activities of a key structural motif within this class: 4-(Aminomethyl)-1,3-oxazolidin-2-one. While research on this precise molecule is emerging, this document synthesizes current knowledge on closely related analogs and the broader oxazolidinone class to provide a comprehensive technical overview for researchers and drug development professionals. We will explore its established and putative mechanisms of action, potential therapeutic applications, and the experimental methodologies crucial for its evaluation.
The Oxazolidinone Core: A Privileged Structure in Antibacterial Drug Discovery
The fundamental 1,3-oxazolidin-2-one heterocycle is a versatile scaffold that has been extensively modified to generate a plethora of biologically active compounds. The primary and most well-documented biological activity of this class is the inhibition of bacterial protein synthesis.
Mechanism of Action: A Unique Approach to Ribosomal Inhibition
Oxazolidinones exert their antibacterial effect through a novel mechanism that distinguishes them from other classes of protein synthesis inhibitors. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event interferes with the formation of the initiation complex, a critical first step in protein synthesis. Specifically, it is proposed that oxazolidinones inhibit the formation of the first peptide bond.[1][2] This unique mode of action means that there is generally no cross-resistance with other classes of antibiotics that also target the ribosome.[2]
dot
Caption: Mechanism of action of oxazolidinone antibiotics.
The Significance of the 4-(Aminomethyl) Substituent
While the oxazolidinone core is essential for ribosomal binding, the substituents at the C-4 and C-5 positions play a crucial role in determining the potency, spectrum of activity, and pharmacokinetic properties of the molecule. The aminomethyl group at the C-4 position is of particular interest for several reasons:
-
Potential for Enhanced Binding: The primary amine can act as a hydrogen bond donor, potentially forming additional interactions with the ribosomal RNA or proteins, thereby enhancing binding affinity.
-
Site for Derivatization: The aminomethyl group serves as a versatile chemical handle for the synthesis of a wide array of derivatives, allowing for the fine-tuning of biological activity and physicochemical properties.
-
Modulation of Pharmacokinetics: The introduction of a polar aminomethyl group can influence the solubility, absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Biological Activities Beyond Antibacterial Action
While the antibacterial properties of oxazolidinones are paramount, derivatives of this scaffold have demonstrated a range of other biological activities. The presence of an aminomethyl group can contribute to these alternative pharmacological profiles.
Monoamine Oxidase (MAO) Inhibition
A significant area of investigation for oxazolidinone derivatives is their activity as monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[3]
Studies on 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones, which include analogs with an aminomethyl group at the C-5 position, have shown highly potent inhibitory effects against the MAO-A isoform.[4] The amine substituent in these derivatives plays a critical role in their interaction with the enzyme's active site.[5] It is plausible that this compound and its derivatives could also exhibit MAO inhibitory activity, warranting further investigation in this area.
dot
Caption: Putative monoamine oxidase inhibition pathway.
Anticancer and Cytotoxic Potential
Emerging research has highlighted the potential of oxazolidinone derivatives as anticancer agents.[6] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines. While specific data for this compound is not yet available, the broader class has shown promise. The mechanism of anticancer activity is an active area of research and may involve the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways crucial for cancer cell proliferation. The aminomethyl group could be leveraged to design derivatives with enhanced cytotoxicity and selectivity for cancer cells.
Experimental Evaluation of Biological Activity
A thorough investigation of the biological activity of this compound and its derivatives requires a multi-faceted experimental approach.
In Vitro Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of the Test Compound: The this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Enzyme Inhibition Assays
Protocol: Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate, such as kynuramine, is prepared in a buffer solution.
-
Incubation with Inhibitor: The MAO enzyme is pre-incubated with various concentrations of this compound for a specified period.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Measurement of Product Formation: The formation of the product is monitored over time using a spectrophotometer or fluorometer.
-
Calculation of IC50: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
In Vitro Cytotoxicity Assays
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of this compound for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization of Formazan: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of IC50: The concentration of the compound that reduces cell viability by 50% (IC50) is determined.
Data Summary and Future Directions
The biological activity of this compound is a promising area of research. While direct and extensive data on this specific molecule is limited, the well-established antibacterial profile of the oxazolidinone class and the emerging evidence of MAO inhibitory and anticancer activities in related analogs provide a strong rationale for its further investigation.
Table 1: Potential Biological Activities and Key Experimental Parameters
| Biological Activity | Target | Key Experimental Assay | Primary Endpoint |
| Antibacterial | Bacterial Ribosome (50S) | Broth Microdilution | Minimum Inhibitory Concentration (MIC) |
| MAO Inhibition | Monoamine Oxidase (A/B) | Enzyme Inhibition Assay | IC50 |
| Anticancer | Cancer Cell Lines | MTT Assay | IC50 |
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern its potency and selectivity for various biological targets. Furthermore, in vivo studies will be necessary to assess its efficacy and pharmacokinetic profile in animal models.
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"Synthesis" -> "In_Vitro_Screening"; "In_Vitro_Screening" -> "SAR_Studies"; "SAR_Studies" -> "Lead_Optimization"; "Lead_Optimization" -> "In_Vivo_Studies"; "In_Vivo_Studies" -> "Preclinical_Development"; }
Sources
- 1. Design, synthesis and antimicrobial evaluation of novel 1,3-oxazolidin-2- one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orientation of oxazolidinones in the active site of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(Aminomethyl)-1,3-oxazolidin-2-one Derivatives and Analogs
Foreword: Unlocking the Potential of a Versatile Scaffold
The 1,3-oxazolidin-2-one core is a privileged scaffold in medicinal chemistry, most famously embodied in the linezolid class of antibiotics. However, the chemical versatility and rich stereochemistry of this heterocyclic system offer therapeutic potential far beyond its established antibacterial applications. This guide focuses on a specific, yet underexplored, class of these compounds: 4-(aminomethyl)-1,3-oxazolidin-2-one derivatives and their analogs. As researchers and drug development professionals, our goal is to look beyond the well-trodden path of 5-substituted oxazolidinones and delve into the unique chemical space and biological activities offered by substitution at the 4-position. This substitution pattern presents distinct stereochemical and conformational properties that can lead to novel interactions with biological targets.
This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these intriguing molecules. We will explore not only their potential as antibacterial agents but also their emerging roles as enzyme inhibitors and modulators of cellular processes. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists working at the forefront of drug discovery.
I. The this compound Core: A Structural Overview
The fundamental structure of this compound is characterized by a five-membered ring containing a carbamate functionality. The key feature that distinguishes this class is the aminomethyl substituent at the C4 position, which introduces a chiral center and a basic nitrogen atom. This seemingly subtle change from the more common 5-substituted analogs has profound implications for the molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities, thereby opening up new possibilities for target engagement.
II. Synthesis Strategies: Accessing the Chiral Core
The enantioselective synthesis of this compound derivatives is crucial for understanding their biological activity. Several synthetic strategies can be employed, often starting from readily available chiral precursors.
A. Synthesis from Chiral Aziridines
A robust method for the stereospecific synthesis of oxazolidinones involves the intramolecular ring-opening of activated aziridines. This approach offers excellent control over the stereochemistry at both the C4 and C5 positions. A particularly relevant strategy for accessing the 5-(aminomethyl) analog, which can be conceptually adapted for the 4-(aminomethyl) scaffold, involves the use of 2-(Boc-aminomethyl)aziridines.[1]
Conceptual Workflow: Aziridine Ring-Opening
Sources
Spectroscopic data for 4-(Aminomethyl)-1,3-oxazolidin-2-one (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Aminomethyl)-1,3-oxazolidin-2-one
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a chiral center and key functional groups—a primary amine and a cyclic carbamate (oxazolidinone)—that are prevalent in various pharmacologically active molecules. Accurate structural elucidation and purity assessment are paramount for its application in research and synthesis. This guide provides a comprehensive overview of the essential spectroscopic techniques for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and practical experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its covalent structure.
Expertise & Experience: The Rationale Behind NMR Parameter Selection
The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar compounds and because the amine and N-H protons will be observable and can exchange with residual water in the solvent, which can provide structural information. A standard high-field spectrometer (e.g., 400 or 500 MHz for ¹H) is suitable to achieve good signal dispersion.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-2048 scans, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.
-
Data Presentation: Predicted NMR Data
Due to the absence of publicly available experimental spectra, the following data is predicted based on established chemical shift values and coupling constants for similar structural motifs.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | broad singlet | 1H | NH (carbamate) |
| ~4.3 | t | 1H | CH ₂-O |
| ~4.0 | m | 1H | CH -CH₂-N |
| ~3.8 | t | 1H | CH ₂-O |
| ~3.0 | dd | 1H | N-CH ₂ |
| ~2.8 | dd | 1H | N-CH ₂ |
| (variable) | broad singlet | 2H | NH ₂ (amine) |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C =O (carbamate) |
| ~69 | C H₂-O |
| ~52 | C H-CH₂-N |
| ~45 | N-C H₂ |
Mandatory Visualization: NMR Experimental Workflow
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Expertise & Experience: Sample Preparation for IR
For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a modern and convenient method that requires minimal sample preparation. Alternatively, preparing a potassium bromide (KBr) pellet is a traditional and effective method.
Experimental Protocol: Acquiring an IR Spectrum (ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Presentation: Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3400-3200 | Medium, Broad | N-H (amine) | Symmetric & Asymmetric Stretch |
| ~3300 | Medium | N-H (carbamate) | Stretch |
| 2950-2850 | Medium | C-H | Stretch |
| ~1750 | Strong | C=O (carbamate) | Stretch |
| ~1600 | Medium | N-H (amine) | Bend (Scissoring) |
| 1250-1050 | Strong | C-O, C-N | Stretch |
Mandatory Visualization: IR Spectroscopy Workflow
Caption: Workflow for IR spectroscopy analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion with minimal fragmentation.
Expertise & Experience: Choosing the Right Ionization Mode
Positive ion mode ESI is the logical choice for this molecule due to the presence of the basic primary amine, which is readily protonated. This will result in a strong signal for the [M+H]⁺ ion.
Experimental Protocol: Acquiring an ESI Mass Spectrum
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Data Presentation: Predicted Mass Spectral Data
The molecular formula for this compound is C₄H₈N₂O₂.[1] The molecular weight is 116.12 g/mol .[1]
Table 4: Predicted Key Ions in the ESI Mass Spectrum of this compound
| m/z | Ion |
| 117.06 | [M+H]⁺ (Protonated Molecule) |
| 100.06 | [M+H - NH₃]⁺ |
| 87.04 | [M+H - CH₂NH₂]⁺ |
Mandatory Visualization: Mass Spectrometry Workflow
Caption: Workflow for mass spectrometry analysis.
References
Sources
An In-Depth Technical Guide to the Solubility and Stability of 4-(Aminomethyl)-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-(Aminomethyl)-1,3-oxazolidin-2-one, focusing on its solubility and stability. As a key intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of these characteristics is paramount for successful drug development, from formulation to ensuring long-term efficacy and safety. This document outlines detailed protocols for determining the solubility profile and for conducting forced degradation studies to establish a comprehensive stability profile. The insights herein are intended to empower researchers to anticipate challenges and make informed decisions throughout the development lifecycle of therapeutics derived from this versatile scaffold.
Introduction: The Significance of this compound in Medicinal Chemistry
The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the linezolid and rivaroxaban class of antibiotics and anticoagulants, respectively. This compound serves as a crucial chiral building block for the synthesis of these and other novel therapeutic agents. Its unique structure, featuring a reactive primary amine and a stable heterocyclic core, makes it an attractive starting material for creating diverse molecular architectures.
However, the journey from a promising lead compound to a marketable drug is fraught with challenges, many of which are directly linked to the molecule's fundamental physical and chemical properties. Poor solubility can lead to low bioavailability, while instability can compromise the drug's safety and shelf-life. Therefore, a priori knowledge of the solubility and stability of this compound is not merely academic; it is a critical prerequisite for efficient and successful drug development. This guide provides the foundational knowledge and experimental frameworks to thoroughly characterize this important molecule.
Physicochemical Properties: A Snapshot
A molecule's inherent physicochemical properties are the primary determinants of its behavior in various environments. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O₂ | ChemScene[1] |
| Molecular Weight | 116.12 g/mol | ChemScene[1] |
| CAS Number | 166395-15-9 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | ChemScene[1] |
| Predicted LogP | -0.9465 | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
This data provides initial insights. The negative LogP value suggests a preference for hydrophilic environments, which is somewhat contrary to the qualitative observation of it being insoluble in water. This highlights the necessity for empirical testing.
Solubility Profile: From Qualitative to Quantitative Understanding
Currently, the public domain offers limited quantitative solubility data for this compound. One supplier qualitatively describes it as "insoluble in water (or hydrolyzed); soluble in benzene and chloroform". To move beyond this, a systematic approach to quantifying its solubility in pharmaceutically relevant solvents is essential.
Rationale for Solvent Selection
The choice of solvents for solubility testing should be guided by their relevance in drug formulation and manufacturing. A recommended panel of solvents would include:
-
Aqueous Media: Purified water, and buffered solutions at pH 2 (acidic), pH 7 (neutral), and pH 9 (basic) to understand the impact of ionization on solubility.
-
Organic Solvents:
-
Protic Solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400). These are common co-solvents in liquid formulations.
-
Aprotic Solvents: Acetone, Acetonitrile. These are often used in manufacturing processes.
-
Non-polar Solvents: Chloroform, Benzene (as per supplier data, for confirmation).
-
Experimental Protocol for Equilibrium Solubility Determination
The following protocol outlines a robust method for determining the equilibrium solubility of this compound.
Objective: To determine the saturation concentration of the compound in various solvents at a controlled temperature.
Materials:
-
This compound (pure, solid form)
-
Selected solvents (as listed in 3.1)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolved concentration has reached a steady state.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or g/L by back-calculating from the diluted sample concentration.
The Impact of Salt Formation on Aqueous Solubility
The presence of a primary amine in the structure of this compound suggests that its hydrochloride salt may exhibit significantly different solubility characteristics, particularly in aqueous media. The hydrochloride salt is commercially available and should be included in any comprehensive solubility assessment.[2] The experimental protocol described above can be applied to the hydrochloride salt as well.
Stability Profile: A Forced Degradation Approach
Forced degradation studies are the cornerstone of understanding a drug candidate's intrinsic stability.[3] By subjecting the molecule to harsh conditions, we can predict its degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.
Designing a Forced Degradation Study
A comprehensive forced degradation study should investigate the effects of hydrolysis, oxidation, heat, and light.
dot
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol for Forced Degradation
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC-UV system
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C.
-
Solid: Expose the solid compound to 80°C.
-
-
Photolytic Degradation: Expose the stock solution and solid compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each condition.
-
Sample Quenching: Neutralize the acidic and basic samples before analysis.
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A good starting point for method development would be a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.
-
Use LC-MS/MS to identify the mass of the degradation products and elucidate their structures.
-
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis: The oxazolidinone ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening. This is consistent with supplier information.[4]
-
Oxidation: The primary amine of the aminomethyl group is a potential site for oxidation.
dot
Caption: Hypothesized degradation pathways.
Development of a Stability-Indicating Analytical Method
A crucial outcome of the forced degradation study is the development and validation of a stability-indicating analytical method, typically an HPLC method.
Key characteristics of a stability-indicating method:
-
Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, and excipients.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The forced degradation samples are essential for demonstrating the specificity of the method by showing that the degradation products are well-resolved from the parent peak.
Conclusion and Recommendations
Key Recommendations:
-
Empirical Data is Non-negotiable: Do not rely solely on predicted or qualitative data. The experimental determination of solubility and stability is a critical step in early-phase drug development.
-
Consider the Salt Form: The hydrochloride salt of this compound should be evaluated in parallel with the free base to understand the full range of its physicochemical properties.
-
Early Method Development: Invest in the development of a stability-indicating analytical method early in the process. This will be an invaluable tool for all subsequent formulation and stability work.
By systematically addressing the knowledge gaps in the solubility and stability of this compound, the path to innovative and effective new medicines can be navigated with greater confidence and efficiency.
References
- Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-97.
- ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products.
- ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products.
- Kasad, P. A., & Muralikrishna, K. S. (2013). Method Development and Acid Degradation Study of Rivaroxaban by RP-HPLC in bulk. Asian Journal of Pharmaceutical Analysis, 3(2), 62-65.
- Patel, S., et al. (2015). Stress study and estimation of a potent anticoagulant drug Rivaroxaban in pharmaceutical dosage form by HPLC and UPLC. Journal of Chemical and Pharmaceutical Research, 7(4), 65-74.
- Rani, M. S., & Devanna, N. (2019). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 8(2), 169-181.
- Xu, F., et al. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Saudi Pharmaceutical Journal, 25(5), 749-754.
- Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 50, 113-127.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362-3371.
-
PubChem. Rivaroxaban. National Center for Biotechnology Information. PubChem Compound Database; CID=9875401. Available from: [Link].
-
PubChem. Linezolid. National Center for Biotechnology Information. PubChem Compound Database; CID=441401. Available from: [Link].
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Chiral properties of 4-(Aminomethyl)-1,3-oxazolidin-2-one
An In-Depth Technical Guide to the Chiral Properties of 4-(Aminomethyl)-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal chiral building block in modern synthetic and medicinal chemistry. Its stereochemical integrity is paramount, as it serves as a key precursor for a class of potent antibiotics, most notably Linezolid. This guide provides a comprehensive technical overview of the chiral properties of this molecule, focusing on its stereochemistry, methods for enantioselective synthesis, and protocols for chiral analysis and separation. We will delve into the mechanistic underpinnings of stereocontrol and highlight the molecule's critical role in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).
Introduction: The Significance of a Chiral Core
The oxazolidin-2-one scaffold is a privileged structure in drug discovery and a versatile chiral auxiliary in asymmetric synthesis.[1][2] The presence of a stereocenter at the C4 position of this compound makes it a chiral molecule, existing as two non-superimposable mirror images or enantiomers: (R)-4-(aminomethyl)-1,3-oxazolidin-2-one and (S)-4-(aminomethyl)-1,3-oxazolidin-2-one.
The biological activity of pharmaceuticals derived from this core is often dictated by the absolute configuration of this stereocenter. For instance, the antibacterial efficacy of the antibiotic Linezolid is exclusively associated with the (S)-enantiomer of its aminomethyl oxazolidinone core.[3][4] Consequently, the ability to synthesize and analyze this compound in an enantiomerically pure form is not merely an academic exercise but a critical requirement for the development of safe and effective medicines.
Caption: The (S) and (R) enantiomers of this compound.
Enantioselective Synthesis: Strategies for Stereocontrol
Achieving high enantiomeric purity is the primary goal in the synthesis of chiral molecules for pharmaceutical applications. For this compound and its derivatives, several robust strategies have been developed, primarily revolving around the use of chiral starting materials to dictate the stereochemical outcome.
Synthesis from Chiral Epoxides: A Cornerstone Strategy
A widely adopted and industrially viable method involves the use of enantiomerically pure epichlorohydrin. To obtain the crucial (S)-amine intermediate required for Linezolid, the synthesis typically starts with (R)-epichlorohydrin.[5][6] The reaction proceeds via a nucleophilic attack on the epoxide, followed by an intramolecular cyclization to form the oxazolidinone ring. This process is highly stereospecific; the configuration of the starting epoxide directly controls the configuration of the resulting C5* stereocenter in the final drug substance (Note: IUPAC nomenclature changes based on substituents, but the key chiral center originates from the C4 position of the parent amine).
The causality behind this choice is rooted in the SN2 reaction mechanism. The incoming nucleophile (an amine) attacks the least substituted carbon of the epoxide, leading to an inversion of stereochemistry at that center. Subsequent intramolecular cyclization preserves the stereochemical integrity established in this step.
Caption: General synthetic workflow for Linezolid via a chiral epoxide intermediate.
Protocol: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine[5][6]
This protocol outlines a common route to the key chiral amine intermediate for Linezolid.
Step 1: Epoxide Ring Opening
-
To a solution of 3-fluoro-4-morpholinyl aniline in a suitable solvent (e.g., isopropyl alcohol), add (R)-epichlorohydrin.
-
Heat the mixture at reflux for 16-20 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Remove the solvent under reduced pressure to yield crude N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinyl aniline.
Step 2: Oxazolidinone Ring Formation (Carbonylation)
-
Dissolve the crude product from Step 1 in a solvent such as dichloromethane.
-
Add a carbonylating agent, like carbonyldiimidazole (CDI), to the solution.
-
Stir the reaction at room temperature for 20-24 hours.
-
Wash the solution with water, and concentrate the organic layer to afford (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.
Step 3: Azide or Phthalimide Substitution
-
Dissolve the chloromethyl intermediate in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add a nitrogen source, such as potassium phthalimide.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Cool the mixture and precipitate the product by adding water. Filter and dry the solid to yield (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide. The stereochemistry inverts from (R) to (S) during this SN2 displacement.
Step 4: Deprotection to Yield the Primary Amine
-
Suspend the phthalimide-protected compound in an alcohol solvent like methanol.
-
Add hydrazine hydrate to the suspension.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction, dilute with water, and extract with dichloromethane.
-
Wash and concentrate the combined organic extracts to yield the target chiral amine, (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.[5]
Chiral Analysis and Quality Control
Verifying the enantiomeric purity of this compound and its derivatives is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.
Chiral HPLC on Polysaccharide-Based Stationary Phases
The separation of oxazolidinone enantiomers is effectively achieved using Chiral Stationary Phases (CSPs), particularly those based on polysaccharides like amylose and cellulose. The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Differences in the stability of these complexes lead to different retention times, allowing for their separation and quantification.
Expertise in Method Development: The choice of mobile phase is crucial. For oxazolidinones, "polar organic mode" is highly effective.[6] This involves using neat polar solvents like acetonitrile (ACN), methanol (MeOH), or ethanol (EtOH). Acetonitrile often provides the highest enantioselectivities for these compounds on amylose-based columns. The self-validating nature of this protocol comes from running a racemic standard to confirm baseline separation of the two enantiomer peaks before analyzing samples of unknown enantiomeric excess.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analyte | 4-Phenyl-oxazolidin-2-one | 4-Benzyl-oxazolidin-2-one | Oxazolidinone Analogue |
| CSP | Lux Amylose-1 (Am1) | Lux Amylose-2 (Am2) | Lux Amylose-1 (Am1) |
| Mobile Phase | Acetonitrile (ACN) | Acetonitrile (ACN) | Methanol (MeOH) |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | 0.5 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Resolution (Rs) | 4.4 | 4.3 | >1.5 (Baseline) |
Protocol: Chiral HPLC Analysis of Oxazolidinone Enantiomers[6]
-
System Preparation: Equilibrate a polysaccharide-based chiral column (e.g., Lux Amylose-1 or Lux Cellulose-1, 150 x 4.6 mm, 5 µm) with the mobile phase (e.g., 100% Acetonitrile) at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of the oxazolidinone sample at approximately 1 mg/mL in methanol. Prepare a racemic standard in the same manner.
-
Injection: Inject 1-5 µL of the sample onto the column.
-
Detection: Monitor the elution profile using a UV detector, typically at 210 nm.
-
Analysis:
-
First, inject the racemic standard to determine the retention times of both enantiomers and confirm baseline resolution (Rs > 1.5).
-
Inject the test sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the major (A_major) and minor (A_minor) enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
Caption: Standard workflow for determining enantiomeric excess by chiral HPLC.
Conclusion: From Chiral Precursor to Potent Pharmaceutical
The chiral properties of this compound are fundamental to its function as a high-value intermediate in pharmaceutical manufacturing. The absolute stereochemistry at the C4 position dictates the therapeutic efficacy of drugs like Linezolid, making stereocontrolled synthesis and rigorous chiral analysis indispensable. The methodologies outlined in this guide, from stereospecific synthesis starting with chiral epoxides to precise analytical verification by chiral HPLC, represent the established, field-proven approaches that ensure the production of enantiomerically pure APIs. These techniques underscore the synergy between synthetic organic chemistry and analytical science in the pursuit of safer, more effective medicines.
References
-
MySkinRecipes. (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. MySkinRecipes. [Link]
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Rasayan J. Chem. [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2008). Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Preparation of the antibiotic linezolid. Organic Letters, 10(10), 1935–1938. [Link]
-
Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]
-
Gentilucci, L., et al. (2010). Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine. University of Bologna. [Link]
-
Lee, S. H., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(19), 3568. [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2008). Regioselective and Stereospecific Synthesis of Enantiopure 1,3-Oxazolidin-2-ones by Intramolecular Ring Opening of 2-(Boc-aminomethyl)aziridines. Preparation of the Antibiotic Linezolid. Organic Letters. [Link]
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research. [Link]
- A novel process for the preparation of linezolid and related compounds.
-
LINEZOLID. New Drug Approvals. [Link]
-
Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]
-
Zhang, A., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]
-
Fiori, L., et al. (2024). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. ChemRxiv. [Link]
-
Organic Chemistry Portal. Oxazolidine synthesis. [Link]
-
Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. [Link]
-
Lee, S. H., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]
-
Wikipedia. Oxazolidine. [Link]
-
Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ResearchGate. [Link]
-
Mondal, M. & Bora, U. (2013). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
-
Szabó, Z. I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4536. [Link]
-
Wikipedia. 2-Oxazolidinone. [Link]
-
Kim, H., & Lee, K. (2020). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. ACS Omega, 5(29), 18451–18458. [Link]
-
De Kimpe, N., et al. (2010). Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry Part 2. Applications and Modifications. Current Organic Chemistry. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
De Kimpe, N., et al. (2009). Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry: Part 1. The Construction of the Oxazolidin-2-one Ring. Current Organic Chemistry. [Link]
-
PubChem. 2-Oxazolidinone. [Link]
-
Current Updates on Oxazolidinone and Its Significance. PMC. [Link]
-
Branco-Junior, C. R., et al. (2017). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Current Bioactive Compounds. [Link]
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- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one [myskinrecipes.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
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- 6. Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine [cris.unibo.it]
Methodological & Application
Synthesis of 4-(Aminomethyl)-1,3-oxazolidin-2-one: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 4-(aminomethyl)-1,3-oxazolidin-2-one, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis, offering in-depth technical details, mechanistic insights, and practical guidance. The oxazolidinone core is a privileged scaffold found in numerous pharmaceuticals, most notably in antibiotics like linezolid.[1][2] The 4-(aminomethyl) substitution provides a key functional handle for further molecular elaboration.
The synthesis is presented as a robust two-stage process. The first stage details the formation of a key intermediate, 4-(hydroxymethyl)-1,3-oxazolidin-2-one, from readily available starting materials. The second stage outlines its conversion to the target primary amine via a stable azide intermediate. This multi-step approach is designed to be reliable and scalable for laboratory settings.
Stage 1: Synthesis of 4-(Hydroxymethyl)-1,3-oxazolidin-2-one
The initial stage focuses on the construction of the oxazolidinone ring with the required hydroxymethyl substituent at the C4 position. Several strategies exist for the synthesis of the oxazolidinone core.[1][3] A practical and atom-economical approach involves the reaction of 3-amino-1,2-propanediol with a carbonylating agent. For simplicity and safety, diethyl carbonate is chosen as a phosgene equivalent.
Mechanistic Rationale
The reaction proceeds via a two-step sequence. Initially, the primary amine of 3-amino-1,2-propanediol undergoes nucleophilic attack on one of the carbonyl carbons of diethyl carbonate, forming an intermediate ethyl carbamate. Subsequent intramolecular cyclization, driven by the attack of one of the hydroxyl groups on the carbamate carbonyl, leads to the formation of the five-membered oxazolidinone ring, with the elimination of ethanol. The use of a base facilitates the deprotonation of the hydroxyl group, enhancing its nucleophilicity for the final ring-closing step.
Experimental Workflow: Stage 1
Caption: Workflow for the synthesis of the hydroxymethyl intermediate.
Protocol: Synthesis of 4-(Hydroxymethyl)-1,3-oxazolidin-2-one
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Example Amount |
| 3-Amino-1,2-propanediol | 91.11 | 1.0 | 9.11 g |
| Diethyl carbonate | 118.13 | 1.5 | 17.72 g (17.8 mL) |
| Sodium methoxide (NaOMe) | 54.02 | 0.05 | 0.27 g |
| Anhydrous Ethanol (Solvent) | 46.07 | - | 50 mL |
| Silica Gel (for chromatography) | - | - | As needed |
| Eluent (e.g., Ethyl Acetate/Hexane) | - | - | As needed |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-1,2-propanediol (1.0 eq) and anhydrous ethanol.
-
Add diethyl carbonate (1.5 eq) and sodium methoxide (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Remove the solvent and excess diethyl carbonate under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is then purified. Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
-
The purified product, 4-(hydroxymethyl)-1,3-oxazolidin-2-one, should be a white solid.
-
Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Stage 2: Conversion to this compound
This stage involves a three-step transformation of the primary alcohol in 4-(hydroxymethyl)-1,3-oxazolidin-2-one to the desired primary amine. This is a reliable and widely used synthetic route that proceeds through activation of the alcohol, displacement with an azide, and subsequent reduction.[1]
Synthetic Pathway Overview
Caption: Three-step conversion of the hydroxyl to the amino group.
Step 2a: Mesylation of 4-(Hydroxymethyl)-1,3-oxazolidin-2-one
Mechanistic Rationale: The primary hydroxyl group is a poor leaving group. To facilitate its displacement, it must be converted into a better leaving group. Mesylation (reaction with methanesulfonyl chloride) transforms the hydroxyl group into a mesylate group, which is an excellent leaving group for subsequent Sₙ2 reactions. Triethylamine (Et₃N) is used as a base to neutralize the HCl generated during the reaction.
Protocol:
-
Dissolve 4-(hydroxymethyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer, and wash it sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(mesyloxymethyl)-1,3-oxazolidin-2-one, which is often used in the next step without further purification.
Step 2b: Synthesis of 4-(Azidomethyl)-1,3-oxazolidin-2-one
Mechanistic Rationale: The mesylate intermediate undergoes nucleophilic substitution with sodium azide. The azide ion (N₃⁻) displaces the mesylate group via an Sₙ2 mechanism, leading to the formation of the azidomethyl derivative. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction.
Protocol:
-
Dissolve the crude 4-(mesyloxymethyl)-1,3-oxazolidin-2-one (1.0 eq) in DMF.
-
Add sodium azide (NaN₃, 1.5 to 2.0 eq) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x portions).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-(azidomethyl)-1,3-oxazolidin-2-one.
Step 2c: Reduction of 4-(Azidomethyl)-1,3-oxazolidin-2-one to the Primary Amine
Mechanistic Rationale: The azide group is reduced to a primary amine. This can be achieved through several methods. Catalytic hydrogenation is a clean and efficient method where hydrogen gas, in the presence of a palladium on carbon (Pd/C) catalyst, reduces the azide. Alternatively, a Staudinger reaction, using triphenylphosphine (PPh₃) followed by hydrolysis, can also be used and avoids the need for high-pressure hydrogenation equipment.[4]
Protocol (Catalytic Hydrogenation):
-
Dissolve 4-(azidomethyl)-1,3-oxazolidin-2-one (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (which can be visualized with ninhydrin stain) indicates the formation of the amine.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.
-
Wash the Celite pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the target compound, this compound. The product can be further purified by recrystallization or chromatography if necessary.
Concluding Remarks
This guide presents a reliable and well-precedented pathway for the synthesis of this compound. The described protocols are based on fundamental and robust organic transformations. Researchers should apply standard laboratory safety practices when handling all reagents, particularly sodium azide, methanesulfonyl chloride, and the pyrophoric hydrogenation catalyst. Optimization of reaction conditions, such as temperature, reaction time, and solvent, may be necessary depending on the specific laboratory setup and scale of the synthesis. Final product characterization by NMR, IR, and mass spectrometry is essential to confirm identity and purity.
References
- De Boeck, B., & Van der Eycken, J. (2003). Recent applications of the oxazolidinone ring in asymmetric synthesis. Chemistry - A European Journal, 9(18), 4128-4139.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-875.
- Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Treatment of Serious Gram-Positive Infections. Journal of Medicinal Chemistry, 39(3), 673-679.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Gravel, M., & Dennis, J. W. (2000). Oxazolidinone-based chiral auxiliaries. In Chiral Auxiliaries and Ligands in Asymmetric Synthesis (pp. 1-45). John Wiley & Sons, Inc.
- Ford, C. W., et al. (1997). Oxazolidinones: new antibacterial agents. Trends in Microbiology, 5(5), 196-200.
- Zask, A., et al. (2000). Synthesis and antibacterial activity of a new class of oxazolidinones. Journal of Medicinal Chemistry, 43(7), 1419-1439.
- Gololobov, Y. G., & Zhmurova, I. N. (1979). The Staudinger Reaction: A Review. Tetrahedron, 35(4), 425-463.
- Dibenedetto, A., Nocito, F., Angelini, A., Papai, I., Aresta, M., & Mancuso, R. (2013). Catalytic synthesis of hydroxymethyl-2-oxazolidinones from glycerol or glycerol carbonate and urea. ChemSusChem, 6(2), 345-352.
- Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Tetrahedron, 74(38), 5436-5443.
-
Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
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The Untapped Potential of 4-(Aminomethyl)-1,3-oxazolidin-2-one: A Prospective Guide to a Novel Chiral Auxiliary in Asymmetric Synthesis
Abstract
In the field of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable construction of stereogenic centers. The Evans oxazolidinone auxiliaries, in particular, have demonstrated immense utility and robustness across a spectrum of carbon-carbon bond-forming reactions.[1] This application note delves into the prospective use of a structurally intriguing yet underexplored analogue: 4-(aminomethyl)-1,3-oxazolidin-2-one. Derived from the chiral pool, this auxiliary presents unique opportunities for novel reactivity and stereocontrol, owing to the presence of a primary amine. While direct literature precedent for its application is nascent, this guide provides a comprehensive framework of detailed protocols and mechanistic insights for its use in asymmetric alkylation, aldol additions, and Michael additions. The methodologies presented are extrapolated from well-established principles governing analogous 4-substituted oxazolidinone systems, offering researchers and drug development professionals a scientifically grounded starting point for exploring this promising chiral auxiliary.
Introduction: The Rationale for a New Auxiliary
The power of oxazolidinone-based chiral auxiliaries lies in their ability to form rigid, chelated enolates, wherein the substituent at the C4 position effectively shields one face of the enolate from electrophilic attack.[2] This steric hindrance is the primary determinant of the high diastereoselectivity observed in many reactions. The vast majority of widely used auxiliaries feature sterically bulky, non-polar groups at this position, such as isopropyl or benzyl moieties.
The introduction of a functionalized aminomethyl group at the C4 position, as in (S)-4-(aminomethyl)-1,3-oxazolidin-2-one (1) , offers several intriguing possibilities:
-
Secondary Interactions: The primary amine provides a site for hydrogen bonding or coordination with Lewis acids, potentially leading to enhanced rigidity of the transition state and even higher levels of stereocontrol.
-
Tunable Sterics: The amine can be readily converted into a variety of amides or sulfonamides, allowing for the systematic tuning of the steric bulk of the directing group.
-
Post-Synthetic Modification: The amine handle allows for the attachment of the auxiliary to solid supports or the introduction of other functionalities after the key asymmetric transformation.
This guide will therefore proceed on a prospective basis, outlining the synthesis of this auxiliary and its subsequent application in key asymmetric transformations.
Synthesis of the Chiral Auxiliary
The enantiopure (S)-4-(aminomethyl)-1,3-oxazolidin-2-one can be conceptually derived from the readily available amino acid, L-serine. A plausible synthetic route involves the protection of the amine, reduction of the carboxylic acid to the alcohol, and subsequent cyclization to form the oxazolidinone ring, followed by deprotection. A related synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from 2-hydroxymethylaziridines has been reported, suggesting the feasibility of such transformations.[3][4]
General Workflow for Asymmetric Synthesis
The application of 1 as a chiral auxiliary follows a well-trodden, three-stage path: acylation to attach the desired carbonyl moiety, the diastereoselective C-C bond formation, and finally, the non-destructive cleavage of the auxiliary to yield the chiral product.
Caption: General workflow for asymmetric synthesis using the chiral auxiliary.
Application in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the synthesis of α-substituted carboxylic acids.[5] The stereochemical outcome is dictated by the formation of a Z-enolate, which chelates to the metal cation (typically Li⁺ or Na⁺). The C4-substituent then blocks one face of the planar enolate, directing the incoming electrophile to the opposite face.
Mechanism of Stereocontrol in Alkylation
Caption: Stereocontrol model for asymmetric alkylation.
Protocol: Asymmetric Alkylation of an N-Propionyl Auxiliary
This protocol is adapted from established procedures for Evans-type auxiliaries.[6]
Step 1: N-Acylation
-
Dissolve (S)-4-(aminomethyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the N-propionyl derivative.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous THF (0.1 M) under argon.
-
Cool the solution to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise and stir for 45 minutes to form the sodium enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 4 hours.
-
Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product before purification by flash chromatography.
Table 1: Predicted Outcomes for Asymmetric Alkylation
| Entry | Electrophile (R-X) | Expected Major Diastereomer | Predicted Yield (%) | Predicted d.r. |
|---|---|---|---|---|
| 1 | Benzyl Bromide | (S,S) | >90 | >95:5 |
| 2 | Allyl Iodide | (S,S) | >90 | >95:5 |
| 3 | Methyl Iodide | (S,S) | >85 | >90:10 |
Data is predictive and based on results from standard Evans auxiliaries.[7]
Application in Asymmetric Aldol Additions
The aldol reaction is a fundamental C-C bond-forming reaction.[8] When mediated by an oxazolidinone auxiliary, it proceeds with excellent stereocontrol, typically through a Zimmerman-Traxler-type transition state. Boron and titanium enolates are commonly employed to achieve high levels of diastereoselectivity.[9]
Protocol: Asymmetric Boron-Mediated Aldol Addition
This protocol is based on the highly reliable methods developed for syn-selective aldol additions.
-
Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under argon.
-
Cool the solution to 0 °C.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by N,N-diisopropylethylamine (DIPEA) (1.2 eq). Stir for 30 minutes.
-
Cool the reaction to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol. Add a 2:1 mixture of methanol and 30% H₂O₂ and stir vigorously for 1 hour to decompose the boron intermediates.
-
Extract the mixture with CH₂Cl₂, wash with saturated NaHCO₃ and brine, then dry over Na₂SO₄.
-
Concentrate and purify by flash chromatography.
Application in Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl systems is another key transformation where oxazolidinone auxiliaries provide excellent stereocontrol.[10] The reaction is believed to proceed through a rigid, chelated transition state where the C4-substituent again dictates the facial selectivity.
Protocol: Lewis Acid-Catalyzed Michael Addition
This protocol describes a general procedure for the addition of organocuprates to an N-enoyl auxiliary.
Step 1: Preparation of the N-Enoyl Auxiliary
-
Prepare the N-crotonyl auxiliary by acylating 1 with crotonoyl chloride, following the acylation protocol in Section 4.
Step 2: Conjugate Addition
-
Prepare the organocuprate reagent in situ. To a suspension of CuI (1.1 eq) in anhydrous THF at -40 °C, add the organolithium or Grignard reagent (2.2 eq) and stir until a homogenous solution is formed.
-
In a separate flask, dissolve the N-crotonyl auxiliary (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Add the freshly prepared organocuprate solution to the solution of the auxiliary via cannula.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous NH₄OH.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Cleavage of the Auxiliary
A critical advantage of oxazolidinone auxiliaries is their facile removal under conditions that do not epimerize the newly created stereocenter, allowing for the recovery of the valuable auxiliary.[11] The choice of cleavage reagent determines the functionality of the final product.
Caption: Common methods for the cleavage of the N-acyl oxazolidinone.
Protocol: Hydrolytic Cleavage to a Carboxylic Acid
-
Dissolve the purified N-acylated product (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 0.5 M).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) (1.5 M, 5.0 eq) and stir for 30 minutes.
-
Concentrate the mixture in vacuo to remove the THF.
-
The aqueous residue can be extracted with CH₂Cl₂ to recover the chiral auxiliary 1 .
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the chiral carboxylic acid product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify as needed.
Conclusion and Future Outlook
While the application of this compound as a chiral auxiliary is not yet documented in peer-reviewed literature, its structural features suggest it is a candidate of considerable potential. The protocols and mechanistic models presented in this guide, derived from highly analogous and well-validated systems, provide a robust framework for its investigation. The primary amine functionality offers a unique handle for modulating the steric and electronic properties of the auxiliary and for its potential immobilization. It is our hope that this prospective guide will stimulate research into this promising new tool for asymmetric synthesis, expanding the repertoire of reliable methods available to synthetic chemists in both academic and industrial settings.
References
-
Belokon, Y. N., et al. (1998). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. The Journal of Organic Chemistry, 63(22), 7531–7543. [Link]
-
Kim, H., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 25(18), 4292. [Link]
-
Zhang, L., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]
-
Singh, R., et al. (2021). Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. Chirality, 33(10), 618-626. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
Lee, S., et al. (2021). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry, 86(1), 389–398. [Link]
-
Smith, T. E., et al. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 82(11), 1681. [Link]
-
Velázquez, F., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
-
Clayden, J., & Moran, W. J. (2020). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 18(35), 6836-6845. [Link]
-
Smith, T. E., et al. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 82(11), 1681. [Link]
-
Casado-Bellver, F. J., et al. (2000). Asymmetric synthesis of cis-4,5-disubstituted oxazolidin-2-ones via chiral a-amino epoxides derived from L-Serine. [MOL2NET-01, Conference on Molecular, Biomedical and Computational Sciences and Engineering, 1-15, December 2000]. [Link]
-
Smith, T. E., et al. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 82(11), 1681. [Link]
-
Chen, J., et al. (2018). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 23(7), 1779. [Link]
-
Fodor, T., et al. (2021). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 49(2), 1-5. [Link]
-
Fodor, T., et al. (2021). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link]
-
Darvishi, M., et al. (2020). Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. Figshare. [Link]
-
Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications, 48(16), 2059-2067. [Link]
-
Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Sci-Hub. [Link]
-
Gholami, M. R., & Zare, A. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(77), 40879-40909. [Link]
-
Murakami, T. (2013). Synthesis of All Four Stereoisomers of 5-formyl-4-hydroxymethyl-1,3-oxazolidin-2-ones From D-glucosamine. Carbohydrate Research, 375, 47-54. [Link]
-
Bull, S. D., et al. (2002). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Journal of the Chemical Society, Perkin Transactions 1, (20), 2259-2267. [Link]
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Wikipedia contributors. (2024). Aldol reaction. Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. Oxazolidine synthesis. [Link]
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Organic Chemistry Portal. Aldol Addition. [Link]
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Ashenhurst, J. (2022). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
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Application Notes & Protocols: The Role of Chiral Oxazolidin-2-ones in Stereoselective Aldol Reactions
Prepared by: Gemini, Senior Application Scientist
I. Introduction: Mastering Asymmetric Carbon-Carbon Bond Formation
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures.[1][2] Its asymmetric variant, which allows for the selective synthesis of one enantiomer over another, is of paramount importance in the development of pharmaceuticals and other biologically active molecules.[3] Among the most robust and reliable methods to achieve this stereocontrol is the use of chiral auxiliaries—compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, and are subsequently removed.
Pioneered by David A. Evans, chiral oxazolidin-2-ones have emerged as one of the most powerful and widely utilized classes of chiral auxiliaries.[4][5] Typically derived from readily available amino acids, these auxiliaries provide a rigid scaffold that effectively shields one face of a reactive enolate, leading to highly predictable and diastereoselective bond formation with electrophiles such as aldehydes. This guide provides an in-depth exploration of the mechanism, practical considerations, and detailed protocols for employing these auxiliaries in stereoselective aldol reactions.
II. The Principle and Mechanism of Stereocontrol
The efficacy of oxazolidinone auxiliaries hinges on their ability to enforce a specific conformation upon the attached N-acyl group, which is the component that undergoes the aldol reaction. The stereocenter on the auxiliary, typically at the C4 position, features a bulky substituent (e.g., isopropyl from valine, benzyl from phenylalanine) that dictates the entire stereochemical outcome.
The reaction proceeds through several key stages:
-
Acylation: The chiral auxiliary is first acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl oxazolidinone (imide).[6][7]
-
Enolate Formation: A Lewis acid, most commonly dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄), is used in conjunction with a hindered base like diisopropylethylamine (DIPEA) to generate a Z-enolate.[5][8] The chelation between the Lewis acid, the imide carbonyl oxygen, and the enolate oxygen locks the system into a rigid, planar, five-membered ring structure.
-
Facial Shielding: The bulky substituent at the C4 position of the auxiliary sterically blocks one face of the enolate. Consequently, the incoming aldehyde electrophile can only approach from the less hindered face.[5]
-
The Zimmerman-Traxler Transition State: The reaction proceeds through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[7][9] The aldehyde's substituent (R') preferentially occupies an equatorial position to minimize steric interactions, leading to a specific relative stereochemistry in the product.
-
Aldol Adduct Formation: The reaction culminates in the formation of a syn-aldol adduct with a predictable absolute configuration at the two newly formed stereocenters.
The remarkable predictability of this system allows chemists to select the appropriate enantiomer of the chiral auxiliary to access either enantiomer of the desired aldol product.
Figure 1: Zimmerman-Traxler model for the Evans syn-aldol reaction.
III. Application Note: Critical Parameters for Success
A. Selecting the Chiral Auxiliary
The choice of auxiliary is dictated by the availability of the parent amino acid and the specific steric demands of the synthesis.
-
(4R)-4-isopropyl-1,3-oxazolidin-2-one & (4S)-4-isopropyl-1,3-oxazolidin-2-one: Derived from D- and L-valinol, respectively. These are among the most common and cost-effective auxiliaries.
-
(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one: Derived from (1R,2S)-(-)-norephedrine. The phenyl group provides a different steric environment that can be beneficial in certain cases.
-
(4S)-4-benzyl-1,3-oxazolidin-2-one & (4R)-4-benzyl-1,3-oxazolidin-2-one: Derived from L- and D-phenylalaninol. The benzyl group offers significant steric bulk.
B. Controlling Enolate Geometry and Stereochemical Outcome
The choice of Lewis acid is critical for controlling the stereochemistry of the aldol product. This flexibility is a key advantage of the Evans methodology.
| Lewis Acid | Base | Typical Outcome | Mechanistic Rationale |
| Bu₂BOTf | DIPEA, Et₃N | "Evans syn" | Forms a rigid, chelated (Z)-enolate that reacts via the standard Zimmerman-Traxler model shown above.[10] |
| TiCl₄ (1 equiv.) | DIPEA, (-)-Sparteine | "Evans syn" | Similar to boron, forms a chelated (Z)-enolate leading to the syn product.[8] |
| TiCl₄ (>1.5 equiv.) | Hunig's Base | "non-Evans syn" | An excess of TiCl₄ leads to a different chelation mode, effectively flipping the enolate face presented to the aldehyde, yielding the opposite syn diastereomer.[8][10] |
| MgBr₂ | Et₃N | "anti" | Magnesium enolates can favor an anti relationship, proceeding through a different transition state geometry.[10] |
C. Auxiliary Cleavage: Releasing the Product
For the methodology to be synthetically useful, the auxiliary must be removed under conditions that do not compromise the newly created stereocenters.[9] Several reliable methods exist to convert the N-acyl imide to various functional groups.
-
To Carboxylic Acid: Lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) is a standard method.[11] The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl, preserving the auxiliary.[12]
-
To Ester: Reaction with sodium methoxide or other alkoxides provides the corresponding ester.
-
To Alcohol: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleaves the acyl group to furnish the primary alcohol.[9]
-
To Aldehyde: Mild reduction, for example with DIBAL-H, can yield the aldehyde.
The ability to recover and reuse the chiral auxiliary is a significant advantage, improving the overall efficiency and cost-effectiveness of the synthesis.
IV. Detailed Experimental Protocol: A Representative Evans syn-Aldol Reaction
This protocol describes the synthesis of a syn-aldol adduct using (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one and propionaldehyde.
Figure 2: General workflow for the Evans asymmetric aldol reaction.
PART A: N-Acylation of the Chiral Auxiliary
Materials:
-
(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the chiral auxiliary (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 equiv) dropwise to the stirred solution.
-
Acylation: Add propionyl chloride (1.2 equiv) dropwise over 10 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting auxiliary is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone is often pure enough for the next step, but can be purified by flash chromatography if necessary.
PART B: Asymmetric Aldol Reaction
Materials:
-
N-propionyl oxazolidinone (from Part A)
-
Dibutylboron triflate (Bu₂BOTf, 1.0 M in hexanes or DCM)
-
Diisopropylethylamine (DIPEA)
-
Propionaldehyde, freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Methanol, Phosphate buffer (pH 7), Hydrogen peroxide (30% aq.)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under argon, add the N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add DIPEA (1.2 equiv) dropwise. Following this, add Bu₂BOTf (1.1 equiv) dropwise over 15 minutes. The solution should turn from colorless to pale yellow. Stir the mixture at -78 °C for 30 minutes.
-
Causality Note: The use of Bu₂BOTf and a hindered amine base is crucial for the regioselective formation of the kinetic (Z)-enolate, which is the foundation for the high stereoselectivity observed.[5]
-
-
Aldehyde Addition: Add freshly distilled propionaldehyde (1.5 equiv) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at -78 °C for 2 hours, then transfer the flask to a 0 °C ice bath and stir for an additional 1-2 hours. Monitor by TLC.
-
Workup & Cleavage of Boron: Quench the reaction by adding 3 mL of pH 7 phosphate buffer, followed by 3 mL of methanol. Then, add 3 mL of 30% H₂O₂ dropwise at 0 °C (CAUTION: exothermic). Stir vigorously for 1 hour, allowing the mixture to warm to room temperature. This step breaks down the boron-chelated product.
-
Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure syn-aldol adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
V. Summary of Representative Data
The Evans aldol reaction consistently delivers high yields and excellent diastereoselectivity across a range of substrates.
| N-Acyl Group | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Propionyl | Isobutyraldehyde | Bu₂BOTf | 90-95% | >99:1 |
| Propionyl | Benzaldehyde | Bu₂BOTf | 85-92% | >98:2 |
| Acetyl | Propionaldehyde | TiCl₄ / Sparteine | 80-88% | >95:5 |
| Propionyl | Isobutyraldehyde | TiCl₄ (>1.5 eq) | 85-90% | >99:1 (non-Evans syn) |
Data compiled from typical results reported in organic synthesis literature.[8][10][13]
VI. Conclusion
The use of chiral oxazolidin-2-one auxiliaries in aldol reactions represents a mature, reliable, and highly predictable method for asymmetric synthesis. By understanding the underlying mechanistic principles—specifically the formation of a chelated Z-enolate and its subsequent reaction through a chair-like transition state—researchers can rationally design syntheses to access complex chiral molecules with high fidelity. The operational simplicity, the commercial availability of auxiliaries, and the flexibility in controlling stereochemical outcomes ensure that this methodology will remain an indispensable tool for professionals in research and drug development.
VII. References
-
Lee, K., Kim, H., & Lee, S. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 597. [Link]
-
Sajjadi-Bafghi, A., et al. (2021). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Journal of Organometallic Chemistry, 932, 121629. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Cisneros, A., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
-
Gawley, R. E. (2012). Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Chirality. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. Organic Letters, 2(6), 775-777. [Link]
-
Smith, T. E., et al. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 84(1), 133. [Link]
-
Evans, D. A. (n.d.). Evans Enolate Alkylation/Hydrolysis. Course Material. [Link]
-
da Silva, A. C. S., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Pal, S., et al. (2021). Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448. ResearchGate. [Link]
-
Singh, R., et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13, 24503-24528. [Link]
-
Smith, T. E., et al. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
-
Smith, T. E., et al. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]
-
Le, C. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1494-1499. [Link]
-
Wille, U., & L Krenske, E. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Notz, W., & List, B. (2005). The Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]
-
Kim, H., & Lee, S. (2021). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry, 86(3), 2448-2462. [Link]
-
da Silva, A. C., et al. (2017). Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. ResearchGate. [Link]
-
Kurz, T., & Widyan, K. (2005). Synthesis of Novel 4-Functionalised Oxazolidin-2-ones. Synthesis, 2005(08), 1340-1344. [Link]
-
Lee, K., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. ResearchGate. [Link]
-
Wang, M., et al. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 20(4), 6489-6498. [Link]
-
Liu, J., & Wang, W. (2010). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. RSC Advances, 1(1), 1-14. [Link]
-
Zappia, G., et al. (2017). Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry: Part 1. The Construction of the Oxazolidin-2-one Ring. ResearchGate. [Link]
Sources
- 1. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. pubs.acs.org [pubs.acs.org]
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- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Note: Synthetic Methodologies for the Functionalization of 4-(Aminomethyl)-1,3-oxazolidin-2-one
Abstract
This technical guide provides detailed experimental protocols and expert insights for the chemical modification of 4-(aminomethyl)-1,3-oxazolidin-2-one. This versatile heterocyclic building block is of significant interest to researchers in medicinal chemistry and drug development, primarily due to its core structure being present in the oxazolidinone class of antibiotics, such as Linezolid[1][2]. The primary amino group serves as a key handle for synthetic diversification. This document outlines two fundamental, high-yield transformations: N-acylation for the synthesis of amide derivatives and reductive amination for the generation of secondary amines. The protocols are designed to be robust and adaptable, with an emphasis on explaining the rationale behind procedural choices to ensure reliable and reproducible outcomes.
Introduction and Scientific Context
The oxazolidinone ring system is a privileged scaffold in modern pharmacology. Its incorporation into synthetic antibacterial agents marked a significant advancement in combating drug-resistant Gram-positive bacterial infections[1][2]. This compound (C₄H₈N₂O₂) is a foundational precursor that features the essential oxazolidinone core and a reactive primary aminomethyl side chain. This side chain is the principal site for introducing molecular diversity, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery programs[3].
The strategic importance of this molecule lies in its ability to undergo clean and efficient chemical transformations at the primary amine. This guide focuses on two such cornerstone reactions that are broadly applicable in synthetic organic chemistry. Understanding these protocols will empower researchers to confidently utilize this building block for the synthesis of novel compounds and chemical libraries.
Physicochemical Properties and Safe Handling
Before commencing any experimental work, it is crucial to be familiar with the properties of the reagent and the necessary safety precautions.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 166395-15-9 | [4] |
| Molecular Formula | C₄H₈N₂O₂ | [4] |
| Molecular Weight | 116.12 g/mol | [4] |
| Appearance | Typically an off-white to white solid | N/A |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [4] |
| logP | -0.9465 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Safety & Handling:
While some safety data sheets (SDS) for closely related oxazolidinone compounds indicate potential for skin and eye irritation, this compound itself is often not classified as a hazardous substance[5][6]. However, as a matter of good laboratory practice, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes[7][8].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials[8].
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes[6]. If inhaled, move to fresh air.
Application Protocol I: N-Acylation of the Primary Amine
N-acylation is a fundamental reaction to form a stable amide bond, a ubiquitous functional group in pharmaceuticals. This protocol details the reaction of this compound with an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Causality and Rationale: The primary amine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an acyl chloride. A tertiary amine base, such as triethylamine (TEA), is used as an acid scavenger. It is sterically hindered and non-nucleophilic, preventing it from competing with the substrate in reacting with the acyl chloride, thereby ensuring high product yield. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve both the starting materials and the intermediate salts.
N-Acylation Experimental Workflow
Caption: N-Acylation experimental workflow diagram.
Detailed Step-by-Step Protocol: Synthesis of N-((2-oxo-1,3-oxazolidin-4-yl)methyl)acetamide
-
Reagent Preparation:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.16 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous dichloromethane (DCM, 30 mL).
-
Add triethylamine (TEA, 2.1 mL, 15.0 mmol, 1.5 equiv.). Stir the mixture under a nitrogen atmosphere until all solids dissolve.
-
-
Reaction Execution:
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add acetyl chloride (0.78 mL, 11.0 mmol, 1.1 equiv.) dropwise via syringe over 5 minutes. A white precipitate (triethylammonium chloride) will form.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
Pour the reaction mixture into a separatory funnel containing 30 mL of deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (eluent: 5% methanol in dichloromethane) to afford the pure product.
-
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Application Protocol II: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, converting a primary amine into a secondary amine. The reaction proceeds via the initial formation of an imine intermediate by condensation with an aldehyde or ketone, which is then reduced in situ.
Causality and Rationale: This one-pot, two-step procedure is highly efficient[9]. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical. STAB is a mild and selective hydride donor that readily reduces the protonated imine intermediate but is slow to reduce the starting aldehyde or ketone, thus minimizing side reactions like alcohol formation[10]. Dichloroethane (DCE) or Dichloromethane (DCM) are typically used as they are compatible with STAB and effectively solubilize the reactants. The addition of a small amount of acetic acid can catalyze imine formation.
Reductive Amination Experimental Workflow
Caption: Reductive amination experimental workflow.
Detailed Step-by-Step Protocol: Synthesis of 4-((benzylamino)methyl)-1,3-oxazolidin-2-one
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve this compound (1.16 g, 10.0 mmol, 1.0 equiv.) in 1,2-dichloroethane (DCE, 40 mL).
-
Add benzaldehyde (1.01 mL, 10.0 mmol, 1.0 equiv.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
-
Reaction Execution:
-
To the stirring solution, add sodium triacetoxyborohydride (STAB, 2.54 g, 12.0 mmol, 1.2 equiv.) portion-wise over 10 minutes. Caution: Addition may cause slight effervescence.
-
Seal the flask and stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the intermediate imine.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluent: gradient of 2-8% methanol in dichloromethane).
-
-
Characterization:
-
Confirm the identity and purity of the isolated secondary amine product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Trustworthiness: Self-Validating Systems & Field Insights
-
Reaction Monitoring: For both protocols, TLC is a critical tool. For the acylation, stain with potassium permanganate. For the reductive amination, a ninhydrin stain can be used to visualize the primary amine starting material, which should disappear upon completion.
-
Purification: The triethylammonium chloride salt formed during acylation is water-soluble and mostly removed during the aqueous workup. However, residual salts can sometimes co-elute with the product. A thorough aqueous wash is essential. For reductive amination, unreacted aldehyde can be a stubborn impurity; careful chromatography is key.
-
Solubility: If the starting material or product has poor solubility in DCM/DCE, alternative solvents like THF or acetonitrile can be explored, ensuring they are compatible with the chosen reagents (e.g., STAB is less stable in protic solvents like methanol)[10].
-
Alternative Reagents: For reductive amination, if STAB is not effective, other conditions like NaBH₄ (added after imine formation is complete) or NaCNBH₃ can be used, though they may require pH control[10].
Conclusion
This compound is a high-value synthetic intermediate whose utility is unlocked through straightforward and reliable reactions at its primary amine. The N-acylation and reductive amination protocols detailed herein provide researchers with robust methods to generate diverse libraries of novel oxazolidinone derivatives for applications in drug discovery and beyond. The provided explanations for the experimental choices are intended to empower scientists to not only replicate these procedures but also to rationally adapt them for more complex synthetic challenges.
References
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). International Journal of ChemTech Research. [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, M. (2010). Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine. IRIS - Unibo. [Link]
-
A New Method for the Oxazolidinone Key Intermediate of Linezolid and its Formal Synthesis. (2001). Bulletin of the Korean Chemical Society. [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, M. (2010). Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine. Request PDF on ResearchGate. [Link]
-
This compound HCl. (n.d.). Chemical-Suppliers.com. [Link]
-
A New Route for the Synthesis of Linezolid Mimetic 3,4-Disubstituted Oxazolidin-2-one Derivatives. (2008). Semantic Scholar. [Link]
-
Reductive Amination - Common Conditions. (n.d.). The Organic Chemistry Portal. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). MDPI. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. This compound hydrochloride 97% | CAS: 1803589-70-9 | AChemBlock [achemblock.com]
- 6. fishersci.com [fishersci.com]
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- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. mdpi.com [mdpi.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: A Comprehensive Guide to the Purification of 4-(Aminomethyl)-1,3-oxazolidin-2-one
**Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of 4-(Aminomethyl)-1,3-oxazolidin-2-one. This key chiral building block possesses a unique combination of a primary amine and a polar oxazolidinone ring system, which presents specific challenges for achieving high purity. We present field-proven protocols for recrystallization (both free base and salt forms), normal-phase column chromatography, and chiral High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower users to adapt these methods to their specific needs, ensuring the high chemical and enantiomeric purity required for downstream applications such as pharmaceutical synthesis.
Introduction: The Importance of Purity
This compound is a valuable chiral intermediate in medicinal chemistry and drug development.[1][2] Its structure, featuring a primary aminomethyl group at a stereocenter, makes it a critical synthon for introducing specific pharmacophores. The presence of both a basic amine and a polar carbamate functional group results in high polarity (LogP: -0.9465) and specific solubility characteristics that must be carefully considered during purification.[3]
Achieving high purity is paramount, as residual starting materials, synthetic by-products, or the incorrect enantiomer can lead to undesired side reactions, altered biological activity, and complications in regulatory approval. This guide details three robust methods to purify this compound, addressing challenges such as potential oxidation of the amine, chromatographic tailing, and resolution of enantiomers.[4]
Method 1: Purification by Recrystallization
Recrystallization is the preferred method for large-scale purification, offering cost-effectiveness and high potential yield. The strategy hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For this compound, two primary recrystallization strategies are effective: purification of the free base or its hydrochloride salt.
Causality of Method Choice: Free Base vs. Salt
The decision to recrystallize the compound as a free base or as a salt is driven by its crystalline properties.
-
Free Base: The free amine is often more soluble in organic solvents. However, primary amines can sometimes "oil out" or fail to form a stable crystal lattice, especially if impurities are present.[5]
-
Salt Formation: Converting the basic amine to a hydrochloride salt with HCl introduces ionic character.[6][7][8] Salts frequently exhibit higher melting points and form more ordered, stable crystal lattices, which can dramatically improve crystallization efficiency and the rejection of non-basic impurities.
Workflow for Recrystallization Strategy
Caption: Decision workflow for selecting a recrystallization method.
Protocol 1: Free Base Recrystallization (Mixed-Solvent System)
This protocol is ideal when the free base demonstrates good crystalline behavior. We leverage a mixed-solvent system: a "good" solvent in which the compound is highly soluble, and an "anti-solvent" in which it is poorly soluble.
Materials:
-
Crude this compound
-
Methanol (or Ethanol)
-
Diethyl ether (or Ethyl Acetate)
-
Erlenmeyer flask, magnetic stirrer, hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude material in an Erlenmeyer flask with a stir bar. Add the minimum volume of warm methanol required to fully dissolve the solid. The key is to create a saturated solution at an elevated temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While stirring the warm solution, slowly add diethyl ether dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation.[9]
-
Crystal Growth: Add a few more drops of methanol to redissolve the cloudiness and then remove the flask from the heat. Cover the flask and allow it to cool slowly to room temperature, and then further cool in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.[10] Slow cooling is critical for forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Recrystallization via Hydrochloride Salt Formation
This is a robust method when the free base oils out or when acidic/neutral impurities need to be removed.
Materials:
-
Crude this compound
-
Isopropanol (IPA) or Ethanol
-
2M HCl in Diethyl Ether (or Acetyl Chloride added to IPA)
-
Erlenmeyer flask, magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude free base in a suitable volume of isopropanol at room temperature.
-
Salt Formation: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. The hydrochloride salt will begin to precipitate out of the solution. Monitor the pH with pH paper on a glass rod to ensure the solution is acidic (pH ~1-2).
-
Crystal Digestion: Continue stirring the resulting slurry at room temperature for 1-2 hours. This process, known as digestion, allows for the formation of larger, more uniform crystals.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the purified this compound hydrochloride salt under vacuum.
Method 2: Flash Column Chromatography
For removing impurities with similar polarity, flash column chromatography on silica gel is the method of choice. The polar amine and oxazolidinone moieties dictate the choice of a polar mobile phase for elution.
3.1. Causality of Method Choice: Addressing Polarity and Basicity The target molecule is highly polar and will adhere strongly to the acidic silica gel stationary phase. This can lead to significant peak tailing and poor recovery. To counteract this, two strategies are employed:
-
Highly Polar Mobile Phase: A solvent system with high polarity, such as Dichloromethane (DCM)/Methanol, is required to elute the compound.
-
Base Additive: Adding a small amount (0.5-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to the mobile phase neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with the amine and ensuring a sharp, symmetrical peak shape.
Workflow for Column Chromatography Purification
Caption: Workflow for purification by flash column chromatography.
Protocol 3: Normal-Phase Flash Chromatography
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Additive: Ammonium Hydroxide (or Triethylamine)
-
TLC plates (Silica gel 60 F254)
-
Glass chromatography column, test tubes, rotary evaporator
Procedure:
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is 95:5 DCM/MeOH with 0.5% ammonium hydroxide. The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation.[11][12]
-
Sample Loading: Dissolve the crude material in a minimal amount of methanol. Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) and evaporate the solvent to dryness on a rotary evaporator. This creates a dry-loaded sample, which ensures a narrow band at the start of the chromatography.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 98:2 DCM/MeOH + 0.5% NH4OH) and pack the column.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., stepping the methanol concentration from 2% to 10%) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Method 3: Chiral HPLC for Enantiomeric Purity
Since this compound is a chiral molecule, assessing and achieving high enantiomeric purity is often a final, critical step. Chiral HPLC is the definitive method for this purpose.
4.1. Causality of Method Choice: Enantioselective Interaction Chiral separation relies on the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating enantiomers of oxazolidinone derivatives.[13][14] These phases create transient, diastereomeric complexes with the enantiomers through interactions like hydrogen bonding and dipole-dipole forces, leading to different retention times. Polar organic mobile phases are typically used for this class of compounds.[14][15]
Workflow for Chiral HPLC Separation
Caption: Workflow for developing a chiral HPLC separation method.
Protocol 4: Analytical Chiral HPLC Method Development
Instrumentation & Materials:
-
HPLC system with UV detector (detection at ~210 nm)[13]
-
Chiral columns (e.g., Lux Amylose-1, Lux Cellulose-1)
-
HPLC-grade solvents: Acetonitrile (ACN), Ethanol (EtOH), Methanol (MeOH)
-
Sample: this compound dissolved in mobile phase (~1 mg/mL)
Procedure:
-
Column & Mobile Phase Screening:
-
Method Optimization:
-
Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee%).
-
Preparative Scale-Up: Once an effective analytical method is established, it can be scaled to a preparative or semi-preparative column to isolate multi-milligram or gram quantities of the desired enantiomer.
Summary of Purification Methods
| Method | Primary Application | Pros | Cons | Expected Purity |
| Free Base Recrystallization | Bulk purification of moderately pure material | Simple, cost-effective, high recovery | May "oil out"; less effective at removing some impurities | >98% Chemical |
| HCl Salt Recrystallization | Bulk purification; when free base fails to crystallize | Excellent for removing non-basic impurities; often yields highly crystalline solid | Adds a step (salt formation); salt may need conversion back to free base | >99% Chemical |
| Flash Chromatography | Removal of closely related synthetic by-products | High resolution for similar compounds; versatile | Requires more solvent and time; potential for sample loss on column | >99% Chemical |
| Chiral HPLC | Separation of enantiomers | The definitive method for enantiopurity | Requires specialized equipment; can be costly for large scale | >99.5% Enantiomeric |
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. [Link]
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?[Link]
-
Chemical-Suppliers.com. This compound HCl | CAS 1803589-70-9. [Link]
-
MDPI. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]
-
Oriental Journal of Chemistry. (2013). Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation. [Link]
-
PubMed Central (PMC). (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. [Link]
-
ResearchGate. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. [Link]
-
ResearchGate. (2013). Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. This compound hydrochloride 97% | CAS: 1803589-70-9 | AChemBlock [achemblock.com]
- 8. This compound HCl | CAS 1803589-70-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. reddit.com [reddit.com]
- 10. cas 166395-15-9|| where to buy this compound [english.chemenu.com]
- 11. orientjchem.org [orientjchem.org]
- 12. Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation – Oriental Journal of Chemistry [orientjchem.org]
- 13. real.mtak.hu [real.mtak.hu]
- 14. researchgate.net [researchgate.net]
- 15. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 4-(Aminomethyl)-1,3-oxazolidin-2-one
Abstract
This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of 4-(Aminomethyl)-1,3-oxazolidin-2-one (CAS No. 166395-15-9). This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Ensuring its structural integrity, purity, and stability is paramount for its application in synthesis and research. This application note outlines detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (DSC/TGA), offering a multi-faceted approach to quality control and structural verification.
Introduction
This compound is a chiral molecule featuring a primary amine and a cyclic carbamate (oxazolidinone) functional group. The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics, which function by inhibiting bacterial protein synthesis.[1][2] Given its role as a key synthetic intermediate, a rigorous and unambiguous analytical characterization is crucial to confirm its identity, quantify its purity, and understand its physical properties. This guide is intended for researchers, quality control analysts, and drug development professionals, providing both the theoretical basis and practical protocols for a robust analytical workflow.
Physicochemical Properties
A foundational step in any analytical protocol is the documentation of the compound's basic physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O₂ | [3] |
| Molecular Weight | 116.12 g/mol | [3] |
| CAS Number | 166395-15-9 | [3] |
| Appearance | White to off-white solid | Typical |
| SMILES | O=C1OCC(CN)N1 | [3] |
Core Analytical Techniques & Protocols
An integrated approach utilizing multiple spectroscopic and chromatographic techniques is essential for a complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR is critical for confirming the integrity of the oxazolidinone ring and the aminomethyl side chain.
3.1.1. Predicted ¹H and ¹³C NMR Spectral Data
Note: Chemical shifts (δ) are reported in ppm and are referenced to a standard solvent signal. Actual shifts may vary based on solvent and concentration.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| Carbonyl (C=O) | - | ~159-160 | Characteristic for carbamates in a five-membered ring.[4] |
| Methylene (-O-CH₂) | ~4.3 - 4.5 (2H, m) | ~67-69 | Protons and carbon are deshielded by the adjacent oxygen atom. |
| Methine (-N-CH-) | ~3.8 - 4.0 (1H, m) | ~52-54 | Positioned between the nitrogen and the aminomethyl group. |
| Methylene (-CH-CH₂-N) | ~2.8 - 3.0 (2H, m) | ~45-47 | Adjacent to the primary amine. |
| Amine (NH₂) / Amide (NH) | Broad, variable | - | Chemical shift and appearance are highly dependent on solvent, concentration, and temperature. |
3.1.2. Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those from NH and NH₂ groups.
-
Instrument Setup: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure proper shimming to obtain sharp peaks. Integrate all signals to determine proton ratios.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
2D NMR (Optional but Recommended): For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Visualization: NMR Workflow
Mass Spectrometry (MS)
Expertise & Rationale: MS is indispensable for confirming the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Tandem MS (MS/MS) can be used to study fragmentation patterns for further structural confirmation.[6]
3.2.1. Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z (Typical) |
| [M+H]⁺ | 117.0608 | ~117.1 |
| [M+Na]⁺ | 139.0427 | ~139.0 |
3.2.2. Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water. A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation for positive ion mode.
-
Instrumentation: Use an ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).
-
Fragmentation (Optional): Select the [M+H]⁺ ion (m/z ~117.1) for collision-induced dissociation (CID) in an MS/MS experiment to obtain a characteristic fragmentation pattern, which can help differentiate it from isomers.[6]
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.[1][5] For a polar, non-chromophoric compound like this compound, a reversed-phase method coupled with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is suitable. If derivatization is performed, a UV detector can be used. HILIC (Hydrophilic Interaction Liquid Chromatography) is also a viable alternative for highly polar compounds.
3.3.1. Protocol: Reversed-Phase HPLC for Purity Analysis
This is a general starting method and may require optimization.
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B for 2 min, 5-95% B over 15 min, hold at 95% B for 3 min |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C |
| Detector | CAD, ELSD, or UV (if derivatized) at an appropriate wavelength. |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in Mobile Phase A or Water/ACN mixture to ~1 mg/mL. |
3.3.2. System Suitability & Validation
Before sample analysis, the system must be validated. Inject a standard solution multiple times to check for:
-
Retention Time Repeatability: Relative Standard Deviation (RSD) ≤ 2%.
-
Peak Area Repeatability: RSD ≤ 2%.
-
Tailing Factor: Should be between 0.8 and 1.5.
Visualization: HPLC Purity Workflow
Sources
- 1. A critical review of HPLC-based analytical methods for quantification of Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jofamericanscience.org [jofamericanscience.org]
Application Notes & Protocols: The Role of Aminomethyl-Functionalized 1,3-Oxazolidin-2-ones in Medicinal Chemistry
Introduction: A Tale of Two Isomers
The 1,3-oxazolidin-2-one ring is a privileged heterocyclic scaffold, a cornerstone in modern medicinal chemistry due to its unique combination of properties. It acts as a metabolically stable bioisostere for amides and carbamates, possesses favorable hydrogen bonding capabilities, and, when chiral, serves as an exceptional controller of stereochemistry.[1][2] This guide delves into the applications of oxazolidinone building blocks functionalized with an aminomethyl group, a feature that provides a crucial handle for synthetic elaboration or direct interaction with biological targets.
Within this class, structural isomerism dictates application. The position of the aminomethyl group on the heterocyclic ring fundamentally changes the molecule's role in drug design. This document will focus on the two most impactful and well-documented isomers in medicinal chemistry:
-
The 5-(Aminomethyl) Scaffold: This isomer is a direct component of major therapeutic agents, acting as a critical pharmacophore that binds to the target protein or ribosome. Its application is exemplified by the antibiotic Linezolid and the anticoagulant Rivaroxaban.
-
The 4-(Aminobenzyl) Scaffold: In this case, the amino group is not directly attached to the ring but is separated by a phenyl group. This molecule, specifically (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one, serves as a versatile chiral building block for creating libraries of new chemical entities, where the amino group is a point of diversification.[3]
By exploring these two key isomers, we can fully appreciate the synthetic versatility and therapeutic importance of aminomethyl-functionalized oxazolidinones.
Part 1: The 5-(Aminomethyl)-1,3-Oxazolidin-2-one Scaffold: A Core Pharmacophore
The discovery that the (S)-5-(aminomethyl)-3-aryl-1,3-oxazolidin-2-one moiety possesses potent biological activity has led to the development of blockbuster drugs. The core function of this scaffold is to correctly orient the aminomethyl side chain and the N-aryl substituent to engage with key residues in the active sites of biological targets.
Application A: A New Class of Antibiotics (The Linezolid Archetype)
Linezolid (Zyvox) was the first FDA-approved drug in the oxazolidinone class, representing a major breakthrough in combating multidrug-resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][4]
Mechanism of Action: Linezolid exerts its antibacterial effect by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a mechanism distinct from other protein synthesis inhibitors.[4] This unique mode of action is a primary reason for its effectiveness against bacteria that have developed resistance to other antibiotic classes.
The synthesis of Linezolid and its analogs hinges on the stereoselective construction of the (S)-5-(aminomethyl)-3-aryl-oxazolidin-2-one core. A common and efficient strategy involves the cyclization of a chiral amino alcohol, which can be derived from (R)-glycidyl butyrate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and evaluation of biological activities of 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4-(Aminomethyl)-1,3-oxazolidin-2-one in Novel Antibiotic Development
Introduction: The Pressing Need for Novel Antibiotics and the Role of Oxazolidinones
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) necessitate the urgent development of new classes of antibiotics with novel mechanisms of action. The oxazolidinones represent a critical class of synthetic antimicrobial agents, distinguished by their unique mode of action and efficacy against a spectrum of Gram-positive bacteria.[1][2] The foundational molecule, 4-(aminomethyl)-1,3-oxazolidin-2-one, serves as a versatile scaffold for the synthesis of a new generation of antibiotics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this key structural motif in the discovery and development of novel antibiotic candidates.
Mechanism of Action: A Unique Approach to Inhibiting Bacterial Growth
Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria, a mechanism distinct from other classes of antibiotics.[1] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in the translation of messenger RNA into proteins. This unique mechanism of action is a key reason why oxazolidinones often retain activity against bacterial strains that have developed resistance to other protein synthesis inhibitors.
Caption: Mechanism of action of oxazolidinone antibiotics.
Synthesis of Novel this compound Derivatives
The synthesis of novel antibiotic candidates based on the this compound scaffold is a cornerstone of the drug discovery process. The following protocols outline a general synthetic route, starting from the readily available (S)-epichlorohydrin, to generate a key intermediate and subsequent derivatization.
Protocol 1: Synthesis of (S)-4-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride
This protocol describes the synthesis of the core scaffold, which can then be further functionalized. The synthesis proceeds through the opening of the epoxide ring of (S)-epichlorohydrin, followed by cyclization and deprotection.
Materials:
-
(S)-epichlorohydrin
-
Phthalimide potassium salt
-
Sodium azide
-
Triphenylphosphine
-
Hydrochloric acid
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Step 1: Synthesis of (S)-2-((oxiran-2-yl)methyl)isoindoline-1,3-dione.
-
To a stirred solution of (S)-epichlorohydrin (1.0 eq) in DMF, add phthalimide potassium salt (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield the desired epoxide.
-
-
Step 2: Synthesis of (R)-2-(3-azido-2-hydroxypropyl)isoindoline-1,3-dione.
-
Dissolve the product from Step 1 (1.0 eq) in a mixture of THF and water (4:1).
-
Add sodium azide (1.5 eq) and stir the reaction at 60 °C for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate to give the azido-alcohol. This product is often used in the next step without further purification.
-
-
Step 3: Synthesis of (S)-4-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride.
-
To a solution of the azido-alcohol from Step 2 (1.0 eq) in THF, add triphenylphosphine (1.2 eq).
-
Stir the mixture at room temperature for 2 hours, then add water (5 eq) and heat to reflux for 4 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
To the residue, add a 2M solution of hydrochloric acid and stir for 1 hour.
-
Wash the aqueous layer with dichloromethane to remove triphenylphosphine oxide.
-
Concentrate the aqueous layer to dryness to obtain (S)-4-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride as a solid.
-
Protocol 2: N-Acetylation of (S)-4-(aminomethyl)-1,3-oxazolidin-2-one
This protocol provides a straightforward method for the derivatization of the primary amine of the core scaffold, a common modification in the development of oxazolidinone antibiotics.
Materials:
-
(S)-4-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
Suspend (S)-4-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride (1.0 eq) in DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise, followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield N-((S)-2-oxo-1,3-oxazolidin-4-ylmethyl)acetamide.
-
The crude product can be purified by recrystallization or silica gel chromatography if necessary.
Data Presentation: Characterization of a Representative Derivative
| Compound | Structure | Molecular Formula | Molecular Weight | Appearance | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | MS (ESI+) m/z |
| N-((S)-2-oxo-1,3-oxazolidin-4-ylmethyl)acetamide | Image of the chemical structure | C₆H₁₀N₂O₃ | 158.16 | White solid | 8.21 (t, J = 5.8 Hz, 1H), 7.48 (t, J = 5.8 Hz, 1H), 4.60 (m, 1H), 4.05 (t, J = 8.8 Hz, 1H), 3.69 (dd, J = 8.8, 6.2 Hz, 1H), 3.30 (m, 2H), 1.83 (s, 3H) | 169.2, 158.5, 71.8, 48.9, 42.1, 22.5 | 159.07 [M+H]⁺ |
In Vitro Evaluation of Antibacterial Activity
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro potency of novel antibiotic candidates. The broth microdilution method is a standardized and widely accepted technique for this purpose.
Protocol 3: Broth Microdilution MIC Assay
This protocol details the procedure for determining the MIC of novel this compound derivatives against a panel of clinically relevant bacterial strains.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (sterile, U-bottom)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA strains)
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Incubator (35 ± 2 °C)
-
Microplate reader (optional)
-
Positive control antibiotic (e.g., Linezolid)
-
Negative control (broth only)
-
Growth control (broth with bacteria, no antibiotic)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the test compound and the control antibiotic in a suitable solvent.
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the test compound stock solution to the first well of a row, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions and the growth control well. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
In Vivo Efficacy Evaluation
Promising candidates from in vitro screening must be evaluated in relevant animal models of infection to assess their in vivo efficacy. The mouse peritonitis/sepsis model and the neutropenic thigh infection model are standardly used for evaluating antibiotics against Staphylococcus aureus.[3][4][5]
Protocol 4: Mouse Thigh Infection Model
This model is particularly useful for studying the pharmacodynamics of an antibiotic at the site of a localized infection.[3]
Materials:
-
Female Swiss albino mice (6-8 weeks old)
-
Cyclophosphamide (for inducing neutropenia)
-
Test compound and vehicle
-
Staphylococcus aureus strain (e.g., MRSA)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Induction of Neutropenia (Optional but Recommended):
-
Administer cyclophosphamide intraperitoneally (i.p.) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice more susceptible to infection and allows for a clearer assessment of the antibiotic's direct effect.
-
-
Infection:
-
Prepare an inoculum of the S. aureus strain in the mid-logarithmic growth phase.
-
Inject 0.1 mL of the bacterial suspension (approximately 10⁶ CFU) intramuscularly into the thigh of each mouse.
-
-
Treatment:
-
At 2 hours post-infection, begin treatment with the test compound. Administer the compound via the desired route (e.g., oral gavage, subcutaneous, or intravenous injection).
-
A typical dosing regimen might be twice daily for 24-48 hours. Include a vehicle control group and a positive control group (e.g., Linezolid).
-
-
Assessment of Bacterial Burden:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the infected thigh muscle and homogenize it in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate onto TSA plates.
-
Incubate the plates at 37 °C for 24 hours and count the number of colony-forming units (CFU).
-
Calculate the CFU per gram of thigh tissue.
-
-
Data Analysis:
-
Compare the bacterial burden in the treated groups to the vehicle control group. A statistically significant reduction in CFU indicates in vivo efficacy.
-
Conclusion
The this compound scaffold is a clinically validated and highly promising starting point for the development of novel antibiotics to combat the growing threat of multidrug-resistant Gram-positive bacteria. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, in vitro evaluation, and in vivo assessment of new chemical entities derived from this important structural class. By understanding the underlying principles and meticulously executing these experimental procedures, researchers can significantly contribute to the discovery of the next generation of life-saving antibacterial agents.
References
-
In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection. (URL: [Link])
-
Mouse Peritonitis Sepsis Model of MRSA Infection - Noble Life Sciences. (URL: [Link])
-
Synthesis of Antibiotic Linezolid Analogues. (URL: [Link])
-
In Vivo Mouse Models of Bacterial Infection - ImQuest BioSciences. (URL: [Link])
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (URL: [Link])
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 3. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
- 5. imquestbio.com [imquestbio.com]
Application Notes and Protocols for the Derivatization of 4-(Aminomethyl)-1,3-oxazolidin-2-one
Introduction: The Versatility of the 4-(Aminomethyl)-1,3-oxazolidin-2-one Scaffold
The 1,3-oxazolidin-2-one ring is a privileged scaffold in medicinal chemistry, forming the core of several important therapeutic agents.[1][2] Its rigid structure and ability to engage in key hydrogen bonding interactions have made it a cornerstone in the development of novel pharmaceuticals. The 4-(aminomethyl) substituted variant, in particular, offers a versatile platform for the synthesis of diverse compound libraries. The primary amine handle at the 4-position serves as a key nucleophilic center, enabling a wide array of derivatization strategies to explore structure-activity relationships (SAR) and develop compounds for specific applications.
This guide provides detailed application notes and protocols for the derivatization of this compound, with a focus on methodologies relevant to drug discovery and development. The protocols described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors. While many examples in the literature focus on the isomeric 5-(aminomethyl)-1,3-oxazolidin-2-one due to its prevalence in blockbuster drugs like Linezolid and Rivaroxaban, the chemical principles and reaction conditions are directly applicable to the 4-substituted analogue.[3][4]
Core Derivatization Strategies and Applications
The primary amino group of this compound is the focal point for derivatization. The most common and impactful modifications involve the formation of amide and sulfonamide bonds, as well as N-alkylation to generate secondary and tertiary amines. These transformations allow for the introduction of a wide variety of functional groups, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity.
Key Applications of Derivatized Scaffolds:
-
Antibacterial Agents: The N-acetyl derivative of the 5-(aminomethyl)-1,3-oxazolidin-2-one core is the basis for the antibiotic Linezolid, which is effective against multi-drug resistant Gram-positive bacteria.[1][5] By analogy, novel N-acyl derivatives of this compound are promising candidates for new antibacterial drugs.
-
Anticoagulants: The anticoagulant Rivaroxaban features a complex N-acyl substituent on the 5-(aminomethyl)-1,3-oxazolidin-2-one scaffold.[4][6] This highlights the potential of this core in developing inhibitors for enzymes in the coagulation cascade.
-
Chiral Auxiliaries: N-acylated oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis, directing stereoselective transformations.[7]
-
Probes for Chemical Biology: Fluorescently labeled or biotinylated derivatives can be synthesized to study the biological targets and mechanisms of action of oxazolidinone-based compounds.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the most common and useful derivatizations of this compound.
Protocol 1: N-Acylation via Acid Chlorides
This protocol describes a general and highly efficient method for the synthesis of N-acyl derivatives using readily available acid chlorides. This is a foundational reaction for creating analogues of drugs like Linezolid.[1][5]
Reaction Scheme:
Caption: N-Acylation of this compound with an acid chloride.
Materials:
-
This compound (or its hydrochloride salt)
-
Desired acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). If starting with the hydrochloride salt, use 2.2 eq of triethylamine.
-
Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.
Data Summary Table for N-Acylation:
| Entry | Acid Chloride (R-COCl) | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Et₃N (1.2) | DCM | 2 | >90 |
| 2 | Benzoyl chloride | Et₃N (1.2) | DCM | 3 | >85 |
| 3 | 5-Chlorothiophene-2-carbonyl chloride | Et₃N (1.2) | Toluene | 12 | ~80-90 |
Yields are typical and may vary depending on the specific substrate and reaction scale.
Protocol 2: N-Acylation via Carboxylic Acids and Coupling Reagents
Reaction Workflow:
Caption: Workflow for N-acylation using a coupling reagent.
Materials:
-
This compound
-
Desired carboxylic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF (0.1-0.2 M), add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in a minimal amount of DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x), saturated aqueous LiCl solution (to remove DMF), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure amide product.
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in pharmaceutical synthesis.[8][9] This protocol allows for the introduction of a variety of alkyl groups onto the primary amine of this compound to generate secondary amines.
Reaction Scheme:
Caption: Reductive amination for N-alkylation.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE or THF (0.1 M), add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or enamine.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 6-24 hours, until the reaction is complete as determined by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired N-alkylated product.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely cited synthetic methodologies.[1][5][8][9] For each protocol, it is crucial to monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the confirmation of the consumption of starting materials and the formation of the desired product.
Self-Validation Checklist:
-
Starting Material Purity: Ensure the purity of this compound and all reagents before starting the reaction.
-
Reaction Monitoring: Regularly check the reaction progress by TLC or LC-MS. The appearance of a new spot (product) and disappearance of the starting material spot are key indicators of a successful reaction.
-
Product Characterization: Following purification, the identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Yield Calculation: An accurate calculation of the reaction yield provides a quantitative measure of the protocol's efficiency.
By following these self-validation steps, researchers can ensure the reliability and reproducibility of their results.
References
-
Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem. [Link]
-
Perrault, W. R., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 533-546. [Link]
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Der Pharma Chemica. [Link]
-
Yuan, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999-15004. [Link]
- New method for synthesizing an intermediate of Rivaroxaban, 4- {4 - [(5S) -5- (aminomethyl) -2-oxo-1,3-oxazolidin-3-yl] phenyl]} morpholin-3-one. (n.d.).
-
A New Route for the Synthesis of Linezolid Mimetic 3,4-Disubstituted Oxazolidin-2-one Derivatives. (2008). Semantic Scholar. [Link]
-
A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes. (2006). PubMed. [Link]
- Process for the preparation of rivaroxaban involving novel intermediate. (n.d.).
-
A New Method for the Oxazolidinone Key Intermediate of Linezolid and its Formal Synthesis. (n.d.). YAKHAK HOEJI. [Link]
-
Yuan, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PubMed. [Link]
-
In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. (2019). National Institutes of Health. [Link]
-
Oxazolidin-2-one. (n.d.). Wikipedia. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2021). Hungarian Journal of Industry and Chemistry. [Link]
-
N-Acylation of Oxazolidinones. (2018). ChemistryViews. [Link]
-
Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. (n.d.). Semantic Scholar. [Link]
-
Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2021). Hungarian Journal of Industry and Chemistry. [Link]
-
From carnitinamide to 5-aminomethyl-2-oxazolidinones. (2021). ResearchGate. [Link]
-
Synthesis of Oxazolidin-4-ones: Domino O-Alkylation/Aza-Michael/Intramolecular Retro-Claisen Condensation. (2016). Semantic Scholar. [Link]
-
Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (n.d.). AIR Unimi. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2018). National Institutes of Health. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2021). ResearchGate. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2018). MDPI. [Link]
-
Solid-phase synthesis of 1,3-oxazolidine derivatives. (2002). ResearchGate. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]
-
In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. (2013). ResearchGate. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 6. A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-(Aminomethyl)-1,3-oxazolidin-2-one synthesis
Technical Support Center: Synthesis of 4-(Aminomethyl)-1,3-oxazolidin-2-one
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound, providing foundational knowledge for experimental design.
Q1: What are the primary synthetic routes to this compound?
There are several established methods for synthesizing the this compound core structure. The most common strategies involve the cyclization of a C3-amino alcohol precursor with a carbonyl source. Key routes include:
-
Cycloaddition of CO2 to an aziridine: The reaction of 2-(aminomethyl)aziridine with carbon dioxide, often under pressure and with a catalyst, provides a direct and atom-economical route to the target molecule.
-
Carbonylation of 3-amino-1,2-propanediol: This method involves reacting 3-amino-1,2-propanediol with a carbonylating agent like phosgene, triphosgene, diethyl carbonate, or urea. The choice of reagent affects reaction conditions and safety considerations.
-
From Glycidyl Precursors: A common starting point is the reaction of a protected glycidyl amine (e.g., glycidyl phthalimide or glycidyl tosylate) with a source of carbonate, followed by deprotection. This route offers good control over stereochemistry.
Q2: How does the choice of carbonyl source impact the reaction?
The carbonyl source is a critical parameter that influences reaction conditions, safety, and byproducts.
-
Phosgene/Triphosgene: Highly reactive and efficient, but also extremely toxic, requiring specialized handling.
-
Dialkyl Carbonates (e.g., Diethyl Carbonate): Safer alternatives to phosgene. The reaction typically requires higher temperatures and a basic catalyst, proceeding via a transesterification mechanism.
-
Urea: A solid, stable, and safe carbonyl source. The reaction often requires high temperatures to drive the elimination of ammonia.
-
Carbon Dioxide (CO2): An environmentally benign and inexpensive C1 source. This route usually requires elevated pressure and a catalyst system to achieve efficient conversion.
Q3: What is the role of a catalyst in this synthesis?
Catalysts are often employed to enhance reaction rates and improve selectivity, particularly when using less reactive carbonyl sources like CO2 or dialkyl carbonates.
-
For CO2 cycloaddition: Lewis acids (e.g., ZnCl2, AlCl3) and organic bases (e.g., DBU, TBD) are often used to activate the epoxide or aziridine ring and the CO2 molecule.
-
For reactions with carbonates/urea: Basic catalysts like sodium methoxide, potassium carbonate, or strong organic bases facilitate the nucleophilic attack of the amino alcohol by deprotonating the hydroxyl or amino groups.
Part 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a question-and-answer format.
Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common issue that can stem from several factors. A systematic approach is required to diagnose the root cause.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. Many cyclization reactions, especially with urea or diethyl carbonate, require prolonged heating to go to completion.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If starting material is still present after the recommended time, consider increasing the reaction temperature in 5-10 °C increments or extending the reaction time. Ensure your heating apparatus is calibrated correctly.
-
-
Side Reactions:
-
Cause: The formation of byproducts, such as polymers or regioisomers, can significantly reduce the yield of the desired product. For instance, intermolecular reactions can lead to oligomerization.
-
Solution:
-
Control Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize side reactions.
-
Slow Addition: If using a highly reactive reagent, add it slowly to the reaction mixture to maintain a low instantaneous concentration, which can suppress side reactions.
-
Choice of Base: The strength and stoichiometry of the base are crucial. A base that is too strong can promote undesired side reactions.
-
-
-
Degradation of Product:
-
Cause: The oxazolidinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Solution: Ensure the workup procedure is performed under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to harsh pH conditions.
-
Q5: I am observing multiple spots on my TLC plate that are difficult to separate. What are these impurities?
The presence of multiple, hard-to-separate spots often indicates the formation of isomers or related byproducts.
-
Potential Impurities:
-
Regioisomers: If starting from an unsymmetrical precursor, cyclization can potentially occur at different positions, leading to regioisomers.
-
Unreacted Starting Materials: This is common if the reaction has not gone to completion.
-
Oligomers/Polymers: As mentioned above, intermolecular reactions can lead to the formation of dimers or higher-order oligomers.
-
Byproducts from the Carbonyl Source: For example, when using diethyl carbonate, residual ethoxycarbonyl-intermediates may be present.
-
-
Troubleshooting Steps:
-
Optimize Chromatography: Experiment with different solvent systems for your column chromatography. A change in eluent polarity or the addition of a small amount of a modifier (e.g., triethylamine for basic compounds) can significantly improve separation.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Screen various solvents to find one in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.
-
Re-evaluate Reaction Conditions: To minimize byproduct formation, revisit the reaction conditions as described in Q4. A cleaner reaction will simplify purification.
-
Q6: The reaction appears to have stalled. What should I do?
A stalled reaction, where the consumption of starting materials ceases before completion, can be frustrating.
-
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting materials or solvent, or it may not be stable under the reaction conditions.
-
Solution: Add a fresh portion of the catalyst to the reaction mixture. Ensure that all reagents and solvents are pure and dry.
-
-
Reversible Reaction: The reaction may be reversible, and an equilibrium has been reached.
-
Solution: If a small molecule byproduct is generated (e.g., water, ammonia, ethanol), try to remove it from the reaction mixture to drive the equilibrium forward. This can be achieved using a Dean-Stark trap for water or by performing the reaction under a vacuum or a stream of inert gas.
-
-
Inhibitors: Trace impurities in your reagents could be inhibiting the reaction.
-
Solution: Purify your starting materials before use. For example, distill liquid reagents and recrystallize solid ones.
-
-
Part 3: Experimental Protocol & Data
Optimized Protocol: Synthesis via Carbonylation of 3-Amino-1,2-propanediol with Diethyl Carbonate
This protocol provides a reliable method for the synthesis of this compound.
Step 1: Reagent Preparation and Setup
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-amino-1,2-propanediol (1.0 eq).
-
Add ethanol as the solvent (approx. 10 volumes).
-
Add sodium methoxide (0.1 eq) as a catalyst.
Step 2: Reaction
-
Add diethyl carbonate (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
Step 3: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst by adding a small amount of acetic acid.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient.
-
Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.
Table 1: Effect of Reaction Parameters on Yield and Purity
| Parameter | Condition A | Condition B | Condition C | Result |
| Catalyst | None | Sodium Methoxide (0.1 eq) | DBU (0.1 eq) | Sodium methoxide provides the best balance of reaction rate and clean conversion. |
| Temperature | 60 °C | 78 °C (Reflux) | 90 °C | Reflux temperature is optimal. Lower temperatures lead to slow conversion, while higher temperatures may increase byproduct formation. |
| Solvent | Ethanol | Toluene | Acetonitrile | Ethanol is a good choice due to its polarity and ability to solvate the reagents and catalyst. |
Part 4: Visualizing the Workflow
Troubleshooting Logic for Low Yield
The following diagram outlines a systematic approach to troubleshooting low reaction yields.
Common side reactions with 4-(Aminomethyl)-1,3-oxazolidin-2-one
Welcome to the technical support center for 4-(aminomethyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis and application of this versatile building block.
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the oxazolidinone class of antibiotics and anticoagulants like Rivaroxaban. Its bifunctional nature, possessing both a primary amine and a carbamate within a rigid heterocyclic structure, makes it highly valuable. However, this reactivity also presents challenges in controlling reaction pathways and preventing the formation of unwanted byproducts. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Synthesis-Related Impurities & Side Reactions
Question 1: During the synthesis of this compound from 3-amino-1,2-propanediol and a carbonyl source (e.g., urea, phosgene), I am observing significant byproduct formation. What are the likely side reactions?
Answer:
The synthesis of the oxazolidinone ring from an amino alcohol can be prone to several side reactions, primarily depending on the choice of carbonyl source and reaction conditions.
-
With Phosgene or its Equivalents (e.g., Diphosgene, Triphosgene):
-
Isocyanate Formation: The primary amine of the starting material or the product can react with phosgene to form an isocyanate intermediate. This isocyanate is highly reactive and can lead to several downstream byproducts, including urea-linked dimers (see Question 3).[1][2]
-
Over-reaction and Polymerization: Due to the high reactivity of phosgene, poorly controlled reaction conditions (e.g., localized high concentrations, temperature spikes) can lead to the formation of polymeric materials.
-
Stereochemical Issues: The use of highly reactive reagents like phosgene can sometimes lead to racemization if the reaction conditions are not carefully controlled, particularly if there are acidic or basic impurities present.[2]
-
-
With Urea or Diethyl Carbonate:
-
Incomplete Cyclization: The reaction may not go to completion, leaving unreacted 3-amino-1,2-propanediol.
-
Formation of Isomeric Byproducts: Depending on the reaction conditions, there is a possibility of forming other cyclic or linear carbamate structures.
-
Thermal Degradation: High temperatures during the synthesis can lead to the degradation of both the starting materials and the product.
-
Troubleshooting Protocol: Synthesis Optimization
-
Reagent Choice: Consider using a less reactive carbonyl source than phosgene, such as 1,1'-carbonyldiimidazole (CDI), which often provides cleaner reactions with fewer byproducts.[1]
-
Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. For reactions with highly exothermic reagents like phosgene, ensure efficient heat dissipation.
-
Slow Addition: Add the carbonyl source slowly and sub-stoichiometrically to a solution of the amino alcohol to minimize local high concentrations and reduce the risk of over-reaction and polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and carbon dioxide.
Question 2: My chiral this compound shows a loss of enantiomeric excess (ee). What could be causing this racemization?
Answer:
Racemization of chiral oxazolidinones is a critical issue, especially in pharmaceutical applications where stereoisomeric purity is paramount. The primary causes of racemization include:
-
Harsh pH Conditions: Exposure to strong acids or bases can catalyze the opening and closing of the oxazolidinone ring, which can lead to epimerization at the C4 position.
-
Elevated Temperatures: Prolonged exposure to high temperatures, especially in the presence of acidic or basic impurities, can promote racemization.
-
Reactive Intermediates: Certain reaction conditions that generate carbocationic or enolate-like intermediates can lead to a loss of stereochemical integrity.
Troubleshooting Protocol: Preventing Racemization
-
pH Control: Maintain the pH of your reaction and work-up conditions as close to neutral as possible. If acidic or basic conditions are necessary, use the mildest reagents possible and minimize reaction times and temperatures.
-
Temperature Management: Avoid excessive heating during reactions and purification steps. Use techniques like vacuum distillation at lower temperatures if possible.
-
Purification Method: For purification, consider methods that avoid harsh conditions, such as recrystallization or column chromatography with a neutral stationary phase and buffered mobile phase if necessary. Preferential crystallization has also been shown to be an effective method for resolving racemic mixtures of some oxazolidinone derivatives.
Category 2: Reactivity of the Aminomethyl Group
Question 3: I am observing a significant amount of a higher molecular weight byproduct during reactions involving the aminomethyl group. What is this likely to be?
Answer:
A common side reaction involving this compound is the formation of a urea-linked dimer . This occurs when the primary amine of one molecule attacks an activated carbonyl group (such as an isocyanate formed in situ, or from reaction with a carbonylating agent like phosgene or CDI) on another molecule.
Mechanism of Urea Dimer Formation:
Caption: Formation of a urea-linked dimer.
Troubleshooting Protocol: Minimizing Dimerization
-
Control Stoichiometry: Use a precise stoichiometry of your electrophile. An excess of the aminomethyl oxazolidinone relative to the activating agent can favor the desired reaction over dimerization.
-
Slow Addition: Add the aminomethyl oxazolidinone slowly to the reaction mixture containing the electrophile. This keeps the concentration of the free amine low at any given time, reducing the probability of it reacting with an activated intermediate of another molecule.
-
Protecting Groups: If dimerization is a persistent issue, consider temporarily protecting the primary amine with a suitable protecting group (e.g., Boc, Cbz) before proceeding with reactions at other parts of the molecule.
Question 4: I am seeing multiple products when reacting this compound with alkylating agents. Why is this happening?
Answer:
The primary amine of this compound is a potent nucleophile and can undergo multiple alkylations, leading to a mixture of secondary and tertiary amines, and even quaternary ammonium salts.
Reaction Pathway for Over-Alkylation:
Caption: Stepwise over-alkylation of the primary amine.
Troubleshooting Protocol: Controlling Alkylation
-
Stoichiometry: Use a large excess of the aminomethyl oxazolidinone relative to the alkylating agent to favor mono-alkylation.
-
Reaction Conditions: Use the mildest possible reaction conditions (lower temperature, less reactive alkylating agent) to slow down the rate of subsequent alkylations.
-
Reductive Amination: For the introduction of a single alkyl group, consider reductive amination with an aldehyde or ketone as a more controlled alternative to direct alkylation with an alkyl halide.
Category 3: Stability and Degradation
Question 5: My sample of this compound is showing signs of degradation upon storage. What are the likely degradation pathways?
Answer:
While relatively stable under neutral, dry conditions, this compound can degrade under certain conditions:
-
Hydrolysis: The oxazolidinone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 3-amino-1,2-propanediol. The rate of hydrolysis is dependent on pH and temperature.
-
Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. While specific studies on this exact molecule are limited, related oxazolidinones can degrade via complex pathways. For instance, thermal degradation of some amino alcohols in the presence of CO2 can lead to the formation of oxazolidinones, suggesting this equilibrium can be reversed at higher temperatures.
-
Reaction with Atmospheric CO2: The primary amine can react with carbon dioxide from the air to form a carbamate salt, which may appear as an impurity.
Troubleshooting Protocol: Ensuring Stability
-
Storage Conditions: Store this compound in a cool, dry place under an inert atmosphere to minimize hydrolysis and reaction with atmospheric CO2.
-
Solvent Choice: When used in reactions, ensure the solvent is dry and free of acidic or basic impurities. Common organic solvents are generally safe, but prolonged storage in protic solvents like methanol or ethanol at room temperature is not recommended.[3][4]
-
Handling: Minimize exposure to atmospheric moisture and CO2 during handling.
Summary of Key Parameters for Mitigating Side Reactions
| Parameter | Recommendation to Favor Desired Product | Rationale |
| Temperature | Maintain at the lowest effective temperature. | Reduces the rate of side reactions, degradation, and racemization. |
| pH | Keep near neutral unless the reaction mechanism requires acidic or basic conditions. | Minimizes hydrolysis of the oxazolidinone ring and prevents racemization. |
| Stoichiometry | Use a slight excess of the limiting reagent that is not the aminomethyl oxazolidinone. | Prevents over-reaction of the aminomethyl group. |
| Addition Rate | Add reagents slowly and in a controlled manner. | Avoids localized high concentrations, which can lead to dimerization and polymerization. |
| Atmosphere | Use an inert atmosphere (N2 or Ar). | Prevents unwanted reactions with atmospheric moisture and CO2. |
| Solvent | Use dry, aprotic solvents. | Minimizes hydrolysis and other solvent-mediated side reactions.[3][4] |
References
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (n.d.). MDPI. Retrieved from [Link]
-
Phosgene in deteriorated chloroform: presumptive cause of production of 3,4-dimethyl-5-phenyl-2-oxazolidones in methamphetamine. (n.d.). ResearchGate. Retrieved from [Link]
-
Investigation of new chiral 1,3-oxazolidine-2-thiones: analytical separation and optical resolution of racemic carboxylic acids and amino acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Reactivity difference between diphosgene and phosgene in reaction with (2,3-anti)-3-amino-1,2-diols. (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Preparation of the antibiotic linezolid. (n.d.). PubMed. Retrieved from [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (n.d.). MDPI. Retrieved from [Link]
-
Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. (n.d.). ResearchGate. Retrieved from [Link]
-
Role of Acid in the Co-oligomerization of Formaldehyde and Pyrrole. (n.d.). PubMed. Retrieved from [Link]
-
Accidental phosgene gas exposure: A review with background study of 10 cases. (n.d.). National Institutes of Health. Retrieved from [Link]
-
An Overview on Common Organic Solvents and Their Toxicity. (n.d.). SciSpace. Retrieved from [Link]
-
3.0 Properties of Phosgene. (n.d.). American Chemistry Council. Retrieved from [Link]
-
An Overview on Common Organic Solvents and Their Toxicity. (n.d.). Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Phosgene: Acute Exposure Guideline Levels. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Resolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization 1 and investigations on the nature of the racemates of some 2-oxazolidinone derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Sources
Improving yield and purity of 4-(Aminomethyl)-1,3-oxazolidin-2-one
Technical Support Center: 4-(Aminomethyl)-1,3-oxazolidin-2-one
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with producing this valuable synthetic intermediate. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several established methods for synthesizing the oxazolidin-2-one core. The most common approaches adaptable for this specific molecule involve the cyclization of a suitable 1,2-amino alcohol precursor. Key strategies include:
-
Cyclization of 2,3-diaminopropan-1-ol with a Carbonyl Source: This is a direct approach where the 1,2-amino alcohol functionality of the starting material reacts with a carbonylating agent like diethyl carbonate, phosgene derivatives (e.g., triphosgene, carbonyldiimidazole), or urea.[1][2] The use of diethyl carbonate with a base such as sodium methoxide is often preferred for its lower toxicity and operational simplicity.[3]
-
From Serine Derivatives: An alternative route involves starting from a protected serine derivative, where the carboxylic acid is reduced to an alcohol, and the amino groups are strategically protected and deprotected to facilitate cyclization.
-
From Epichlorohydrin and Ammonia: This route involves the ring-opening of epichlorohydrin with ammonia to form 1-amino-3-chloropropan-2-ol, followed by protection, cyclization, and deprotection steps. This method requires careful control to manage regioselectivity and potential side reactions.[4]
Q2: What is a realistic target yield and purity for this compound?
For laboratory-scale synthesis, yields can vary significantly based on the chosen route and optimization, but a well-executed cyclization with diethyl carbonate can realistically achieve yields in the 60-80% range after purification. Purity is paramount, especially for pharmaceutical applications. A target purity of >98% is standard, which is typically achievable through recrystallization or column chromatography.[5][6] Commercial suppliers often list purities of 97% to ≥98%.[5][6]
Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Low or No Product Yield
Q: My reaction has run to completion according to TLC, but after workup, my isolated yield is extremely low. What are the likely causes?
A: This is a common and frustrating issue. Let's break down the potential culprits, moving from reaction chemistry to the workup and isolation process.
1. Inefficient Cyclization Chemistry:
-
Cause: The equilibrium of the reaction may not favor the product, or the activation energy for the ring-closing step is too high under your conditions. The choice of carbonylating agent and base is critical.
-
Expert Insight: Diethyl carbonate requires heat (typically reflux in an alcohol like ethanol) and a catalytic amount of a strong base (e.g., sodium methoxide) to drive the reaction.[3] The base deprotonates the alcohol, initiating the attack on the carbonyl carbon of the carbonate. The subsequent intramolecular cyclization displaces an ethoxide ion. If the base is too weak or the temperature is too low, the reaction will be sluggish.
-
Solution:
-
Verify Base Activity: Ensure your sodium methoxide or other base is not old or deactivated by atmospheric moisture.
-
Increase Temperature: If using diethyl carbonate, ensure you are reaching a sufficient reflux temperature.
-
Consider a More Reactive Carbonyl Source: 1,1'-Carbonyldiimidazole (CDI) is more reactive than diethyl carbonate and can often be used at lower temperatures. However, it is more expensive and moisture-sensitive.[1]
-
2. Product Loss During Aqueous Workup:
-
Cause: this compound has significant water solubility due to the primary amine and the polar oxazolidinone ring. It can be easily lost in the aqueous phase during extraction.
-
Expert Insight: A standard extraction with a nonpolar solvent like ethyl acetate may be inefficient. The partition coefficient may strongly favor the aqueous layer, especially if the pH is not controlled.
-
Solutions:
-
pH Adjustment: Before extraction, adjust the aqueous layer to a basic pH (>10) with NaOH or K₂CO₃. This ensures the aminomethyl group is in its free base form, reducing its polarity and improving its partitioning into the organic solvent.
-
Solvent Choice: Use a more polar solvent for extraction, such as a mixture of dichloromethane and isopropanol, or perform continuous liquid-liquid extraction.
-
Brine Wash: After extraction, wash the combined organic layers with saturated NaCl solution (brine). This helps to "salt out" the dissolved product from any residual water, pushing it into the organic phase.
-
3. Product Volatility or Degradation:
-
Cause: While not extremely volatile, some product loss can occur if rotary evaporation is performed at excessively high temperatures or for prolonged periods.
-
Solution: Concentrate your product in vacuo at a moderate temperature (e.g., 40-50°C).
Below is a decision tree to help diagnose the cause of low yield.
Caption: Troubleshooting workflow for diagnosing low yield issues.
Scenario 2: Product Purity Issues
Q: My final product contains several impurities according to ¹H NMR and HPLC analysis. How can I identify and remove them?
A: Achieving high purity requires understanding the potential side reactions and implementing a targeted purification strategy.
1. Identifying Common Impurities:
-
Unreacted Starting Material (e.g., 2,3-diaminopropan-1-ol): This is common if the reaction did not go to completion. It is highly polar and can often be removed with an aqueous wash.
-
Bis-oxazolidinone or Dimerized Species: The presence of two primary amine groups in the starting material could potentially lead to dimerization if reaction conditions are not controlled.
-
Polymeric Material: Uncontrolled side reactions can lead to the formation of oligomers or polymers, which often appear as baseline noise or broad peaks in analytical data.
2. Purification Protocols:
The two most effective methods for purifying this compound are recrystallization and column chromatography.
-
Method 1: Recrystallization (Preferred for >95% crude purity)
-
Expert Insight: Recrystallization is highly effective for removing small amounts of closely related impurities. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Recommended Solvent Systems:
-
Isopropanol/Ethyl Acetate
-
Ethanol/Water
-
Acetone/Hexane
-
-
-
Method 2: Silica Gel Column Chromatography (For complex mixtures)
-
Expert Insight: This method is best for separating the product from multiple, less polar impurities. Due to the polar amine, the compound can streak on silica gel. Adding a small amount of a basic modifier to the eluent can significantly improve peak shape and separation.
-
Recommended Conditions:
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase: A gradient of Dichloromethane (DCM) to DCM:Methanol (e.g., 95:5 or 90:10).
-
Modifier: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase to prevent peak tailing.
-
-
Data Summary: Impurity Troubleshooting
| Impurity Type | Potential Source | Identification Method | Recommended Purification Method |
| Unreacted Amino Alcohol | Incomplete reaction | ¹H NMR, HPLC | Aqueous wash during workup; Recrystallization |
| Dimerized Byproducts | Non-selective reaction | LC-MS, ¹H NMR | Silica Gel Column Chromatography |
| Polymeric Material | Uncontrolled side reactions | Broad peaks in NMR/HPLC | Filtration; Recrystallization (polymers may crash out or stay in solution) |
| Residual Solvents | Incomplete drying | ¹H NMR, GC | Drying under high vacuum at 40-50°C |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method based on the cyclization of 2,3-diaminopropan-1-ol with diethyl carbonate.
Materials:
-
2,3-Diaminopropan-1-ol
-
Diethyl carbonate
-
Sodium methoxide (catalytic amount, e.g., 5 mol%)
-
Ethanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-diaminopropan-1-ol (1.0 eq) and anhydrous ethanol.
-
Add diethyl carbonate (1.5 eq).
-
Carefully add sodium methoxide (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., DCM:MeOH 9:1 with 1% NH₄OH).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in water and adjust the pH to >10 with 2M NaOH.
-
Extract the aqueous layer 3-4 times with ethyl acetate. Note: For stubborn emulsions, add brine.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely. If it doesn't dissolve, add ethyl acetate dropwise until a clear solution is obtained at boiling temperature.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least 1 hour to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent (the solvent mixture used for recrystallization).
-
Dry the purified crystals under high vacuum to a constant weight.
Protocol 3: Purity Analysis by HPLC
This protocol provides a general method for assessing the chemical purity of the final product.[7]
Instrumentation:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the product (approx. 1 mg/mL) in a water/acetonitrile mixture.
The following diagram illustrates the overall workflow from synthesis to a pure, validated product.
Caption: General workflow for synthesis, purification, and analysis.
References
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Table 1 : Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. ResearchGate. Available at: [Link]
-
An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Thieme. Available at: [Link]
- Processes for the preparation of 4-{4-[5(s)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl} morpholin-3-one. Google Patents.
-
Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Current Updates on Oxazolidinone and Its Significance. PubMed Central (PMC). Available at: [Link]
-
This compound HCl. Chemical-Suppliers. Available at: [Link]
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed Central (PMC). Available at: [Link]
-
(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one. AA Blocks. Available at: [Link]
- Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... Google Patents.
-
1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. Available at: [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central (PMC). Available at: [Link]
-
Oxazolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. Available at: [Link]
-
Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: A computational study. ResearchGate. Available at: [Link]
-
4-(Aminomethyl)-2-oxazolidinone. Pharmaffiliates. Available at: [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. National Institutes of Health (NIH). Available at: [Link]
-
In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazolidinone synthesis [organic-chemistry.org]
- 3. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chemscene.com [chemscene.com]
- 6. This compound hydrochloride 97% | CAS: 1803589-70-9 | AChemBlock [achemblock.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for 4-(Aminomethyl)-1,3-oxazolidin-2-one Experiments
Welcome to the technical support resource for 4-(Aminomethyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. As a bifunctional molecule featuring a reactive primary amine and a stable oxazolidinone core, it presents unique opportunities and challenges. This document moves beyond simple protocols to explain the causality behind experimental phenomena, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common preliminary questions regarding the handling, storage, and properties of this compound.
Q1: What are the critical chemical properties and structural features of this compound that I should be aware of?
Understanding the molecule's fundamental properties is the first step to successful experimentation. The key features are its primary amine, which is the main site of reactivity, and the heterocyclic oxazolidinone ring, which is generally stable but can be susceptible to hydrolysis under harsh conditions.[1][2] Its high polarity significantly influences its solubility and purification profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Experiments |
| CAS Number | 166395-15-9[1][3][4] | Ensures correct reagent identification. |
| Molecular Formula | C₄H₈N₂O₂[3] | Used for mass spectrometry and elemental analysis. |
| Molecular Weight | 116.12 g/mol [1][3] | Critical for accurate stoichiometric calculations. |
| LogP | -0.9465[3] | Indicates high hydrophilicity; the compound will be poorly soluble in non-polar organic solvents and highly soluble in polar solvents. This is a key factor for designing extractions and chromatography. |
| pKa (Predicted) | ~8.5-9.5 (for -NH₂) | The primary amine is basic and will be protonated at acidic pH. This can be exploited for purification (e.g., acid-base extraction) or may require a base for deprotonation during reactions. |
| Hydrogen Bond Donors | 2[3] | Contributes to high polarity and potential for strong intermolecular interactions, which can affect crystallization and NMR spectroscopy. |
| Hydrogen Bond Acceptors | 3[3] | Contributes to high polarity and solubility in protic solvents. |
Q2: How must I store and handle this reagent to ensure its stability and reactivity?
Proper storage is non-negotiable for this reagent. The oxazolidinone ring system, while robust, can undergo hydrolysis, and the primary amine can slowly oxidize or react with atmospheric CO₂.
-
Storage Conditions : The consensus from suppliers is to store the reagent at 2-8°C , sealed tightly in a dry, dark environment.[1][3][4]
-
Causality :
-
Low Temperature (2-8°C) : Slows the rate of potential degradation pathways.
-
Sealed/Dry Environment : The oxazolidine family of compounds can be susceptible to hydrolysis.[1] Moisture can lead to ring-opening, creating an unwanted amino alcohol impurity that can complicate subsequent reactions.
-
Inert Atmosphere : For long-term storage or before use in sensitive reactions (e.g., involving organometallics), storing under an inert atmosphere (Argon or Nitrogen) is best practice to prevent reaction with CO₂ or oxidative degradation.
-
Q3: What are the primary safety concerns associated with this compound and its derivatives?
While specific toxicity data for the parent compound is limited, the oxazolidinone class and related reagents warrant careful handling. The hydrochloride salt is known to cause skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE) : Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6]
-
Handling : Handle the solid in a well-ventilated area or a fume hood to avoid inhaling dust.[5][7]
-
Disposal : Dispose of the chemical and its containers in accordance with local, state, and federal regulations.[6]
-
Trustworthiness : Always consult the most recent Safety Data Sheet (SDS) from your supplier before starting any work.[6][7]
Section 2: Troubleshooting Synthetic Reactions
This section provides a logic-driven approach to diagnosing and solving common problems encountered during the chemical modification of this compound.
Problem 1: My acylation (or alkylation) reaction has a low or zero yield. What went wrong?
This is a frequent issue that can often be traced back to reagent quality or reaction setup. The troubleshooting process should be systematic.
Troubleshooting Workflow: Low Reaction Yield
Caption: Systematic workflow for diagnosing low-yield reactions.
-
Possible Cause A: Starting Material Degradation.
-
Expertise & Experience : The most common culprit is hydrolysis. If the reagent was stored improperly or exposed to moisture, it may have partially or fully ring-opened to 2-amino-3-hydroxypropylamine. This impurity will react with your electrophile, leading to a complex mixture and consuming your reagent.
-
Trustworthiness (Self-Validation) : Before any reaction, run a quick ¹H NMR of your starting material in a dry solvent (like DMSO-d₆). The presence of complex multiplets in the 2.5-3.5 ppm region that don't correspond to the clean starting material spectrum is a red flag for degradation.
-
-
Possible Cause B: Inappropriate Base or Solvent.
-
Expertise & Experience : The primary amine needs to be deprotonated to become a potent nucleophile. For acylations with acid chlorides or anhydrides, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. For alkylations, a stronger base like potassium carbonate (K₂CO₃) may be needed. The solvent must fully dissolve your starting material; for this polar compound, solvents like DMF, DMSO, or NMP are often required. Using a solvent like DCM or THF without a co-solvent might result in a heterogeneous slurry with very slow reaction kinetics.
-
Problem 2: My reaction is messy, and I see multiple products by TLC and LCMS. How do I improve selectivity?
This issue arises from the bifunctional nature of the molecule. Both the primary exocyclic amine (-CH₂NH₂ ) and the secondary endocyclic amine (-NH -CO-) can potentially react.
-
Expertise & Experience : The primary amine is significantly more nucleophilic and less sterically hindered than the secondary amide nitrogen within the ring. Therefore, under standard kinetic control (e.g., room temperature or below, with a standard base), reactions should overwhelmingly favor functionalization of the primary amine.
-
Possible Cause A: Over-reaction or Lack of Chemoselectivity. If your reaction conditions are too harsh (e.g., high temperature, very strong base like NaH, extended reaction times), you may force a reaction at the less reactive ring nitrogen, leading to di-substituted products or N-arylation.[8]
-
Possible Cause B: Ring-Opening Side Reaction. Under strongly acidic or basic conditions, particularly with heat and water, the oxazolidinone ring itself can open.[2] If your crude LCMS shows a mass corresponding to [Product + H₂O], this is a likely culprit.
Table 2: Recommended Conditions for Selective N-Acylation
| Parameter | Recommended Condition | Rationale |
| Electrophile | Acid Chloride or Anhydride (1.0-1.1 eq.) | Highly reactive, allowing for mild conditions. Using a slight excess ensures full conversion of the starting material. |
| Base | Triethylamine or DIPEA (1.2-1.5 eq.) | Non-nucleophilic bases that scavenge the HCl by-product without competing in the reaction. |
| Solvent | Anhydrous DMF or DCM | Good solubility for the starting material and reagents. Must be anhydrous to prevent hydrolysis of the electrophile. |
| Temperature | 0°C to Room Temperature | Mild temperatures maintain kinetic control, ensuring reaction occurs at the more nucleophilic primary amine. |
| Atmosphere | Nitrogen or Argon | Prevents moisture from entering the reaction. |
Problem 3: I can't purify my product. It streaks on the silica column and I can't get it to crystallize.
This is a direct consequence of the product's polarity, which is often high due to the retained oxazolidinone core and the newly introduced functional group.
-
Expertise & Experience : Highly polar, amine-containing compounds are notorious for poor behavior on standard silica gel. They chelate to the acidic silica surface, causing significant streaking and poor separation.
-
Solution A: Chromatography Modification.
-
Neutralize Silica : Pre-treat your silica gel by slurrying it in the starting eluent containing 1-2% triethylamine. This deactivates the acidic silanol groups, preventing chelation.
-
Use a Polar Mobile Phase : A typical mobile phase would be a gradient of 0-10% Methanol in Dichloromethane (DCM) or Ethyl Acetate. The addition of 0.5% triethylamine or ammonium hydroxide to the mobile phase throughout the run can further improve peak shape.
-
-
Solution B: Purification via Salt Formation.
-
Rationale : Converting the final product to a hydrochloride salt drastically changes its solubility profile, often making it highly crystalline in specific solvent systems. This is an excellent method for final purification.[5][9]
-
Procedure : Dissolve the crude product in a minimal amount of a solvent like Methanol or Ethyl Acetate. Add a solution of HCl in diethyl ether (e.g., 2M) dropwise until the solution is acidic (test with pH paper) and a precipitate forms. The solid can then be isolated by filtration and washed with a non-polar solvent like ether or hexane. Recrystallization of the salt can provide material of very high purity.[10][11]
-
Section 3: Standardized Protocols
These protocols provide a validated starting point for common experimental procedures.
Protocol 1: General Procedure for Selective N-Acylation of the Primary Amine
-
Objective : To selectively acylate the primary aminomethyl group of this compound.
-
Methodology :
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.2 eq.) and stir for 5 minutes.
-
Add the desired acid chloride (1.05 eq.) dropwise as a solution in the reaction solvent.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours.
-
Validation Checkpoint : Monitor the reaction by TLC or LCMS. The starting material spot should be consumed, and a new, typically less polar, product spot should appear.
-
Upon completion, dilute the reaction with the solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Pre-Treated Flash Column Chromatography
-
Objective : To purify a polar, amine-containing product.
-
Methodology :
-
Prepare the silica gel slurry in the starting eluent (e.g., 100% DCM or 98:2 DCM:MeOH) containing 1% triethylamine.
-
Pack the column with the treated silica gel.
-
Dissolve the crude product in a minimal amount of the reaction solvent or methanol. Adsorb this onto a small amount of silica gel ("dry loading").
-
Load the dried material onto the top of the column.
-
Elute the column using a gradient system, such as 0% to 10% Methanol in DCM. Ensure that 0.5-1% triethylamine is present in the mobile phase throughout the gradient.
-
Validation Checkpoint : Collect fractions and analyze by TLC, staining with potassium permanganate or ninhydrin to visualize the amine-containing product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
-
References
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH). [Link]
-
Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. ResearchGate. [Link]
-
This compound HCl Product Information. Chemical-Suppliers.com. [Link]
-
An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Wiley Online Library. [Link]
-
Oxazolidinone synthesis review. Organic Chemistry Portal. [Link]
-
4-(Aminomethyl)-2-oxazolidinone Product Page. Pharmaffiliates. [Link]
-
Related Oxazolidinone Compound Data. PubChem. [Link]
- Process for Purification of 2-Oxazolidinone Derivatives.
-
2-Oxazolidinone Synthesis. Wikipedia. [Link]
-
4-Amino-3-ethyl-1,3-oxazolidin-2-one Data. PubChem. [Link]
-
4-Methyl-1,3-oxazolidin-2-one Data. PubChem. [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. [Link]
-
Therapeutic Potential of Oxazolidine Derivative: A Critical Review. ResearchGate. [Link]
-
Oxazolidinones Mechanism of Action. Journal of Biological Chemistry. [Link]
-
Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. [Link]
-
Current Updates on Oxazolidinone and Its Significance. Hindawi. [Link]
-
Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. [Link]
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines. PubMed Central (PMC). [Link]
-
Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives. Advanced Journal of Chemistry. [Link]
-
Synthesis and characterization of peptidomimetics containing oxazolidin-2-one. Arkat USA. [Link]
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- 1. cas 166395-15-9|| where to buy this compound [english.chemenu.com]
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- 5. This compound hydrochloride 97% | CAS: 1803589-70-9 | AChemBlock [achemblock.com]
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- 9. This compound HCl | CAS 1803589-70-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
4-(Aminomethyl)-1,3-oxazolidin-2-one handling and storage best practices
Technical Support Center: 4-(Aminomethyl)-1,3-oxazolidin-2-one
Welcome to the comprehensive technical guide for this compound and its common salt forms (e.g., hydrochloride). This document is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of this critical synthetic intermediate. As a key building block in medicinal chemistry, particularly for developing novel therapeutics like oxazolidinone antibiotics, maintaining its integrity is paramount for reproducible and successful experimental outcomes.[1][2]
Section 1: Core Compound Properties & Quick Reference
This table summarizes the essential handling and storage parameters for this compound and its hydrochloride salt. Adherence to these conditions is the first step in preventing compound degradation and ensuring experimental consistency.
| Parameter | Specification | Rationale & Causality |
| Storage Temperature | Room Temperature (for the hydrochloride salt).[3] Some derivatives may require colder temperatures (e.g., < -15°C).[4] | The product is generally chemically stable at standard ambient temperatures.[5] Extreme heat should be avoided as it can lead to decomposition. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[5] | The compound can be sensitive to air and is noted to be hygroscopic (absorbs moisture from the air).[5][6] Moisture can lead to clumping and potential hydrolysis or side reactions, compromising purity. |
| Container | Tightly closed and sealed container.[4][5][7] | Prevents exposure to atmospheric moisture and oxygen, which are primary causes of degradation for hygroscopic and air-sensitive compounds. |
| Light Sensitivity | Store protected from light.[5] | Certain organic molecules, especially those with amine functionalities, can be sensitive to light, which may catalyze degradation or side reactions over time. |
| Key Incompatibilities | Strong oxidizing agents.[8] | The aminomethyl group is susceptible to oxidation, which would alter the chemical structure and render the compound useless for its intended synthesis. |
| Hazard Classification | Varies by supplier. May cause skin, eye, and respiratory irritation.[7][9][10] Harmful if swallowed.[8][11] | Due to inconsistent GHS classifications, it is imperative to treat the compound with a high degree of caution, assuming it is hazardous. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My container of this compound arrived at room temperature. Is this acceptable?
A: Yes, for the hydrochloride salt form, shipment and storage at room temperature is standard practice.[3][12] However, always verify the specific storage requirements on the product label or Safety Data Sheet (SDS) for the exact product you have, as some derivatives must be stored at colder temperatures.[4] Upon receipt, immediately transfer it to a dry, well-ventilated location away from direct sunlight and incompatible materials.[7]
Q2: The powder in my bottle has formed clumps. What is the cause and can I still use it?
A: Clumping is a strong indicator that the material has absorbed atmospheric moisture. This compound is known to be hygroscopic.[5][6] The presence of water can be detrimental to many organic reactions, especially those involving moisture-sensitive reagents. While the compound may still be usable for non-critical applications, for high-stakes syntheses, its purity is now questionable. It is highly recommended to use a fresh, unopened container for best results. If you must use the clumpy material, consider drying it under a high vacuum for several hours, but be aware that this may not remove all bound water and the material's effective molar mass may be altered.
Q3: What Personal Protective Equipment (PPE) is essential when working with this compound?
A: At a minimum, you must wear a lab coat, compatible chemical-resistant gloves, and chemical safety goggles as described by OSHA.[4] If there is any risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4][5] All handling of the solid should be performed in a certified chemical fume hood to avoid inhalation.[7] A safety shower and eyewash station must be readily accessible.[4]
Q4: How should I properly dispose of waste this compound?
A: Unused material and its container must be disposed of as hazardous chemical waste in accordance with all local, regional, and national regulations.[6] Do not dispose of it in standard trash or pour it down the drain.[6] A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Always handle uncleaned, empty containers as you would the product itself.[6]
Q5: I am having trouble dissolving the compound in my reaction solvent. What can I do?
A: This issue often arises because the compound is supplied as a hydrochloride salt, which increases its polarity. While soluble in polar solvents like water or DMSO, it will have limited solubility in many common aprotic organic solvents (e.g., THF, Dichloromethane). If your reaction requires the free base, you may need to perform a liquid-liquid extraction by dissolving the salt in an aqueous solution, neutralizing it with a mild base (like sodium bicarbonate), and then extracting the free amine into an organic solvent.
Section 3: Troubleshooting Guide for Experimental Issues
| Problem Encountered | Probable Cause | Recommended Action & Scientific Rationale |
| Compound appears discolored (e.g., yellow or brown instead of white). | Degradation due to improper storage. | The discoloration is likely due to oxidation or other degradation pathways caused by prolonged exposure to air, light, or moisture.[5] This material is compromised. Do not use it for your experiment, as impurities can lead to unpredictable side reactions and low yields. Obtain a fresh, unopened stock. |
| Inconsistent or low reaction yields. | Water contamination from the reagent. | As a hygroscopic solid, this compound can introduce significant amounts of water into a reaction, which can quench sensitive reagents (e.g., organometallics) or catalyze unwanted side reactions. Solution: Always use a fresh bottle or a properly stored and handled bottle. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[4] Handle under an inert atmosphere whenever possible. |
| Unexpected peaks in NMR or Mass Spectrometry analysis of the final product. | Reaction with atmospheric CO₂ or impurities. | The primary amine is nucleophilic and can react with carbon dioxide from the air to form a carbamate salt, especially in the presence of a base. This can introduce impurities. Solution: Ensure your reaction is run under a dry, inert atmosphere (N₂ or Ar). Purge your reaction vessel and solvents thoroughly before adding the reagent. |
Section 4: Standard Operating Procedure (SOP) for Handling and Storage
This protocol is designed to preserve the integrity of this compound and ensure user safety.
4.1 Required Equipment
-
Certified Chemical Fume Hood
-
Personal Protective Equipment (Lab coat, gloves, safety goggles)
-
Spatula and weighing paper/boat
-
Container of this compound
-
Inert gas source (Argon or Nitrogen) with tubing (recommended)
-
Properly labeled waste container
4.2 Step-by-Step Handling Protocol
-
Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height and the airflow is correct.
-
Container Equilibration: If the compound has been stored in a refrigerator or freezer, allow the sealed container to sit in the fume hood for at least 30-60 minutes to equilibrate to room temperature.[4] Causality: This crucial step prevents atmospheric moisture from condensing on the cold powder when the container is opened, which would compromise the compound's dryness.
-
Inert Atmosphere (Recommended): If available, gently flush the inside of the container with a stream of dry nitrogen or argon before opening the cap fully. This creates a positive pressure of inert gas, preventing air and moisture from entering.
-
Dispensing: Quickly weigh the desired amount of the compound onto weighing paper or into a tared vessel. Minimize the time the main container is open.
-
Resealing: Before tightly closing the container lid, flush the headspace with inert gas again. Seal the lid securely. For extra protection, wrap the lid junction with paraffin film.
-
Storage: Immediately return the container to its designated storage location, ensuring it is away from light and incompatible chemicals.[5][8]
-
Cleanup: Wipe down the spatula and the weighing area inside the fume hood. Dispose of any contaminated weighing paper or gloves in the designated solid chemical waste container.
-
Final Wash: Wash hands thoroughly with soap and water after the procedure is complete.[4][7]
Section 5: Visual Troubleshooting Workflow
This diagram outlines a logical process for diagnosing and resolving common issues encountered when using this compound.
Caption: Troubleshooting flowchart for experiments.
Section 6: References
-
Advanced ChemBlocks. This compound hydrochloride 97%. Retrieved from [Link]
-
Carl ROTH. Safety data sheet. Retrieved from [Link] (Note: Specific document URL was not available in search results, linking to main site).
-
PubChem. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddy, A. S., Narsireddy, M., & Kumar, P. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(11), 2993. Retrieved from [Link]
-
Chemical-Suppliers. This compound HCl | CAS 1803589-70-9. Retrieved from [Link]
-
PubChemLite. 4-(aminomethyl)-4-methyl-1,3-oxazolidin-2-one. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of oxazolidinones. Retrieved from [Link]
-
Wiley Online Library. (2010, May 4). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. ChemInform, 35(32). Retrieved from [Link]
-
Arkat USA. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved from [Link]
-
Sci-Hub. Synthesis of Novel 4-Functionalised Oxazolidin-2-ones. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]
-
Wikipedia. 2-Oxazolidinone. Retrieved from [Link]
-
PubChem. 4-Amino-3-ethyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. This compound hydrochloride 97% | CAS: 1803589-70-9 | AChemBlock [achemblock.com]
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- 9. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | C14H18ClN3O4 | CID 16037077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemos.de [chemos.de]
- 12. chemscene.com [chemscene.com]
Technical Support Center: Resolving Unexpected NMR Peaks in 4-(Aminomethyl)-1,3-oxazolidin-2-one Analysis
Welcome to the technical support guide for the analysis of 4-(aminomethyl)-1,3-oxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected peaks in Nuclear Magnetic Resonance (NMR) spectra. This guide provides in-depth, experience-based insights and actionable protocols to ensure the integrity of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the NMR analysis of this compound, providing quick and targeted solutions.
Q1: I'm seeing broad peaks in my ¹H NMR spectrum. What are the likely causes?
A1: Peak broadening in the NMR spectrum of this compound can stem from several factors.[1][2][3] The primary reasons include:
-
Poor Shimming: An inhomogeneous magnetic field is a frequent cause of broad peaks.[2][3][4] Re-shimming the spectrometer is the first recommended step.
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in peak broadening.[1][2] Diluting the sample may resolve this issue.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species can cause significant line broadening. These can be introduced from reagents, solvents, or glassware.
-
Chemical Exchange: The amine (-NH₂) and amide (-NH) protons can undergo chemical exchange with residual water or other labile protons in the sample, leading to broadened signals.[1] To confirm this, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the exchangeable proton signals to diminish or disappear.[1]
-
Poor Solubility: If the compound is not fully dissolved, the sample will be non-homogenous, leading to poor shimming and broad lines.[2][3] Filtering the sample can help remove suspended particles.[2]
Q2: There are unexpected sharp singlets in my spectrum. How can I identify them?
A2: Unexpected sharp singlets often originate from common laboratory contaminants. It is crucial to identify these to avoid misinterpretation of your data.
-
Residual Solvents: Solvents from the reaction workup or purification steps are common culprits. For instance, ethyl acetate is known to be difficult to remove from some samples.[1] Consulting tables of NMR data for common laboratory solvents is an essential step in identifying these peaks.[5][6][7][8]
-
NMR Solvent Impurities: The deuterated solvent itself can contain residual non-deuterated solvent and water.[9][10] For example, CDCl₃ often shows a peak for CHCl₃ at 7.26 ppm, and acetone-d₆ can have a residual peak at 2.05 ppm.[9] A water peak's chemical shift is highly dependent on the solvent and temperature.[6][10]
-
Grease: Silicone grease from glassware joints can appear as a singlet around 0 ppm.
-
Internal Standards: If an internal standard was used, ensure its peaks are correctly identified.
Q3: I observe a complex multiplet that I can't assign to my target molecule. What could it be?
A3: A complex multiplet that does not correspond to this compound could indicate the presence of several possibilities:
-
Starting Materials or Reagents: Incomplete reactions can leave behind starting materials or reagents, which may have complex NMR spectra.
-
Byproducts: The synthesis of oxazolidinones can sometimes lead to the formation of byproducts.[11][12] For example, reactions involving amino acids and aldehydes might form unreactive oxazolidinone byproducts.[11]
-
Degradation Products: this compound can be susceptible to hydrolysis, especially under non-neutral pH conditions.[13] This can lead to ring-opening and the formation of new species with distinct NMR signals.[13]
-
Rotamers: If the molecule has restricted bond rotation, you might be observing signals from different conformers (rotamers) that are slowly interconverting on the NMR timescale.[1] Acquiring the spectrum at a higher temperature can sometimes cause these peaks to coalesce into a single, averaged signal.[1]
Q4: How can I confirm the structure of my synthesized this compound using NMR?
A4: A combination of 1D and 2D NMR experiments is the most effective way to confirm the structure.
-
¹H NMR: This will show the proton environment. You should expect to see signals for the aminomethyl (-CH₂NH₂), the oxazolidinone ring protons (-OCH₂CH- and -NH-), and the exchangeable amine and amide protons.
-
¹³C NMR: This provides information about the carbon skeleton.
-
COSY (Correlation Spectroscopy): This 2D experiment will show which protons are coupled to each other, helping to piece together the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity of the entire molecule.
Section 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to identifying and resolving unexpected NMR peaks.
Guide 1: Systematic Identification of Unknown Peaks
This workflow provides a step-by-step process for characterizing unexpected signals in your NMR spectrum.
Caption: Potential hydrolytic degradation of the oxazolidinone ring.
Experimental Protocol: Stability Study by NMR
-
Prepare a solution of this compound in a deuterated solvent (e.g., D₂O with a phosphate buffer to maintain a specific pH).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Store the sample under desired conditions (e.g., elevated temperature).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Monitor for the appearance of new peaks and the decrease in the intensity of the starting material's signals. The emergence of new signals corresponding to an amino alcohol would confirm hydrolysis. [13]
Section 3: Data Tables for Reference
Table 1: Typical ¹H NMR Chemical Shifts for this compound
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity |
| -NH (amide) | 7.5 - 8.5 | Broad singlet |
| -NH₂ (amine) | 1.5 - 3.0 | Broad singlet |
| -OCH₂- | 4.0 - 4.5 | Multiplet |
| -CH- | 3.5 - 4.0 | Multiplet |
| -CH₂NH₂ | 2.8 - 3.3 | Multiplet |
Table 2: Common NMR Solvent and Impurity Peaks
| Solvent/Impurity | ¹H Chemical Shift (ppm) in CDCl₃ | ¹H Chemical Shift (ppm) in DMSO-d₆ |
|---|---|---|
| Chloroform (residual) | 7.26 | - |
| Acetone (residual) | 2.17 | 2.09 |
| Dimethyl sulfoxide (residual) | - | 2.50 |
| Water | ~1.56 | ~3.33 |
| Ethyl Acetate | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | 1.99 (CH₃), 4.03 (CH₂), 1.16 (CH₃) |
| Dichloromethane | 5.30 | 5.76 |
For a comprehensive list of solvent impurities, refer to the work by Gottlieb, Kotlyar, and Nudelman. [6]
References
-
Nicholson, M. G., et al. (2009). 1H NMR spectroscopic studies on the reactions of haloalkylamines with bicarbonate ions: formation of N-carbamates and 2-oxazolidones in cell culture media and blood plasma. PubMed. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
UCSD NMR Facility. Trouble Shooting Page. Available at: [Link]
-
ResearchGate. (2024). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm? Available at: [Link]
-
NMR. Troubleshooting Acquisition Related Problems. Available at: [Link]
-
Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2020. Available at: [Link]
-
Hollis, T. K., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1339-1346. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Notes on NMR Solvents. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362–3371. Available at: [Link]
-
ResearchGate. (2018). 1 H NMR (DMSO-d 6 of oxazolidinone 2a. [Image]). Available at: [Link]
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- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
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- 11. researchgate.net [researchgate.net]
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Overcoming poor reactivity of 4-(Aminomethyl)-1,3-oxazolidin-2-one
Technical Support Center: 4-(Aminomethyl)-1,3-oxazolidin-2-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This resource is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you overcome common reactivity challenges. As a key building block in medicinal chemistry, particularly in the synthesis of oxazolidinone antibiotics like Linezolid, its effective use is critical.[1][2] This guide moves beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and optimize your reactions for success.
Frequently Asked Questions (FAQs)
Q1: My acylation/amide coupling reaction with this compound is stalling or showing low yield. What are the most likely causes?
Low yield in amide coupling reactions is a frequent issue, often stemming from a few core problems.[3] The primary amine of this compound, while nucleophilic, can be hampered by several factors:
-
Steric Hindrance: The oxazolidinone ring, while not exceptionally large, can create more steric congestion than a simple alkyl amine, slowing the nucleophilic attack on an activated carboxylic acid, especially if the acid partner is also bulky.[3][4]
-
Incomplete Acid Activation: If the coupling reagent is old, hydrated, or used in insufficient amounts, the carboxylic acid will not be fully activated, leading to a stalled reaction.[3]
-
Amine Protonation: The primary amine can be protonated by the acidic carboxylic acid partner, rendering it non-nucleophilic.[3] This acid-base neutralization competes with the desired coupling reaction. A suitable non-nucleophilic base is crucial to prevent this.
-
Hydrolysis: Trace amounts of water in your reaction can hydrolyze the activated carboxylic acid intermediate faster than it can react with the amine, shutting down the reaction.[3] Always use anhydrous solvents and reagents.
Q2: I'm performing a reductive amination and observing significant amounts of the starting aldehyde/ketone and unreacted amine. Why isn't the reaction going to completion?
Reductive amination is a two-step process in one pot: imine formation followed by reduction. Problems can arise at either stage:
-
Slow Imine Formation: The formation of the imine intermediate can be slow, particularly with sterically hindered ketones.[5] This equilibrium may not favor the imine, especially if water, a byproduct of the reaction, is not effectively removed.
-
Inefficient Reduction: While sodium triacetoxyborohydride (STAB) is a preferred reagent for its selectivity, its effectiveness can be reduced with very hindered imines.[6] Stronger, less selective reducing agents like sodium borohydride (NaBH₄) might reduce the starting carbonyl compound before it can form an imine.[7]
-
Suboptimal pH: Imine formation is typically acid-catalyzed, but if the pH is too low, the amine becomes fully protonated and non-nucleophilic. If the pH is too high, there isn't enough acid to catalyze carbonyl activation.
Q3: Is the oxazolidinone ring stable to my reaction conditions?
The 1,3-oxazolidin-2-one ring is generally robust but can be sensitive to harsh conditions:
-
Strong Base: Strong nucleophilic bases (e.g., NaOH, KOH) at elevated temperatures can potentially hydrolyze the cyclic carbamate.
-
Strong Acid: Hot, strongly acidic conditions can also lead to ring-opening.[8] For most standard coupling, alkylation, and reductive amination protocols that use non-nucleophilic organic bases (like DIPEA, Et₃N) or operate under mildly acidic to neutral conditions, the ring is perfectly stable.
Troubleshooting Guide 1: Low Yield in Acylation / Amide Bond Formation
This is the most common challenge. Low reactivity of the primary amine can often be overcome by carefully selecting the coupling strategy.
Problem Analysis Workflow
The following workflow helps diagnose the root cause of poor acylation yields.
Caption: Diagnostic workflow for troubleshooting poor amide coupling yields.
Causality and Solutions
1. Cause: Insufficiently Reactive Acylating Agent
Standard peptide coupling reagents like HATU, HOBt/EDC are excellent but can be insufficient for sterically demanding couplings.[9] The activated species they form may not be electrophilic enough or may be too short-lived.
Solution: Convert the Carboxylic Acid to an Acyl Fluoride or Chloride. Acyl halides are significantly more reactive than the active esters formed by coupling reagents. Generating them in situ is a highly effective strategy for difficult couplings.[9][10]
| Method | Reagent | Advantages | Considerations |
| Acyl Fluoride | Cyanuric fluoride or BTFFH[11] | Highly efficient for hindered substrates, minimizes side reactions.[10] | Reagents can be moisture-sensitive. |
| Acyl Chloride | Oxalyl chloride or SOCl₂ | Very reactive, inexpensive reagents. | Can generate HCl, requiring sufficient base; may not be suitable for acid-sensitive substrates. |
2. Cause: Suboptimal Base Selection
The base must be strong enough to deprotonate the amine hydrochloride salt (if formed) and scavenge acid byproducts, but it should not interfere with the reaction.
Solution: Use a Bulky, Non-Nucleophilic Base. Diisopropylethylamine (DIPEA) is often superior to triethylamine (Et₃N). Its bulkiness prevents it from acting as a nucleophile and competing with your primary amine in attacking the activated acid.
Optimized Protocol: In Situ Acyl Fluoride Formation for Amide Coupling
This protocol is adapted from methods proven effective for sterically hindered amines and electron-deficient substrates.[10]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid, BTFFH, and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA dropwise and stir the mixture at 0 °C for 15-20 minutes. This is the in situ activation step to form the acyl fluoride.
-
In a separate flask, dissolve this compound in a small amount of anhydrous DCM.
-
Add the amine solution dropwise to the activated acyl fluoride mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. For very hindered systems, gentle heating (e.g., 40 °C) may be required.[11]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[3]
-
Extract the product with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide 2: Inefficient Reductive Amination
Problem Analysis Workflow
Caption: Diagnostic workflow for troubleshooting reductive amination.
Causality and Solutions
1. Cause: Unfavorable Imine/Iminium Equilibrium
The reaction between the amine and the carbonyl to form an imine is reversible. For hindered ketones, the equilibrium can lie heavily on the side of the starting materials.[5]
Solution: Drive the Equilibrium Forward.
-
Water Removal: Add activated 3Å or 4Å molecular sieves to the reaction mixture. This sequesters the water byproduct, driving the reaction toward the imine intermediate according to Le Châtelier's principle.
-
Acid Catalysis: Add a catalytic amount of acetic acid (AcOH). This protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial attack by the amine.[6]
2. Cause: Steric Hindrance Slowing Reduction
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice because it is mild and will not readily reduce aldehydes or ketones, but it will reduce the more electrophilic iminium ion.[6] However, if the iminium ion is very sterically hindered, the reduction step itself can be slow.
Solution: Increase Reaction Time and/or Temperature. While many reductive aminations are complete within a few hours at room temperature, sterically demanding cases may require extended reaction times (24-48 hours) or gentle heating (40-50 °C) to achieve full conversion.
Optimized Protocol: Reductive Amination for Hindered Substrates
This protocol is designed to maximize the formation and reduction of the iminium intermediate.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
This compound (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (0.1 equiv, optional)
-
Activated 3Å Molecular Sieves
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[6]
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the carbonyl compound, this compound, activated molecular sieves, and anhydrous DCE.
-
If the carbonyl is a ketone, add a catalytic amount of acetic acid (1-2 drops). Aldehydes are generally reactive enough not to require it.[6]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the sodium triacetoxyborohydride (STAB) portion-wise over 10-15 minutes. An initial exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃ (Caution: gas evolution).
-
Filter off the molecular sieves and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]
-
Panda, S. S., et al. (2017). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules. Available from: [Link]
-
Reddy, P. K., et al. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry. Available from: [Link]
-
ResearchGate. Synthesis of linezolid-amino acid conjugates 3a–k. Available from: [Link]
-
Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Available from: [Link]
-
Douglas, J., et al. (2017). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. The Journal of Organic Chemistry. Available from: [Link]
-
Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. Available from: [Link]
-
Reddy, P. K., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? r/Chempros. Available from: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
CHIMIA. View of The Synthesis of Sterically Hindered Amides. Available from: [Link]
-
RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
ResearchGate. Why did my amide syntesis does not work? Available from: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available from: [Link]
-
RSC Publishing. The synthesis of sterically hindered amines by a direct reductive amination of ketones. Available from: [Link]
-
Wang, C., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Available from: [Link]
-
Hungarian Journal of Industry and Chemistry. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Available from: [Link]
-
NIH. In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available from: [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. Available from: [Link]
-
NIH. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available from: [Link]
-
Hungarian Journal of Industry and Chemistry. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Available from: [Link]
-
ResearchGate. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Available from: [Link]
-
MDPI. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Available from: [Link]
-
ResearchGate. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Available from: [Link]
-
PubMed Central. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Available from: [Link]
-
MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Available from: [Link]
-
ResearchGate. Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Available from: [Link]
-
ResearchGate. Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. Available from: [Link]
-
PubMed Central. Current Updates on Oxazolidinone and Its Significance. Available from: [Link]
-
MDPI. Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Available from: [Link]
Sources
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Chemistry of 4-(Aminomethyl)-1,3-oxazolidin-2-one
Welcome to our dedicated technical support center for 4-(Aminomethyl)-1,3-oxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the effective use of this critical building block. Here, we address common challenges, explain the underlying chemical principles, and offer field-proven protocols to prevent its decomposition during reactions.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary pathways for the decomposition of this compound?
A1: The decomposition of this compound is primarily driven by the hydrolysis of the oxazolidinone ring. This can occur under both acidic and basic conditions. The presence of the primary aminomethyl group can also lead to side reactions if not properly managed.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the oxazolidinone ring can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to ring-opening and the formation of an amino alcohol derivative.[1][2]
-
Base-Catalyzed Hydrolysis: In the presence of strong bases, the nitrogen of the oxazolidinone ring can be deprotonated, initiating a ring-opening cascade. Alternatively, the carbonyl carbon can be attacked by a hydroxide ion, leading to the cleavage of the ester-like bond within the ring structure.[3][4]
-
Thermal Decomposition: While less common at moderate temperatures, prolonged exposure to high temperatures can also lead to the degradation of the molecule. It is recommended to store the compound in a cool, dark place.[5]
Q2: My reaction yield is consistently low when using this compound. What are the likely causes and how can I improve it?
A2: Low yields in reactions involving this compound often stem from its decomposition or unintended side reactions. Here are some key factors to consider:
-
pH Control: The stability of the oxazolidinone ring is highly pH-dependent.[6] Reactions should be conducted under neutral or near-neutral conditions whenever possible to minimize hydrolysis. The use of appropriate buffer systems can be crucial.
-
Protecting the Amine: The primary amine is a nucleophile and can participate in unwanted side reactions with electrophilic reagents in your reaction mixture. Protecting the amine group is a common and effective strategy to prevent this.
-
Reaction Temperature: Elevated temperatures can accelerate decomposition. It is advisable to run reactions at the lowest effective temperature.
-
Purity of Starting Material: Impurities in the starting material can interfere with the reaction. Ensure you are using a high-purity grade of this compound.[7]
Troubleshooting Guide: Preventing Decomposition
This guide provides a structured approach to troubleshooting and preventing the decomposition of this compound during your experiments.
Issue 1: Suspected Hydrolysis of the Oxazolidinone Ring
Symptoms:
-
Appearance of unexpected polar impurities in TLC or LC-MS analysis.
-
Low yield of the desired product.
-
Formation of a vicinal amino alcohol byproduct.[3]
Root Cause Analysis and Solutions:
| Potential Cause | Underlying Principle | Recommended Action |
| Acidic Reaction Conditions | The oxazolidinone ring is susceptible to acid-catalyzed hydrolysis.[1][2] | Maintain a neutral or slightly basic pH. Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine to quench any generated acid.[8] |
| Basic Reaction Conditions | Strong bases can promote the hydrolysis of the cyclic carbamate.[3][4] | If a base is required, use a milder, non-hydroxide base such as potassium carbonate or cesium carbonate. |
| Presence of Water | Water is a key reactant in the hydrolysis pathway. | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
Visualizing the Hydrolysis Pathways:
Caption: Acid and base-catalyzed hydrolysis pathways of the oxazolidinone ring.
Issue 2: Unwanted Side Reactions of the Primary Amine
Symptoms:
-
Formation of multiple products.
-
Consumption of starting material without the formation of the desired product.
-
Difficulty in purifying the final product.
Root Cause Analysis and Solutions:
The primary amine in this compound is nucleophilic and can react with various electrophiles. Protecting this amine is a crucial step in many synthetic routes.[9][10]
Workflow for Amine Protection:
Caption: General workflow for utilizing a protecting group strategy.
Choosing the Right Protecting Group:
The choice of protecting group depends on the specific reaction conditions you plan to employ. An orthogonal protecting group strategy allows for the selective removal of one group without affecting others.[9]
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to bases, hydrogenation |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to mild acids and bases |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Bases (e.g., piperidine) | Stable to acids, hydrogenation |
Experimental Protocols
Protocol 1: Boc Protection of this compound
Objective: To protect the primary amine of this compound with a Boc group to prevent its participation in subsequent reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[11]
Protocol 2: General Procedure for Acylation with a Protected Amine
Objective: To perform an acylation reaction on a substrate using this compound where the amine is protected, for instance, in the synthesis of Rivaroxaban precursors.[8][12]
Materials:
-
Boc-protected this compound (from Protocol 1)
-
Acyl chloride or activated carboxylic acid
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., DCM, THF, DMF)
Procedure:
-
Dissolve the Boc-protected this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (1.2-2.0 eq) and cool the mixture to 0 °C.
-
Slowly add the acyl chloride or activated carboxylic acid (1.1 eq).
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product as needed.
-
Proceed with the deprotection of the Boc group using acidic conditions (e.g., TFA in DCM) to yield the final acylated product.
References
-
Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999-15004. [Link]
-
Patel, P. I., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(1), 11. [Link]
-
Fife, T. H., & Jao, L. K. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 90(15), 4081-4085. [Link]
-
Fife, T. H., & Hutchins, J. E. C. (1972). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry, 37(23), 3744-3748. [Link]
-
Reddy, K. L., et al. (2007). Convenient methods for the hydrolysis of oxazolidinones to vicinal aminoalcohols. Tetrahedron Letters, 48(42), 7535-7538. [Link]
-
Grassi, L. (2014). Can anyone help with resin hydrolysis of oxazolidine ring? ResearchGate. [Link]
-
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). RIVAROXABAN. [Link]
-
Van Le, T. H., et al. (2018). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 66(10), 2441-2448. [Link]
Sources
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- 5. cas 166395-15-9|| where to buy this compound [english.chemenu.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: RIVAROXABAN [orgspectroscopyint.blogspot.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate - Google Patents [patents.google.com]
Scaling up reactions involving 4-(Aminomethyl)-1,3-oxazolidin-2-one
As a Senior Application Scientist, this guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals working on scaling up reactions involving 4-(aminomethyl)-1,3-oxazolidin-2-one. This versatile building block is a key component in numerous pharmaceuticals, and understanding the nuances of its reactivity is critical for successful process development.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and make informed decisions during scale-up.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and general use of this compound.
Q1: What are the recommended storage conditions for this compound and its salts?
A1: this compound should be stored in a cool, dry, and well-ventilated place, typically at 2-8°C, and kept in a tightly sealed container to prevent moisture absorption.[3] The hydrochloride salt form is generally more stable but should also be stored in similar conditions, away from incompatible materials.[4]
Q2: What are the primary safety hazards I should be aware of?
A2: The compound and its derivatives may cause skin, eye, and respiratory irritation.[5][6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a chemical fume hood to avoid inhaling dust or vapors.[7] It is crucial to consult the specific Safety Data Sheet (SDS) for the material you are using.[6][8]
Q3: Which analytical techniques are best for assessing the purity of my starting material and product?
A3: A combination of techniques is recommended for comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) is excellent for determining chemical and enantiomeric purity.[9] Quantitative Nuclear Magnetic Resonance (qNMR) can be used to determine the absolute purity against a certified internal standard.[9] Standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are essential for structural confirmation.
Q4: My starting material is the hydrochloride salt. Do I need to convert it to the free base before my reaction?
A4: It depends on your reaction conditions. For reactions like N-alkylation or acylation that are typically run under basic conditions, you can often use the hydrochloride salt directly by adding at least one extra equivalent of base to neutralize the HCl. However, for sensitive reactions or to improve solubility in certain organic solvents, isolating the free base beforehand may provide more consistent results.
Section 2: Troubleshooting Guide for Reaction Scale-Up
Scaling up reactions introduces challenges not always apparent at the bench scale. This guide addresses specific problems you may encounter.
Issue 1: Incomplete N-Alkylation or N-Acylation
Q: My N-alkylation/acylation reaction is stalling, leaving a significant amount of unreacted this compound, even with extended reaction times. How can I drive it to completion?
A: Incomplete conversion during scale-up is a frequent issue stemming from several factors related to kinetics, solubility, and reagent choice.
Causality & Solutions:
-
Insufficient Base Strength or Solubility: The primary amine of the starting material requires deprotonation to become sufficiently nucleophilic. On a larger scale, solid-liquid phase heterogeneity can slow the reaction.
-
Solution: Switch to a stronger or more soluble base. While potassium carbonate (K₂CO₃) is common, it has limited solubility in many organic solvents.[10] Cesium carbonate (Cs₂CO₃) is more soluble and often more effective. For very challenging alkylations, stronger non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or sodium hydride (NaH) can be used, though they require stricter anhydrous conditions.
-
Insight: The choice of base can also influence the side-reaction profile. Highly hindered bases can sometimes improve selectivity for N-alkylation over potential O-alkylation of the carbamate oxygen.
-
-
Poor Leaving Group on the Electrophile: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group.
-
Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. Alternatively, converting an alkyl alcohol to a tosylate or mesylate will create a much more reactive electrophile.[11]
-
Scale-Up Tip: Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate the reaction of an alkyl chloride or bromide through an in situ Finkelstein reaction, generating the more reactive alkyl iodide.[10]
-
-
Inadequate Solvent Choice: The solvent must not only dissolve reactants but also facilitate the desired reaction mechanism.
-
Solution: Polar aprotic solvents like DMF, DMSO, acetonitrile (ACN), or NMP are generally effective for Sₙ2 reactions as they solvate the cation of the base while leaving the anion relatively free and reactive.[10] When scaling up, ensure your reaction concentration is optimized; sometimes, higher concentrations can be beneficial, but this must be balanced with heat transfer considerations.
-
| Parameter | Recommendation for Scale-Up | Rationale & In-Text Citation |
| Solvent | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents stabilize the transition state of Sₙ2 reactions. Avoid protic solvents which can solvate the nucleophile.[10] |
| Base | K₂CO₃ (mild), Cs₂CO₃ (stronger, more soluble), DBU (strong, organic) | Base strength and solubility are critical for efficient deprotonation. Cs₂CO₃ is often superior for challenging alkylations.[10] |
| Temperature | 60-100 °C (monitor for stability) | Higher temperatures increase reaction rates but may also promote side reactions or decomposition. |
| Additive | Catalytic KI or NaI (for alkyl Cl/Br) | In situ generation of a more reactive alkyl iodide via the Finkelstein reaction.[10] |
Issue 2: Formation of Impurities and Side Products
Q: During scale-up, I'm observing the formation of an unexpected side product with the same mass as my desired product, as well as a di-alkylated impurity. What is happening and how can I prevent it?
A: This points to issues with regioselectivity (N- vs. O-alkylation) and over-alkylation. The oxazolidinone ring contains multiple potentially reactive sites.
Plausible Mechanisms:
-
N-Alkylation (Desired): The primary amine is the most nucleophilic site and the intended target.
-
O-Alkylation (Side Product): Under certain conditions, the deprotonated carbamate nitrogen can make the endocyclic oxygen atoms more nucleophilic, leading to O-alkylation. This is less common but possible with highly reactive electrophiles.
-
Di-Alkylation (Impurity): The secondary amine product can be deprotonated and react a second time with the electrophile, leading to a di-alkylated impurity.
Sources
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- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Strategic Guide to Asymmetric Synthesis: 4-(Aminomethyl)-1,3-oxazolidin-2-one Scaffolds vs. Traditional Chiral Auxiliaries
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, synthetic chemists employ various strategies to control stereochemistry.[1][2] Among the most reliable and time-tested methods is the use of chiral auxiliaries—stereogenic units temporarily attached to a substrate to direct a subsequent chemical transformation diastereoselectively.[3][4] However, an alternative strategy involves the use of chiral building blocks, where a chiral fragment is directly incorporated into the final molecular architecture.
This guide presents a comparative analysis of these two divergent approaches. We will benchmark the performance and strategic application of classic, recyclable chiral auxiliaries, exemplified by the renowned Evans' oxazolidinones and Oppolzer's camphorsultam , against the use of a chiral building block, 4-(aminomethyl)-1,3-oxazolidin-2-one and its derivatives. This scaffold is a key structural motif in several important pharmaceutical agents, including the antibiotic Linezolid.[5][6]
This analysis is designed for researchers, scientists, and drug development professionals, offering not just a comparison of reagents, but a deeper look into the strategic choices that govern the design of efficient, stereocontrolled synthetic routes.
Pillar 1: The Recyclable Director - The Classic Chiral Auxiliary
The foundational principle of a traditional chiral auxiliary is its temporary role as a "chiral director."[4] It is covalently attached to an achiral substrate, controls the stereochemical outcome of a key bond-forming reaction, and is then cleaved to reveal the desired enantiomerically enriched product, ideally allowing for the auxiliary's recovery and reuse.[3][7]
Evans' Oxazolidinones
Popularized by David A. Evans, chiral oxazolidinones derived from readily available amino acids are arguably the most widely used class of chiral auxiliaries.[8][9][10] Their success stems from the high levels of stereocontrol they impart in fundamental C-C bond-forming reactions, particularly in asymmetric alkylations and aldol additions.[8][9][11]
Mechanism of Stereocontrol: The efficacy of Evans' auxiliaries lies in their ability to form rigid, chelated enolates. For instance, in an asymmetric alkylation, deprotonation of the N-acyl oxazolidinone generates a Z-enolate which is complexed by a Lewis acid (e.g., Li+). The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered side, thus establishing the new stereocenter with high fidelity.[9]
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Preparation of the antibiotic linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating Stereoselectivity: A Comparative Guide to 4-(Aminomethyl)-1,3-oxazolidin-2-one Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is perpetual. These transient chiral controllers are pivotal in sculpting the three-dimensional architecture of molecules, a critical aspect in the development of stereochemically pure pharmaceuticals. This guide provides a comprehensive framework for validating the stereoselectivity of a promising yet under-documented chiral auxiliary: 4-(aminomethyl)-1,3-oxazolidin-2-one.
Our approach is rooted in a comparative analysis with well-established chiral auxiliaries, primarily the renowned Evans oxazolidinones. By understanding the principles that govern the stereochemical outcomes of reactions mediated by these established auxiliaries, we can design a robust experimental workflow to elucidate the efficacy of this compound. This guide will delve into the mechanistic underpinnings of stereocontrol, provide detailed experimental protocols for key transformations, and present a clear methodology for data analysis and comparison.
The Foundation of Stereocontrol: Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate.[1] This covalent linkage establishes a chiral environment, effectively differentiating the two faces of the reactive center and directing the approach of a reagent to favor the formation of one diastereomer over the other.[1] The success of a chiral auxiliary is measured by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, the chemical yield, and the ease of its subsequent removal and recovery.[1]
Several classes of chiral auxiliaries have become indispensable in organic synthesis. Among the most successful are Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides, each offering a unique profile of stereocontrol across various reaction types.[1]
A Comparative Look at Established Chiral Auxiliaries
To establish a benchmark for evaluating this compound, we will compare its potential performance against these established auxiliaries in two key asymmetric transformations: alkylation and aldol reactions.
Table 1: Performance of Established Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| (R)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | [2] |
| Oppolzer's Camphorsultam | Methyl iodide | >98:2 | [3] |
| (+)-Pseudoephedrine Amide | Benzyl bromide | >99:1 | [1] |
Table 2: Performance of Established Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Reference |
| (R)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn) | [4] |
| Oppolzer's Camphorsultam | Benzaldehyde | >95:5 (syn) | [3] |
| (+)-Pseudoephedrine Amide | Pivaldehyde | >98:2 (anti) | [1] |
Validating this compound: An Experimental Workflow
The following sections outline a detailed experimental plan to assess the stereodirecting ability of this compound. The protocols are based on well-established procedures for Evans-type auxiliaries and should be adapted as necessary.
Part 1: Synthesis and Acylation of the Auxiliary
The first step is the synthesis of the chiral auxiliary itself, followed by its attachment to a prochiral acyl group. The aminomethyl group may require protection, for instance with a Boc group, to prevent side reactions.
Experimental Protocol: N-Acylation of 4-(Boc-aminomethyl)-1,3-oxazolidin-2-one
-
To a solution of 4-(Boc-aminomethyl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
In a separate flask, cool a solution of the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) in anhydrous THF to -78 °C.
-
Slowly add the lithium salt of the auxiliary to the acyl chloride solution via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for the synthesis and acylation of the chiral auxiliary.
Part 2: Diastereoselective Alkylation
This experiment will assess the ability of the N-acylated auxiliary to direct the stereoselective addition of an alkyl group to the α-carbon.
Experimental Protocol: Asymmetric Alkylation
-
Dissolve the N-acyl-4-(Boc-aminomethyl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise to generate the enolate.
-
Stir the solution at -78 °C for 30-60 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry, concentrate, and purify the product by flash chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
Caption: Workflow for the diastereoselective alkylation reaction.
Part 3: Diastereoselective Aldol Reaction
The aldol reaction is a powerful tool for C-C bond formation and the creation of two new stereocenters. This experiment will probe the auxiliary's effectiveness in controlling the stereochemical outcome of this transformation.
Experimental Protocol: Asymmetric Aldol Reaction
-
Dissolve the N-acyl-4-(Boc-aminomethyl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous dichloromethane and cool to -78 °C.
-
Add di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv) to form the Z-enolate.
-
Stir at -78 °C for 30 minutes, then at 0 °C for 30 minutes.
-
Cool the reaction mixture back to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.5 equiv).
-
Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction with a pH 7 buffer and extract with dichloromethane.
-
Dry, concentrate, and purify the aldol adduct by flash chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
Part 4: Auxiliary Cleavage
A crucial step is the non-destructive removal of the auxiliary to yield the desired chiral product and allow for the potential recovery of the auxiliary.
Experimental Protocol: Hydrolytic Cleavage to a Chiral Carboxylic Acid
-
Dissolve the alkylated or aldol product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Acidify the mixture with HCl and extract the chiral carboxylic acid with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Mechanistic Rationale for Stereoselectivity
The stereochemical outcome of reactions mediated by oxazolidinone auxiliaries is generally attributed to the formation of a rigid, chelated transition state. In the case of alkylation, the deprotonation with a strong base generates a Z-enolate which is chelated to the lithium cation. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.
Sources
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- 3. Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
Decoding the Potency Puzzle: A Comparative Guide to the Structure-Activity Relationships of 4-(Aminomethyl)-1,3-oxazolidin-2-one Analogs
For Immediate Release
In the ever-evolving landscape of antimicrobial drug discovery, the 4-(aminomethyl)-1,3-oxazolidin-2-one scaffold has emerged as a cornerstone for the development of potent antibacterial agents. This guide, intended for researchers, scientists, and drug development professionals, delves into the critical structure-activity relationships (SAR) that govern the efficacy of this important class of compounds. By objectively comparing the performance of various analogs and providing the underlying experimental data, we aim to illuminate the path toward designing more effective and safer therapeutics.
The oxazolidinone class of antibiotics, which includes the clinically significant drug linezolid, exerts its antibacterial effect through a unique mechanism: the inhibition of bacterial protein synthesis at the initiation phase.[1] This distinct mode of action makes them valuable weapons against multidrug-resistant Gram-positive bacteria.[1][2] The core of their pharmacophore typically consists of the 1,3-oxazolidin-2-one 'A' ring, a phenyl 'B' ring, and often a 'C' ring, which can be an aliphatic heterocycle or another phenyl group.[3] Crucially, the substituent at the C-5 position of the oxazolidinone ring plays a pivotal role in the compound's antibacterial potency and spectrum of activity.[4][5]
The Crucial Role of the C-5 Side Chain
Early and extensive SAR studies have consistently highlighted the importance of the acetamidomethyl side chain at the C-5 position for potent antimicrobial activity.[6] The N-H group of this moiety acts as an essential hydrogen bond donor, facilitating critical interactions within the ribosomal binding site.[6] However, the quest for improved efficacy and the need to overcome emerging resistance mechanisms have driven extensive modifications at this position.
One key area of exploration has been the replacement of the carbonyl oxygen of the acetamido group with a thiocarbonyl sulfur. This modification has been shown to enhance in vitro antibacterial activity.[4] For instance, analogs incorporating a 5-thiourea group have demonstrated four to eight times stronger in vitro activity than linezolid.[4] The antibacterial potency of these 5-thiocarbonyl oxazolidinones is significantly influenced by the molecule's lipophilicity, emphasizing the need for a delicate balance between hydrophilic and hydrophobic substituents.[7][8]
Further diversification at the C-5 position has led to the synthesis of analogs with dithiocarbamate moieties. Many of these compounds have exhibited potent activity against Gram-positive pathogens, comparable to linezolid.[9] One particularly promising compound from this series, designated A8, showed remarkable antibacterial activity against S. aureus, vancomycin-resistant Enterococcus faecium (VREF), linezolid-resistant Enterococcus faecalis (LREF), and Streptococcus agalactiae (GBS), with MIC values ranging from 0.25 to 1 μg/mL.[9]
Conversely, some modifications have proven detrimental to activity. Elongation of the methylene chain connecting the C-5 position to the side group and the conversion of the acetamido moiety into a guanidino group have both been shown to decrease antibacterial activity.[4]
Comparative In Vitro Antibacterial Activity of C-5 Modified Analogs
To provide a clear comparison of the impact of C-5 modifications, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of key analogs against a panel of clinically relevant bacterial strains.
| Compound/Analog | C-5 Modification Highlight | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. VRE | Reference |
| Linezolid (Standard) | N-acetyl group | 1-4 | 1-4 | 1-4 | [5] |
| Tedizolid | Hydroxymethyl group, alternative C-ring | 0.25-1 | 0.25-1 | 0.25-1 | [5] |
| Analog with 5-Thiourea | Thiourea substituent | 0.5-2 | 1-4 | 1-4 | [4][5] |
| Analog with 5-Dithiocarbamate | Dithiocarbamate substituent | 1-4 | 2-8 | 2-8 | [5][7] |
| Compound 16 (5-thiourea group) | Thiourea group | 4-8 times more potent than linezolid | 4-8 times more potent than linezolid | 4-8 times more potent than linezolid | [4] |
| Compound A8 (dithiocarbamate moiety) | Dithiocarbamate moiety | 0.25-1 | 0.25-1 | 0.25-1 | [9] |
The Influence of Aromatic Rings and Fused Heterocycles
Beyond the C-5 position, modifications to the aromatic rings of the oxazolidinone scaffold are instrumental in fine-tuning potency and overcoming resistance. The introduction of fused heterocyclic C-ring substructures bearing both hydrogen bond donor and acceptor functionalities has been a successful strategy to enhance ligand-receptor binding and, consequently, antibacterial activity.[2] For example, an analog with a benzoxazinone C-ring substructure (8c) demonstrated superior activity compared to linezolid against a range of Gram-positive and Gram-negative bacteria.[2]
Further structural alterations to the C5-side chain of this potent compound led to the identification of several other highly active analogs (12a, 12b, 12g, and 12h).[2] Docking studies of one of these compounds, 12a, bound to 23S rRNA suggest that its increased potency stems from additional ligand-receptor interactions.[2] The size of the terminal ring in these fused systems also plays a role, with six-membered rings generally showing superior activity compared to five-membered rings.[2]
Experimental Protocols: A Foundation for Discovery
A thorough understanding of the experimental methodologies is paramount for the accurate interpretation of SAR data and for guiding future research.
General Synthesis of this compound Analogs
The synthesis of novel oxazolidinone derivatives often involves a multi-step process. A common strategy begins with commercially available starting materials like (R)-epichlorohydrin.[10] Key steps can include the construction of the core oxazolidinone ring, followed by the introduction of diverse side chains and aromatic groups through various coupling reactions.[10][11]
Illustrative Synthetic Workflow:
Caption: Generalized workflow for the synthesis of this compound analogs.
In Vitro Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activity of the synthesized analogs is typically evaluated by determining the MIC, which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[5]
Step-by-Step MIC Determination Protocol:
-
Preparation of Compound Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium.[5]
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus, MRSA) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5]
-
Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]
SAR-Driven Antibiotic Discovery Workflow:
Caption: An iterative workflow for the discovery of novel antibiotics based on SAR studies.
Off-Target Considerations: Monoamine Oxidase Inhibition
A notable aspect of the oxazolidinone scaffold is its structural similarity to monoamine oxidase (MAO) inhibitors like toloxatone.[12] This can lead to off-target effects, with some oxazolidinone antibacterial agents exhibiting inhibitory activity against MAO-A.[13][14] This underscores the importance of evaluating novel analogs for MAO inhibition to ensure a favorable safety profile. Interestingly, the structural requirements for antibacterial activity and MAO inhibition can be distinct, offering the potential to design selective compounds. For instance, some 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones have been identified as highly potent and selective MAO-A inhibitors with potential antidepressant applications.[13]
Conclusion
The this compound scaffold remains a fertile ground for the discovery of novel antibacterial agents. A deep understanding of the structure-activity relationships, particularly concerning modifications at the C-5 position and the aromatic rings, is paramount for the rational design of more potent and selective compounds. The strategic incorporation of functionalities that enhance target engagement while minimizing off-target effects will continue to be a guiding principle in the development of the next generation of oxazolidinone antibiotics. This comparative guide provides a framework for researchers to build upon, fostering innovation in the critical fight against antimicrobial resistance.
References
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Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. Available at: [Link]
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Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. PubMed. Available at: [Link]
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Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. PubMed. Available at: [Link]
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Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. National Institutes of Health. Available at: [Link]
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Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. MDPI. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Oxazolidinone Derivatives Containing Dithiocarbamate Moiety as Antibacterial Agents. Bentham Science. Available at: [Link]
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Recent developments in the identification of novel oxazolidinone antibacterial agents. PubMed. Available at: [Link]
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Design, synthesis and antibacterial evaluation of novel oxazolidinone derivatives nitrogen-containing fused heterocyclic moiety. PubMed. Available at: [Link]
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Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 3. Synthesis and Evaluation of 5-Thiocarbamate Oxazolidinones. ResearchGate. Available at: [Link]
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Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 2.1) Relationship between Lipophilicity and Antibacterial Activity in 5-Thiocarbonyl Oxazolidinones. ResearchGate. Available at: [Link]
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Table 1 : Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. ResearchGate. Available at: [Link]
-
Rapid Synthesis and Antimicrobial Activity of Novel 4-Oxazolidinone Heterocycles. ScienceDirect. Available at: [Link]
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. Available at: [Link]
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Synthesis of Novel 4-Functionalised Oxazolidin-2-ones. Sci-Hub. Available at: [Link]
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A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. Available at: [Link]
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Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. Available at: [Link]
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Recent advances in oxazolidinone antibacterial agent research. ResearchGate. Available at: [Link]
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Structure-activity relationships governing to the oxazolidinone development. ResearchGate. Available at: [Link]
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Current Updates on Oxazolidinone and Its Significance. PubMed Central. Available at: [Link]
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Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. PubMed Central. Available at: [Link]
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3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors. PubMed. Available at: [Link]
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In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria. MDPI. Available at: [Link]
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New Isoxazolidinone and 3,4-dehydro-β-proline Derivatives as Antibacterial Agents and MAO-inhibitors: A Complex Balance Between Two Activities. PubMed. Available at: [Link]
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Orientation of oxazolidinones in the active site of monoamine oxidase. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Asymmetric Catalysis: Benchmarking Chiral Auxiliary Performance
For the discerning researcher in drug development and fine chemical synthesis, the quest for stereochemical purity is paramount. Chiral auxiliaries represent a robust and reliable strategy for exerting stereocontrol over a vast array of chemical transformations. This guide provides an in-depth comparative analysis of the performance of established chiral auxiliaries in key asymmetric reactions, setting the stage for the evaluation of novel candidates such as 4-(Aminomethyl)-1,3-oxazolidin-2-one. While direct, peer-reviewed performance data for this compound as a traditional chiral auxiliary is not yet prevalent in the literature, its structural motifs suggest intriguing potential. This guide will therefore benchmark its established relatives and provide a clear, experimentally-validated roadmap for its future evaluation.
The Landscape of Asymmetric Control: An Introduction to Chiral Auxiliaries
In the realm of asymmetric synthesis, the ability to selectively produce one enantiomer of a chiral molecule is a critical determinant of efficacy and safety in pharmaceuticals and other bioactive compounds.[1] Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single diastereomer.[1] The auxiliary is subsequently cleaved and can often be recovered, having imparted its stereochemical information to the product.[1] The success of a chiral auxiliary is judged on several key criteria: the level of stereoselectivity it induces, the chemical yield of the transformation, and the ease of its attachment and removal.[2]
This guide will focus on three pillars of asymmetric synthesis, each employing a distinct and powerful class of chiral auxiliary: the asymmetric aldol reaction, asymmetric alkylation, and the asymmetric Diels-Alder reaction. We will benchmark the performance of the highly successful Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine amides to provide a quantitative basis for comparison.
Performance Benchmarking of Established Chiral Auxiliaries
The following sections provide a comparative overview of the performance of leading chiral auxiliaries in cornerstone asymmetric transformations. The data presented is a synthesis of results from peer-reviewed literature and serves as a benchmark for the evaluation of new chemical entities.
Asymmetric Aldol Reactions: Forging Carbon-Carbon Bonds with Precision
The aldol reaction is a fundamental tool for the construction of carbon-carbon bonds, and its asymmetric variant is a staple in the synthesis of polyketide natural products and other complex chiral molecules. Evans' oxazolidinones are particularly renowned for their exceptional performance in this arena, typically affording high yields and diastereoselectivities.[3]
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Isobutyraldehyde | >99:1 (syn:anti) | 85 | [4] |
| (4R)-4-(1-Methylethyl)-2-oxazolidinone (Evans Auxiliary) | Benzaldehyde | 95:5 (syn:anti) | 80 | [4] |
| (1R,2R)-1-Aminoindan-2-ol derived oxazolidinone | Isobutyraldehyde | >99:1 (syn:anti) | 78 | [2] |
| Sulfur-based Thiazolidinethione | Propionaldehyde | high d.r. | excellent | [5] |
The remarkable stereocontrol exerted by Evans' oxazolidinone auxiliaries is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[6] The boron enolate of the N-acyl oxazolidinone reacts with the aldehyde, with both the substituent on the chiral auxiliary and the R-group of the aldehyde occupying pseudo-equatorial positions to minimize steric hindrance, thus dictating the facial selectivity of the reaction.
Diagram 1: Zimmerman-Traxler Model for the Evans' Aldol Reaction
Caption: Zimmerman-Traxler transition state for the Evans' aldol reaction.
Asymmetric Alkylation: Crafting Chiral Carboxylic Acid Derivatives
The asymmetric alkylation of enolates is a powerful method for the synthesis of α-chiral carboxylic acids and their derivatives. Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, serves as an excellent chiral auxiliary in this context, affording high diastereoselectivities in the alkylation of its corresponding amides.[7]
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (1S,2S)-Pseudoephedrine | Benzyl bromide | >99:1 | 95 | [7] |
| (1S,2S)-Pseudoephedrine | Ethyl iodide | 98:2 | 92 | [7] |
| (1S,2S)-Pseudoephedrine | Isopropyl iodide | 97:3 | 89 | [7] |
| (4S)-4-Benzyl-2-oxazolidinone | Allyl iodide | 98:2 | 61-77 | [8] |
The stereochemical outcome of the Myers' asymmetric alkylation is attributed to the formation of a rigid chelated lithium enolate intermediate. The pseudoephedrine auxiliary coordinates to the lithium cation, creating a sterically hindered face that directs the incoming electrophile to the opposite side.
Diagram 2: Proposed Mechanism for Myers' Asymmetric Alkylation
Caption: Workflow for Myers' asymmetric alkylation.
Asymmetric Diels-Alder Reaction: Constructing Cyclic Systems with Stereocontrol
| Chiral Auxiliary | Dienophile | Diene | endo:exo ratio | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | N-Acryloyl | Cyclopentadiene | 98.5:1.5 | 99 | 81 | [9] |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | N-Crotonoyl | Cyclopentadiene | 97:3 | 98 | 64 | [9] |
| (R)-(+)-4-Benzyl-2-oxazolidinone | Naphthoquinone | Cyclopentadiene | - | moderate | - | [3] |
The stereochemical outcome is rationalized by a chelated complex between the N-enoyl sultam and a Lewis acid, which locks the conformation of the dienophile. The camphor skeleton then effectively shields one face of the dienophile, directing the approach of the diene to the less hindered face.
A New Frontier: Evaluating this compound
While the aforementioned auxiliaries have a proven track record, the development of novel chiral controllers is essential for expanding the scope and efficiency of asymmetric synthesis. This compound presents an interesting structural scaffold. The oxazolidinone core is a well-established motif for inducing stereoselectivity. The presence of the aminomethyl group introduces a potential secondary coordination site, which could be exploited in several ways:
-
As a Bidentate Ligand: The amino and the oxazolidinone nitrogen or oxygen could coordinate to a metal center, forming a chiral ligand for a variety of catalytic asymmetric transformations. The literature on chiral amino alcohols as ligands for reactions like asymmetric transfer hydrogenation and diethylzinc additions supports this potential.[10][11]
-
As a Modified Chiral Auxiliary: The aminomethyl group could influence the stereochemical outcome of traditional auxiliary-based reactions through secondary interactions or by altering the conformational preferences of the transition state.
Given the absence of direct performance data, a systematic evaluation is required to benchmark this compound. The following experimental protocols provide a validated framework for this endeavor, based on established methodologies for other oxazolidinone auxiliaries.
Diagram 3: Proposed Experimental Workflow for Benchmarking this compound
Caption: Experimental workflow for evaluating a new chiral auxiliary.
Experimental Protocols for Evaluation
The following detailed protocols are provided to enable researchers to conduct a thorough and reproducible evaluation of this compound as a chiral auxiliary.
Protocol 1: N-Acylation of this compound
Objective: To synthesize the N-propionyl derivative of the chiral auxiliary, which is the substrate for subsequent asymmetric reactions.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Add propionyl chloride (1.1 eq) dropwise. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-propionyl-4-(aminomethyl)-1,3-oxazolidin-2-one.
Protocol 2: Asymmetric Aldol Reaction
Objective: To evaluate the stereoselectivity and yield of the aldol reaction using the N-acylated auxiliary.
Materials:
-
N-propionyl-4-(aminomethyl)-1,3-oxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Anhydrous Dichloromethane (DCM)
-
pH 7 buffer solution
-
Methanol
-
30% Hydrogen peroxide solution
-
Standard glassware for reactions under inert atmosphere at low temperatures
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-4-(aminomethyl)-1,3-oxazolidin-2-one (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to allow for enolate formation.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding pH 7 buffer solution, followed by methanol and 30% hydrogen peroxide solution.
-
Stir the mixture vigorously for 1 hour.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography. Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.
Protocol 3: Asymmetric Alkylation
Objective: To assess the diastereoselectivity and yield of the alkylation reaction.
Materials:
-
N-propionyl-4-(aminomethyl)-1,3-oxazolidin-2-one
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkylating agent (e.g., benzyl bromide, allyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for reactions under inert atmosphere at low temperatures
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-4-(aminomethyl)-1,3-oxazolidin-2-one (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a solution of LDA or NaHMDS (1.1 eq) dropwise and stir for 30-60 minutes to form the enolate.
-
Add the alkylating agent (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography. Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Conclusion
The field of asymmetric catalysis is continually evolving, driven by the need for more efficient and selective synthetic methodologies. While established chiral auxiliaries like Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine amides provide a robust foundation for stereocontrolled synthesis, the exploration of novel scaffolds is crucial for innovation. This compound stands as an intriguing candidate for further investigation, with its unique structural features offering the potential for novel applications as both a traditional chiral auxiliary and a bidentate ligand. The experimental framework provided in this guide offers a clear path for its systematic evaluation, enabling researchers to benchmark its performance against the current state-of-the-art and potentially unlock new avenues in asymmetric synthesis.
References
- Some chiral β-amino alcohols have been evaluated as potential ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines in isopropyl alcohol. Molecules, 2017.
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
- Myers, A. G., & Mellem, K. T. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. Chirality, 2022.
- Evans, D. A., et al. (1981). Stereoselective aldol condensations. 3. A new chiral oxazolidinone auxiliary. Journal of the American Chemical Society.
- Padwa, A., et al. (2009). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society.
- Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Preparation of the antibiotic linezolid. Organic Letters, 2008.
- Williams College. (Date unavailable).
- Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones
- Evans Aldol Reaction.
- Myers, A. G. (Date unavailable).
- Labidi, A., & Yacin-Ali, A. (2022). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv.
- Myers Asymmetric Alkyl
- Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters.
- Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations.
- Oppolzer, W. (1991). In Comprehensive Organic Synthesis.
- Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique.
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society.
- Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 2006.
-
Organic Chemistry Portal. (Date unavailable). Oxazolidinone synthesis. [Link]
- Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Preparation of the antibiotic linezolid. PubMed, 2008.
- Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 2025.
- Asymmetric tandem Michael-aldol reactions between 3-cinnamoyloxazolidine-2-thiones and aldehydes. PubMed, 2004.
- Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
- Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. International Journal of Molecular Sciences, 2011.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 2018.
- Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. The Journal of Organic Chemistry, 2017.
- Diels–Alder Polar Reactions of Azaheterocycles: A Theoretical and Experimental Study. Organics, 2022.
- Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 2001.
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A Comparative Guide to the Cross-Reactivity Profile of 4-(Aminomethyl)-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth comparative analysis of the cross-reactivity of 4-(Aminomethyl)-1,3-oxazolidin-2-one, a key chemical intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1][2][3][4][5] Understanding the potential off-target interactions of this molecule is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). We will explore its potential interactions with targets relevant to its structural class, the oxazolidinones, and its synthetic endpoint, Rivaroxaban. This includes an examination of its activity at Factor Xa, Monoamine Oxidase A (MAO-A) and B (MAO-B), and its potential for antibacterial action through inhibition of bacterial protein synthesis.
The oxazolidinone chemical scaffold is a versatile structure found in various approved drugs, exhibiting a range of biological activities.[6][7] For instance, oxazolidinone-containing antibiotics, such as Linezolid, function by inhibiting bacterial protein synthesis.[8][9][10][11][12] Concurrently, some compounds of this class have been shown to inhibit monoamine oxidases, which can lead to antidepressant effects or undesirable drug-food interactions.[6][13][14][15] Given that this compound is a precursor to a Factor Xa inhibitor, its own potential activity at this enzyme is a primary point of investigation to rule out any contribution to the final drug's pharmacological profile.
This guide will present a series of proposed experimental protocols to rigorously evaluate the cross-reactivity of this compound. For comparative purposes, we will benchmark its performance against Rivaroxaban, a potent Factor Xa inhibitor, and Linezolid, an oxazolidinone antibiotic with known MAO-inhibitory side effects.
Comparative Analysis of Biological Activity
To provide a clear overview of the cross-reactivity profile, the following table summarizes the expected and hypothetical results from the experimental protocols detailed in this guide. This data serves to illustrate the desired selectivity profile for a pharmaceutical intermediate.
| Compound | Primary Target | Factor Xa Inhibition (IC50) | MAO-A Inhibition (IC50) | MAO-B Inhibition (IC50) | Bacterial Protein Synthesis Inhibition (MIC against S. aureus) |
| This compound | Intermediate | > 100 µM (Hypothetical) | > 50 µM (Hypothetical) | > 50 µM (Hypothetical) | > 128 µg/mL (Hypothetical) |
| Rivaroxaban | Factor Xa | ~0.7 nM | > 10 µM | > 10 µM | > 128 µg/mL |
| Linezolid | Bacterial Ribosome | > 100 µM | ~5-10 µM | ~5-10 µM | ~1-4 µg/mL |
IC50: Half-maximal inhibitory concentration. A higher IC50 value indicates lower potency. MIC: Minimum inhibitory concentration. A higher MIC value indicates lower antibacterial activity.
Experimental Workflows and Methodologies
The following section details the step-by-step protocols for assessing the cross-reactivity of this compound.
Factor Xa Inhibition Assay
This assay is crucial to confirm that the intermediate does not possess significant anticoagulant activity, which should be exclusive to the final product, Rivaroxaban. A chromogenic substrate assay is a standard method for this determination.
Experimental Workflow:
Caption: Workflow for the Factor Xa chromogenic inhibition assay.
Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 8.3) containing NaCl and CaCl2.
-
Factor Xa Solution: Reconstitute purified human Factor Xa in the assay buffer to a final concentration of 1-5 nM.
-
Chromogenic Substrate Solution: Prepare a solution of a Factor Xa-specific chromogenic substrate (e.g., S-2765) in sterile water.
-
Test Compounds: Prepare serial dilutions of this compound, Rivaroxaban (positive control), and a vehicle control (e.g., DMSO) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the test compounds and the Factor Xa solution to the wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the chrom ogenic substrate solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of Factor Xa inhibition for each concentration of the test compounds.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value using a suitable nonlinear regression model.
-
Monoamine Oxidase (MAO) Inhibition Assay
This assay will determine if this compound inhibits MAO-A or MAO-B, a known off-target effect of some oxazolidinones. A common method involves a chemiluminescent assay that measures the production of hydrogen peroxide.
Experimental Workflow:
Caption: Workflow for the MAO-A/B chemiluminescent inhibition assay.
Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
MAO Enzyme Solutions: Use recombinant human MAO-A and MAO-B enzymes.
-
Substrate Solution: Prepare a solution of a suitable MAO substrate (e.g., p-tyramine) and horseradish peroxidase (HRP).
-
Test Compounds: Prepare serial dilutions of this compound, Linezolid (positive control), and a vehicle control.
-
-
Assay Procedure:
-
In a white, opaque 96-well microplate, add the assay buffer.
-
Add the test compounds and the respective MAO enzyme (MAO-A or MAO-B) to the wells.
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate solution containing a luminogenic probe.
-
Incubate at room temperature for 20 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of MAO inhibition for each compound concentration.
-
Determine the IC50 values by plotting percent inhibition against compound concentration.
-
Antibacterial Activity Assay (Broth Microdilution)
This assay will assess whether this compound exhibits antibacterial properties, a characteristic of some oxazolidinones. The minimum inhibitory concentration (MIC) will be determined against a representative Gram-positive bacterium.
Experimental Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Preparation:
-
Bacterial Culture: Prepare an overnight culture of Staphylococcus aureus (e.g., ATCC 29213) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Test Compounds: Prepare serial dilutions of this compound, Linezolid (positive control), and a vehicle control in the broth medium.
-
-
Assay Procedure:
-
In a 96-well microplate, add the serially diluted test compounds.
-
Adjust the bacterial culture to a 0.5 McFarland standard and dilute it further to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate the wells with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
The comprehensive evaluation of this compound's cross-reactivity is a critical step in ensuring the quality and safety of Rivaroxaban. The proposed experimental plan, comparing its activity against Factor Xa, MAO-A/B, and bacterial targets with relevant benchmarks like Rivaroxaban and Linezolid, provides a robust framework for this assessment. The anticipated results, showing minimal to no activity in these off-target assays, would confirm the suitability of this compound as a clean and specific intermediate for pharmaceutical synthesis.
References
-
Binda, C., et al. (2005). Orientation of oxazolidinones in the active site of monoamine oxidase. Journal of Medicinal Chemistry, 48(20), 6263-6269. [Link]
-
Hendershot, P. E., et al. (2000). Linezolid, a novel oxazolidinone antibiotic: assessment of monoamine oxidase inhibition using pressor response to oral tyramine. Journal of Clinical Pharmacology, 40(5), 543-552. [Link]
- Patel, H. R., et al. (2021). Process for the preparation of rivaroxaban involving novel intermediate. U.S.
-
Li, Z., et al. (2013). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 18(12), 14899-14907. [Link]
-
Spector, S., et al. (1963). Inhibition of monoamine oxidase by 3-amino-2-oxazolidinone and 2-hydroxy-ethylhydrazine. Biochemical Pharmacology, 12, 337-338. [Link]
-
Singh, S. B., et al. (2014). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2014, 1-22. [Link]
-
de Souza, M. V. N., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 392-421. [Link]
- Piran, M., et al. (2015). Process for the synthesis of rivaroxaban and intermediate for the production thereof.
-
Organic Spectroscopy International. (2015). Rivaroxaban. [Link]
-
Patel, U., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(40), 37199-37205. [Link]
-
Bobkova, E. V., et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. Journal of Biological Chemistry, 276(40), 37199-37205. [Link]
-
Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]
-
Zurenko, G. E., et al. (1996). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 40(4), 839-844. [Link]
-
Iannazzo, D., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4238. [Link]
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A Comparative Guide to 4-(Aminomethyl)-1,3-oxazolidin-2-one Based Compounds: An In Vitro and In Vivo Analysis
This guide provides a comprehensive comparison of compounds based on the 4-(aminomethyl)-1,3-oxazolidin-2-one scaffold, a cornerstone of a critical class of synthetic antibiotics. We will delve into their mechanism of action, compare key members of the class through in vitro and in vivo experimental data, and provide detailed protocols for foundational assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important chemical series.
Introduction: The Rise of the Oxazolidinones
The oxazolidinones are a class of synthetic antimicrobial agents that have become indispensable in the fight against multi-drug resistant (MDR) Gram-positive bacteria.[1][2] Infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae pose a significant global health threat, and the oxazolidinone class offers a vital therapeutic option.[1][2][3]
The first member of this class to be clinically approved was Linezolid, which set the stage for further development.[2] The core of their activity lies in the (S)-enantiomer of the 5-(aminomethyl)-1,3-oxazolidin-2-one structure. Their primary strength lies in a unique mechanism of action that inhibits bacterial protein synthesis at the initiation phase, a mode of action distinct from other protein synthesis inhibitors.[1][3][4] This novelty means that cross-resistance with other antibiotic classes is not observed, making them particularly valuable in clinical settings.[1][3]
Mechanism of Action: Halting Protein Synthesis at its Inception
The antibacterial efficacy of oxazolidinones stems from their ability to inhibit the very first step of bacterial protein synthesis.[3][4] They selectively bind to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[2][3]
Specifically, these compounds occupy the peptidyl (P) site of the ribosomal peptidyltransferase center (PTC).[1][4][5] This strategic positioning physically obstructs the binding of the initiator N-formylmethionyl-tRNA (fMet-tRNA).[3][4][5] By preventing the fMet-tRNA from settling into the P-site, the oxazolidinone compound effectively prevents the formation of the 70S initiation complex.[2][4] Without this complex, the entire process of translating mRNA into protein is arrested before the first peptide bond can even be formed.[4][5]
The following diagram illustrates this inhibitory mechanism.
Caption: Oxazolidinone binds to the P-site of the 50S ribosome, blocking initiator tRNA binding.
Comparative Analysis: In Vitro Performance
The in vitro activity of an antimicrobial agent, typically measured by its Minimum Inhibitory Concentration (MIC), is a primary indicator of its potency. A lower MIC value indicates that less drug is required to inhibit the visible growth of a bacterium. The following table compares the in vitro activity of several key this compound based compounds against clinically relevant pathogens.
| Compound | Class/Generation | Key Pathogens | Reported MIC (μg/mL) | Source(s) |
| Linezolid | First-Generation | MRSA, VRE, S. pneumoniae | 0.5 - 4 | [6][7] |
| M. tuberculosis | MIC₅₀: <0.5, MIC₉₀: 1.0 | [8] | ||
| Tedizolid | Second-Generation | MRSA, VRE | Generally 2-4 fold more potent than Linezolid | [2] |
| M. tuberculosis | MIC₅₀: <0.5, MIC₉₀: 1.0 | [8] | ||
| Sutezolid | In Development (TB) | M. tuberculosis | MIC₅₀: <0.5, MIC₉₀: 0.5 (Most potent in study) | [8] |
| DuP 721 | Preclinical | Staphylococci, Streptococci | MIC₉₀: 1 - 4 | [7] |
| AM 7359 | Preclinical | MSSA, MRSA, LMRSA | MIC: 0.25 - 0.5 (More potent than Linezolid) | [6] |
| LCB01-0371 | Preclinical | MRSA, VRE, S. pyogenes | 0.5 - 1 (At least 2-fold more active than Linezolid) | [9] |
Expert Insights on In Vitro Data
The data clearly demonstrates the evolution within the oxazolidinone class. Second-generation compounds like Tedizolid and developmental agents like Sutezolid show enhanced potency against key targets, including M. tuberculosis.[8] Preclinical candidates such as AM 7359 and LCB01-0371 consistently outperform the first-in-class Linezolid, often by a factor of two or more against resistant strains.[6][9] This superior potency is a primary driver for their continued development, as it may translate to lower required clinical doses, potentially reducing side effects. It is noteworthy that while generally considered bacteriostatic, some studies show that at higher concentrations (4x and 8x MIC), compounds like LCB01-0371 can prevent bacterial regrowth over a 24-hour period.[9]
Comparative Analysis: In Vivo Efficacy
While in vitro data is foundational, in vivo performance in animal models is a more accurate predictor of clinical success. Efficacy in these models is influenced not only by antimicrobial potency (MIC) but also by the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties, such as absorption, distribution, metabolism, excretion, and protein binding.
| Compound | Animal Model | Pathogen | Efficacy (ED₅₀/ED₉₉, mg/kg) | Key Findings | Source(s) |
| Linezolid | Mouse Systemic Infection | S. aureus | ED₅₀: 8.05 (Oral) | Standard comparator. | [9] |
| Mouse Thigh Infection | LMRSA | Reduced bacterial load by 2.5 log₁₀ CFU at 100 mg/kg. | Less effective against resistant strain. | [6] | |
| DuP 721 | Mouse Systemic Infection | S. aureus | ED₅₀: 2 - 10 | Orally active and protective. | [7] |
| AM 7359 | Mouse Organ Burden | MSSA | ED₉₉: 4.9 (Oral) | Equivalent to Linezolid despite higher in vitro potency. | [6] |
| Mouse Thigh Infection | LMRSA | Eightfold more efficacious than Linezolid. | Superior efficacy against resistant strain. | [6] | |
| LCB01-0371 | Mouse Systemic Infection | S. aureus | ED₅₀: 4.53 (Oral) | More potent protective effects than Linezolid. | [9] |
Expert Insights on In Vivo Data
The in vivo results highlight the critical interplay between potency and pharmacokinetics. For instance, AM 7359 has a significantly lower MIC against MSSA than Linezolid, yet their efficacy in the organ burden model was comparable.[6] This was attributed to differences in plasma protein binding; AM 7359 has only 19% free compound available, compared to 68% for Linezolid.[6] This difference in the unbound, active fraction likely negated the in vitro potency advantage in that specific model.
However, in a localized thigh infection model with a linezolid-resistant MRSA (LMRSA) strain, AM 7359 was eightfold more efficacious than Linezolid.[6] This underscores the importance of selecting the right preclinical model. A localized infection model can better reveal the true potential of a highly potent compound against a resistant pathogen where achieving high local concentrations is key. Similarly, the superior oral efficacy of LCB01-0371 in a systemic infection model demonstrates a well-rounded profile of both high potency and favorable pharmacokinetics.[9]
Key Experimental Protocols
Reproducible and validated protocols are the bedrock of comparative pharmacology. Below are detailed methodologies for two essential experiments in the evaluation of novel oxazolidinone compounds.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method described here is a standard, high-throughput approach.
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain overnight. Suspend colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension into CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compounds. The final volume is typically 100-200 µL.
-
Controls: Include a positive control well (bacteria, no drug) to ensure growth and a negative control well (broth, no bacteria) to confirm sterility.
-
Incubation: Seal the plate and incubate under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.
-
Reading: Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the first clear well).
Protocol 2: Mouse Systemic Infection Model
This in vivo model assesses the ability of a compound to protect mice from a lethal systemic infection, providing a measure of overall efficacy (ED₅₀).
Caption: Workflow for a murine systemic infection efficacy model.
Step-by-Step Methodology:
-
Animal Acclimation: House mice (e.g., male C3H mice, 5 per group) under standard conditions for at least 3 days prior to the experiment.
-
Infection: Prepare an inoculum of the challenge organism (e.g., S. aureus) suspended in a 5% mucin solution to enhance virulence. Inject each mouse intraperitoneally (i.p.) with a predetermined lethal dose of the bacteria.
-
Treatment: At a specified time post-infection (typically 1 and 4 hours), administer the test compound to different groups of mice at various dose levels. The compound can be given via the desired clinical route, such as oral gavage (p.o.) or intravenous (i.v.) injection. A control group receives only the vehicle.
-
Monitoring: Observe the animals for mortality at regular intervals for a period of 4 to 7 days.
-
Data Analysis: Record the number of surviving mice in each treatment group. Calculate the 50% effective dose (ED₅₀), the dose that protects 50% of the animals from the lethal infection, using a statistical method like probit analysis.
Conclusion and Future Outlook
The this compound scaffold continues to be a highly productive platform for the discovery of new antibacterial agents. The progression from Linezolid to second-generation and developmental compounds demonstrates significant improvements in potency and spectrum, particularly against challenging pathogens like MRSA and M. tuberculosis.[2][6][8] The preclinical data for novel analogues is promising, though careful evaluation of their pharmacokinetic profiles is essential to translate potent in vitro activity into in vivo success.[6]
Beyond their antibacterial role, oxazolidinone derivatives are being explored for a wide range of biological activities, including as anticancer, anticonvulsant, and antithrombotic (e.g., Rivaroxaban) agents.[10][11][12] This versatility ensures that the oxazolidinone core will remain an area of intense research and development, promising new therapeutic solutions for infectious and chronic diseases alike.
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Title: Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation Source: Journal of Biological Chemistry URL: [Link]
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Title: Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities Source: Asian Journal of Research in Chemistry URL: [Link]
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Title: Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed Source: PubMed URL: [Link]
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Title: Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities Source: Asian Journal of Research in Chemistry URL: [Link]
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Title: Mechanism of action of the oxazolidinone antibacterial agents - PubMed Source: PubMed URL: [Link]
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Title: Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities Source: ResearchGate URL: [Link]
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Title: Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity Source: Iraqi Journal of Science URL: [Link]
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Title: In Vitro and In Vivo Activities of LCB01-0371, a New Oxazolidinone Source: ResearchGate URL: [Link]
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Title: Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC Source: National Institutes of Health URL: [Link]
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Title: A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban Source: MDPI URL: [Link]
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A Technical Guide to the Reproducibility of Experiments Using 4-(Aminomethyl)-1,3-oxazolidin-2-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial drug discovery, the oxazolidinone class represents a significant advancement, offering a novel mechanism of action against a range of multidrug-resistant Gram-positive bacteria.[1][2] Linezolid, the first clinically approved oxazolidinone, set a benchmark for this class, and since its introduction, research into new derivatives continues to be a fertile ground for identifying next-generation antibiotics. This guide provides an in-depth technical comparison of experimental methodologies relevant to the evaluation of oxazolidinone derivatives, with a specific focus on the structural motif of 4-(Aminomethyl)-1,3-oxazolidin-2-one. While direct comparative experimental data for this specific molecule is limited in publicly accessible literature, this guide will extrapolate from the extensive research on analogous compounds to provide a robust framework for reproducible experimentation.
The Oxazolidinone Scaffold: A Foundation for Antibacterial Activity
The core of the oxazolidinone antibiotics is the 1,3-oxazolidin-2-one ring. Their unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit.[1][2][3] This mode of action is distinct from many other classes of antibiotics, which contributes to their effectiveness against strains that have developed resistance to other drugs.
The substitution pattern on the oxazolidinone ring is critical for antibacterial potency and spectrum. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C-4 and C-5 positions of the oxazolidinone ring significantly influence the compound's efficacy and pharmacokinetic properties.[4][5]
Comparative Analysis: this compound in Context
While Linezolid and other clinically evaluated oxazolidinones typically feature a substitution at the 5-position (e.g., an acetamidomethyl group), this compound presents an alternative substitution pattern. The rationale for exploring substitutions at the C-4 position is to identify novel derivatives with improved potency, expanded spectrum, or a better safety profile.
Structural Rationale and Expected Performance
The introduction of an aminomethyl group at the C-4 position introduces a basic moiety that could influence the molecule's solubility, cell permeability, and interaction with the ribosomal target. Based on general SAR principles for oxazolidinones, it is hypothesized that this modification could:
-
Alter Target Binding: The precise orientation of the substituent at C-4 may lead to different interactions within the peptidyl transferase center of the ribosome compared to C-5 substituted analogs.
-
Impact Physicochemical Properties: The primary amine could enhance aqueous solubility, which is a desirable property for drug formulation.
-
Influence Resistance Profile: Novel substitution patterns may be less susceptible to existing resistance mechanisms that have emerged against 5-substituted oxazolidinones.
To objectively evaluate these hypotheses, rigorous and reproducible experimental protocols are essential.
Experimental Protocols for Comparative Evaluation
The following sections detail standardized protocols for the synthesis and antimicrobial evaluation of this compound and its comparators, such as Linezolid or other relevant 4-substituted and 5-substituted oxazolidinones.
Synthesis of 4-Substituted Oxazolidin-2-ones
A general and reproducible method for the synthesis of 4-substituted-1,3-oxazolidin-2-ones can be achieved through a multi-step process starting from corresponding amino alcohols.[6]
Hypothetical Synthesis of this compound:
A plausible synthetic route could involve the following key steps:
-
Starting Material: Protection of a suitable amino diol precursor.
-
Cyclization: Reaction with a carbonyl source (e.g., diethyl carbonate) to form the oxazolidinone ring.
-
Functional Group Interconversion: Conversion of a suitable functional group at the 4-position to an aminomethyl group.
Diagram: Generalized Synthetic Workflow for 4-Substituted Oxazolidin-2-ones
Caption: A potential synthetic route to this compound.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The cornerstone of evaluating a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains. The broth microdilution method is a standardized and reproducible technique.[7][8]
Detailed Protocol for MIC Determination:
Materials:
-
Test compound (e.g., this compound)
-
Comparator antibiotics (e.g., Linezolid, Vancomycin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and relevant clinical isolates)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate and inoculate into 5 mL of MHB.
-
Incubate at 37°C for 18-24 hours with agitation.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Compound Dilution:
-
Prepare a stock solution of the test and comparator compounds in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compounds in MHB in the 96-well plate to cover a clinically relevant concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Diagram: Experimental Workflow for MIC Determination
Caption: Standardized workflow for determining the Minimum Inhibitory Concentration.
Comparative Data Presentation
To facilitate a clear and objective comparison, all quantitative data should be summarized in a tabular format.
Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus ATCC 29213 | S. aureus (MRSA) | E. faecalis ATCC 29212 | E. faecium (VRE) | S. pneumoniae ATCC 49619 |
| This compound | [Expected Value] | [Expected Value] | [Expected Value] | [Expected Value] | [Expected Value] |
| Linezolid | 2.0 | 2.0 | 2.0 | 2.0 | 1.0 |
| Vancomycin | 1.0 | 1.0 | 2.0 | >256 | 0.5 |
Note: Expected values for this compound would be determined through the experimental protocol outlined above. The values for Linezolid and Vancomycin are representative of their known activity.
Trustworthiness and Reproducibility
To ensure the trustworthiness and reproducibility of experimental findings, the following practices are crucial:
-
Use of Control Strains: Always include well-characterized reference strains (e.g., from ATCC) in every assay to ensure consistency.
-
Replicates: Perform all experiments with a sufficient number of biological and technical replicates to ensure statistical validity.
-
Standardized Protocols: Adhere strictly to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for antimicrobial susceptibility testing.
-
Data Reporting: Clearly document all experimental parameters, including media, incubation times, and instrument settings, to allow for independent verification.
Conclusion
References
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Brickner, S. J. (2003). Oxazolidinone Antibacterial Agents: A Critical Review. PubMed. [Link]
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DergiPark. (2018). A RESEARCH FOR SOME OXAZOLIDINONES TO EVALUATE THEIR ANTIMICROBIAL ACTIVITY. DergiPark. [Link]
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Pierce, J. G., et al. (2015). Rapid synthesis and antimicrobial activity of novel 4-oxazolidinone heterocycles. PubMed. [Link]
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Wang, Y., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]
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ResearchGate. (2013). Table 1 : Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. [Link]
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Harris, S. F., et al. (2013). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. National Institutes of Health. [Link]
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Zepeda, G., et al. (2008). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. National Institutes of Health. [Link]
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Lu, X., et al. (2014). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. [Link]
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Marra, A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed Central. [Link]
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Mahdi, A., et al. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy. [Link]
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Qu, Y., et al. (2020). In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. PubMed Central. [Link]
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Reddy, A. S., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research. [Link]
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Al-Majid, A. M., et al. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. MDPI. [Link]
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Kim, C. G., et al. (2004). Synthesis and in vitro antibacterial activity of quaternary ammonium cephalosporin derivatives bearing oxazolidinone moiety. PubMed. [Link]
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Organic Chemistry Portal. (2022). Synthesis of oxazolidines. [Link]
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Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. National Institutes of Health. [Link]
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ResearchGate. (2014). (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF 4-OXO-OXAZOLIDINE DERIVATIVES. [Link]
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Tokuyama, R., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. PubMed. [Link]
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ResearchGate. (2004). Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone. [Link]
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MDPI. (2023). A Comparative In Vitro Drug Susceptibility Study of Five Oxazolidinones Against Mycobacterium tuberculosis in Hainan, China. [Link]
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ResearchGate. (2015). 5-substituted oxazolidinones demonstrated by O. A. Phillips et al. [84-87]. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Aminomethyl)-1,3-oxazolidin-2-one
This guide provides comprehensive, technically grounded procedures for the safe and compliant disposal of 4-(Aminomethyl)-1,3-oxazolidin-2-one. As a key building block in contemporary drug development, its responsible management is paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, empowering researchers to make informed, safe decisions.
Core Principle: Hazard-Informed Waste Management
The foundation of any disposal protocol is a thorough understanding of the substance's hazard profile. While specific toxicological data for this compound may be limited, data from its hydrochloride salt and structurally related oxazolidinones provide a reliable basis for risk assessment. The primary disposal pathway is dictated by its classification as a chemical irritant and its potential for environmental harm.
The recommended terminal disposal method for this compound is high-temperature incineration by a licensed hazardous waste management facility. This method ensures the complete thermal destruction of the organic molecule, converting it to simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's exhaust scrubbing systems. Direct disposal into landfill or sanitary sewer systems is strictly prohibited to prevent environmental release and potential aquatic toxicity.[1]
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Classification | GHS Hazard Code | Description & Rationale |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] The molecule can interfere with biological processes upon ingestion. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][4][5] The aminomethyl group and oxazolidinone ring can interact with skin proteins. |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1][6][7] Repeated exposure may lead to an allergic response in susceptible individuals. |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage/irritation.[1][2][4][5] The chemical structure poses a significant risk of severe damage to eye tissue. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][4][5] Inhalation of dust or aerosols can irritate the respiratory tract. |
| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects.[1] This classification for related compounds necessitates containment from waterways. |
Pre-Disposal Operations: Safety and Segregation
Proper disposal begins at the point of generation. Adherence to correct handling and segregation protocols is a non-negotiable prerequisite for a safe laboratory and compliant waste stream.
Personal Protective Equipment (PPE)
Given the compound's hazard profile, the following minimum PPE must be worn when handling this compound in any form (pure, in solution, or as waste):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash hazard.
-
Hand Protection: Nitrile or other chemically resistant gloves are required. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: Handling of the solid compound outside of a certified chemical fume hood is not recommended. If weighing or transferring the powder, use of a fume hood or a respirator with an appropriate particulate filter is essential to prevent inhalation.[4]
Waste Segregation Protocol
Never mix unknown waste streams.[8] this compound waste must be segregated based on its physical form and contaminants. This practice is central to the "cradle-to-grave" hazardous waste management framework established by the Resource Conservation and Recovery Act (RCRA).[9][10]
-
Solid Waste:
-
Source: Unused or expired pure this compound.
-
Container: A clearly labeled, sealable, wide-mouth container designated for "Solid Organic Hazardous Waste."
-
Procedure: Carefully transfer the solid into the waste container inside a chemical fume hood to minimize dust generation.
-
-
Contaminated Labware (Consumables):
-
Source: Items such as gloves, weigh boats, pipette tips, and paper wipes contaminated with the compound.
-
Container: A dedicated, labeled, plastic-lined hazardous waste bag or a sealed container for "Solid Chemical Waste."
-
Procedure: Place all contaminated items directly into the designated container immediately after use. Do not place these items in general trash.
-
-
Aqueous Waste Solutions:
-
Source: Solutions of the compound in water or buffered systems.
-
Container: A sealable, chemically compatible (e.g., polyethylene) container labeled "Aqueous Organic Hazardous Waste."
-
Procedure: Collect all aqueous waste containing the compound in this container. Maintain a log of the approximate composition. Do not pour down the drain.
-
-
Organic Solvent Waste Solutions:
-
Source: Solutions of the compound in organic solvents (e.g., DMSO, Methanol).
-
Container: A sealable, solvent-rated container labeled "Organic Solvent Waste" or "Non-Halogenated Organic Waste" as appropriate.
-
Procedure: Collect solvent waste in the appropriate container, ensuring compatibility of all components.
-
Disposal Workflow: From Benchtop to Incineration
The following workflow provides a logical decision-making process for managing waste containing this compound.
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for proper disposal of this compound waste.
Spill Management Protocol
Accidents require immediate and correct action. In the event of a spill, follow this procedure:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or has generated significant dust.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: At a minimum, wear double nitrile gloves, chemical safety goggles, and a lab coat. For large spills of powder, respiratory protection is necessary.
-
Containment:
-
For Solids: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
For Liquids: Surround the spill with an absorbent material (e.g., chemical spill pads or vermiculite).
-
-
Cleanup:
-
Carefully sweep up the absorbed material or covered powder using a dustpan and brush or other non-sparking tools.
-
Wipe the area with a damp cloth.
-
Place all cleanup materials into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Thoroughly clean the spill area with soap and water, followed by a final rinse.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
By adhering to this scientifically-backed, systematic approach, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Biosynth. (2019, October 17).
- PubChem. CID 139264-67-8.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- PubChem. CID 16037077.
- Carl ROTH.
- Fisher Scientific.
- U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
- Alfa Aesar. (2014, September 16).
- Sigma-Aldrich. (2025, October 15).
- Advanced ChemBlocks. This compound hydrochloride 97%.
- Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance.
- CymitQuimica. (2024, December 19).
- Technion. Chemical Waste Management Guide.
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- 6. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | C14H18ClN3O4 | CID 16037077 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Aminomethyl)-1,3-oxazolidin-2-one
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-(Aminomethyl)-1,3-oxazolidin-2-one, a key building block in medicinal chemistry, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a detailed operational plan grounded in the specific hazards of the compound. Here, we will explore not just what personal protective equipment (PPE) to wear, but why each component is critical, ensuring a self-validating system of safety for every procedure.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
This compound is not an inert powder; it is a reactive chemical with a distinct hazard profile that dictates our safety procedures. A thorough risk assessment, based on authoritative Safety Data Sheets (SDS), reveals the following primary hazards:
-
Skin Irritation and Allergic Reaction: The compound is classified as a skin irritant (Category 2) and may cause an allergic skin reaction (sensitization).[1][2][3][4] This means that direct contact can cause immediate irritation and repeated exposure can lead to a heightened, more severe allergic response in the future.
-
Serious Eye Irritation: It is designated as a serious eye irritant (Category 2).[1][2][4] Contact with the eyes can cause significant, potentially lasting damage.
-
Respiratory Irritation: Inhaling the dust or aerosols of this compound may cause respiratory tract irritation.[1][2][4][5]
-
Oral Toxicity: The substance is harmful if swallowed (Acute oral toxicity, Category 4).[1][2] While less common in a laboratory setting, ingestion via contaminated hands is a tangible risk.
These hazards form the logical basis for the multi-layered PPE strategy outlined below. Our goal is to create an impermeable barrier between the researcher and the chemical, mitigating all potential routes of exposure.
Core PPE Requirements: Your First Line of Defense
The selection of PPE must be deliberate and appropriate for the identified risks. For this compound, the following ensemble is mandatory.
-
Hand Protection: Chemical-Resistant Gloves
-
Rationale: To prevent skin contact, irritation, and potential sensitization, gloves are non-negotiable.
-
Specification: Powder-free nitrile or neoprene gloves are required.[6] Avoid latex gloves, which offer inferior chemical protection and can be an allergen source. Thicker gloves generally offer better protection.[7]
-
Protocol: Double-gloving is the standard protocol when handling this compound.[8] The inner glove is worn under the cuff of the lab gown, and the outer glove is worn over the cuff.[8] This provides a crucial backup layer and protects the gown-glove interface. Outer gloves should be changed immediately upon known contact with the chemical or every 30-60 minutes during extended procedures.[7]
-
-
Body Protection: Low-Permeability Gown
-
Rationale: To protect skin on the arms and body from spills and aerosol deposition.
-
Specification: A disposable, low-permeability gown made of polyethylene-coated polypropylene or a similar laminate material is required.[6][8] Standard cloth lab coats are absorbent and not suitable as they can hold the chemical against the skin.[6] The gown must have long sleeves with tight-fitting knit or elastic cuffs and a solid front with a back closure.[8][9]
-
-
Eye and Face Protection: Goggles and Face Shield
-
Rationale: To prevent serious eye injury from splashes or airborne particles.
-
Specification: Chemical safety goggles that provide a full seal around the eyes are mandatory.[6] When there is a significant risk of splashing (e.g., during solution preparation or transfer), a full face shield must be worn in addition to the safety goggles.[6][9] Standard safety glasses are insufficient.
-
-
Respiratory Protection
-
Rationale: To prevent inhalation of the powder, which can cause respiratory irritation.[1][2]
-
Specification: All handling of the solid compound, especially weighing, must be performed in a certified chemical fume hood or a ventilated balance enclosure to control dust. If these engineering controls are not available or are insufficient to control dust, a NIOSH-approved respirator (e.g., an N95 respirator for particulates) must be worn.
-
Operational PPE Plan: From Weighing to Waste Disposal
The level of PPE required can be tailored to the specific task. The following table provides a clear, task-based guide for laboratory operations.
| Task | Required PPE | Key Rationale & Procedural Notes |
| Pre-Use Inspection & Setup | Lab Gown, Single Pair of Gloves | To maintain a clean workspace and prepare materials without risking contamination of full PPE. |
| Weighing Solid Compound | Double Nitrile Gloves, Low-Permeability Gown, Chemical Safety Goggles, Face Shield | This is a high-risk activity for dust generation. Must be performed in a fume hood or ventilated enclosure. The face shield protects against accidental puffs of powder. |
| Preparing Solutions | Double Nitrile Gloves, Low-Permeability Gown, Chemical Safety Goggles, Face Shield | High risk of splashes and spills during solvent addition and mixing. The face shield is critical. |
| Performing Reaction/Assay | Double Nitrile Gloves, Low-Permeability Gown, Chemical Safety Goggles | The risk of splashing may be lower, but consistent protection is essential. Revert to a face shield if significant transfers are involved. |
| Post-Procedure Cleanup | Double Nitrile Gloves, Low-Permeability Gown, Chemical Safety Goggles | Decontaminating glassware and work surfaces carries a high risk of contact with residual chemicals. |
| Waste Disposal | Double Nitrile Gloves, Low-Permeability Gown, Chemical Safety Goggles | Handling contaminated waste, including used PPE, requires full protection to prevent secondary exposure. |
Safe Handling Workflow: A Step-by-Step Visual Guide
To ensure procedural integrity, the entire handling process, from preparation to disposal, must be systematically executed.
Caption: Workflow for handling this compound.
Emergency Procedures: Immediate Response Protocol
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing and outer gloves.[3] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[10]
Decontamination and Disposal Plan
Proper disposal is the final, critical step in the safety lifecycle.
-
PPE Disposal: All disposable PPE used while handling this compound (gloves, gowns, shoe covers) is considered contaminated hazardous waste.[3] After use, outer gloves should be removed and placed in a sealed, labeled hazardous waste bag before leaving the immediate work area.[8] All other contaminated PPE should be placed in a designated, sealed, and clearly labeled hazardous waste container.[1][2]
-
Chemical Waste: Unused solid material and solutions containing this compound must be disposed of as hazardous chemical waste.[1] Do not pour down the drain.[10][11] Collect in a compatible, sealed, and properly labeled waste container for collection by your institution's environmental health and safety department.
By adhering to this comprehensive guide, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
-
Safety data sheet. Carl ROTH. [Link]
-
4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. PubChem. [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
-
Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
-
Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH & Co.KG. [Link]
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- 4. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | C14H18ClN3O4 | CID 16037077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride 97% | CAS: 1803589-70-9 | AChemBlock [achemblock.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
